molecular formula C15H35N2O6P B7802622 sn-Glycerol 3-phosphate biscyclohexylammonium salt

sn-Glycerol 3-phosphate biscyclohexylammonium salt

Numéro de catalogue: B7802622
Poids moléculaire: 370.42 g/mol
Clé InChI: FWIDSLORBURWJY-CFMHHUGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sn-Glycerol 3-phosphate biscyclohexylammonium salt is a useful research compound. Its molecular formula is C15H35N2O6P and its molecular weight is 370.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIDSLORBURWJY-CFMHHUGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046603
Record name sn-Glycerol 3-phosphate bis(cyclohexylammonium)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29849-82-9
Record name sn-Glycerol 3-phosphate bis(cyclohexylammonium)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structure of sn-Glycerol 3-phosphate bis-Cyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of sn-Glycerol 3-phosphate bis-cyclohexylammonium salt, a crucial intermediate in both carbohydrate and lipid metabolism. Understanding its structure is fundamental for studies in glycolysis, lipid biosynthesis, and cellular signaling.

Core Molecular Structure

The compound, with the chemical formula C3H9O6P • 2C6H13N, is an ionic salt.[1] It is composed of two distinct ionic species: a single sn-Glycerol 3-phosphate dianion and two cyclohexylammonium cations.[1][2][3] The overall molecular weight of the salt is approximately 370.42 g/mol .[1][2][4]

sn-Glycerol 3-phosphate Anion:

The anionic component is sn-Glycerol 3-phosphate, a key biological molecule derived from glycerol (B35011).[5] The "sn" (stereospecifically numbered) designation indicates a specific stereoisomer, which is crucial for its recognition by enzymes. The IUPAC name for this component is [(2R)-2,3-dihydroxypropyl] dihydrogen phosphate (B84403).[6]

The structure consists of:

  • A three-carbon glycerol backbone.

  • Two hydroxyl (-OH) groups at positions sn-1 and sn-2.

  • A phosphate group (-OPO₃²⁻) esterified to the carbon at the sn-3 position.[5][7]

In the salt, the phosphate group is deprotonated twice, resulting in a dianion with a charge of -2.[7] This dianionic state is the biologically active form within metabolic pathways.

Cyclohexylammonium Cation:

The counter-ion is the cyclohexylammonium cation (C₆H₁₃NH₃⁺).[8] This is the conjugate acid of cyclohexylamine (B46788), a primary aliphatic amine.[9] In the formation of the salt, two molecules of cyclohexylamine each accept a proton from the phosphate group of sn-Glycerol 3-phosphate, forming two positively charged cyclohexylammonium cations.

Ionic Interaction and Overall Assembly

The complete structure of the salt is maintained by strong electrostatic interactions between the negatively charged phosphate group of the sn-Glycerol 3-phosphate and the two positively charged ammonium (B1175870) groups of the cyclohexylammonium cations. The "bis" prefix in the name signifies the presence of these two cations for every one dianion, ensuring charge neutrality for the overall compound.

The molecular formula can be represented as (C₆H₁₁NH₃⁺)₂ • (C₃H₇O₆P²⁻).

Physicochemical Properties

A summary of the key physicochemical data for the compound is presented below.

PropertyValueSource
Molecular Formula C₃H₉O₆P • 2C₆H₁₃N[1]
Molecular Weight 370.42 g/mol [1][2][4]
Appearance White powder[4]
Solubility 50 mg/mL in water[4]
Storage Temperature -20°C[4]
CAS Number 29849-82-9[1][2][4]

Structural Visualization

To illustrate the relationship between the constituent parts of the molecule, the following diagram outlines the formation of the salt from its precursors.

G Formation of sn-Glycerol 3-phosphate bis-cyclohexylammonium salt G3P sn-Glycerol 3-phosphate (Acid Form) G3P_anion sn-Glycerol 3-phosphate Dianion (-2 charge) G3P->G3P_anion Deprotonation CHA Cyclohexylamine (x2) CHA_cation Cyclohexylammonium Cations (+1 charge each) CHA->CHA_cation Protonation CHA_cation->G3P_anion Ionic Interaction

Logical relationship of the salt's components.

Relevance in Research and Development

sn-Glycerol 3-phosphate is a central node in metabolism, linking glycolysis, glyceroneogenesis, and the synthesis of glycerolipids.[7][10][11] The bis-cyclohexylammonium salt form provides a stable, solid, and water-soluble version of this important metabolite, making it suitable for use in a variety of experimental settings.[4][10] Researchers utilize this compound as a substrate for enzymes like glycerol-3-phosphate dehydrogenase and in studies of metabolic regulation and signaling pathways where sn-Glycerol 3-phosphate levels are critical.[3][11]

References

The Pivotal Role of sn-Glycerol 3-Phosphate at the Intersection of Glycolysis and Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: sn-Glycerol 3-phosphate (G3P) is a critical metabolic intermediate that forms a nexus between carbohydrate catabolism, lipid biosynthesis, and cellular energy production.[1][2] Although not a direct intermediate of the glycolytic pathway, it is synthesized from the glycolytic product dihydroxyacetone phosphate (B84403) (DHAP), positioning it as a key branch point.[1][3] This guide provides an in-depth analysis of G3P's functions, focusing on its role in the glycerol-3-phosphate shuttle for redox balancing and energy production, and its foundational role as the backbone for glycerolipid synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed pathway diagrams, quantitative data, and experimental methodologies to facilitate further investigation and therapeutic targeting.

Biosynthesis of sn-Glycerol 3-Phosphate

sn-Glycerol 3-phosphate is primarily synthesized through two distinct pathways, directly linking its production to the cell's metabolic state, particularly the availability of carbohydrates and lipids.

Synthesis from Glycolysis

The principal route for G3P synthesis is from the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[3] This reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase 1 (GPD1) , which utilizes NADH as a reducing equivalent.[4][5] This process not only diverts carbon flux from glycolysis but also serves the crucial function of regenerating NAD⁺, which is essential for the continuation of glycolysis, particularly the step catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][6][7]

Reaction: DHAP + NADH + H⁺ ⇌ sn-Glycerol 3-Phosphate + NAD⁺

Synthesis from Glycerol (B35011)

An alternative pathway, prominent in the liver and kidneys, is the direct phosphorylation of glycerol.[3][8] This reaction is catalyzed by glycerol kinase , utilizing ATP to phosphorylate glycerol that may be derived from the hydrolysis of triglycerides.[2][3]

Reaction: Glycerol + ATP → sn-Glycerol 3-Phosphate + ADP

dot

Caption: Biosynthesis pathways of sn-Glycerol 3-Phosphate (G3P).

The Glycerol-3-Phosphate Shuttle: A Conduit for Cytosolic Reducing Equivalents

The inner mitochondrial membrane is impermeable to NADH, posing a challenge for the re-oxidation of cytosolic NADH generated during glycolysis.[4][7] The glycerol-3-phosphate shuttle is a vital mechanism, especially in tissues with high energy demands like skeletal muscle and the brain, that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain (ETC).[4][9]

The shuttle involves two isozymes of glycerol-3-phosphate dehydrogenase:

  • Cytosolic GPD1: As described above, GPD1 reduces DHAP to G3P, oxidizing NADH to NAD⁺ in the cytosol.[4]

  • Mitochondrial GPD2: G3P permeates the outer mitochondrial membrane and is then oxidized back to DHAP by the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[5] GPD2 is an FAD-dependent enzyme located on the outer face of the inner mitochondrial membrane.[4][5]

During the G3P oxidation by GPD2, electrons are transferred to an FAD prosthetic group, forming FADH₂.[4] This FADH₂ then donates the electrons directly to Coenzyme Q (ubiquinone) in the electron transport chain, reducing it to ubiquinol (B23937) (QH₂).[5] Because this process bypasses Complex I of the ETC, the energy yield is lower than that of NADH originating within the mitochondria, producing approximately 1.5 ATP molecules per electron pair transferred, as opposed to 2.5.[7]

// Shuttle movement G3P_cyto -> G3P_ims [label="Porin", color="#5F6368"]; G3P_ims -> GPD2 [color="#5F6368"]; GPD2 -> DHAP_ims [label="FAD -> FADH2", color="#5F6368"]; DHAP_ims -> DHAP_cyto [label="Porin", color="#5F6368"];

// ETC GPD2 -> CoQ [style=invis]; edge [constraint=false, label="2e-", color="#EA4335"]; GPD2 -> CoQ; CoQ -> CoQH2; CoQH2 -> ETC;

graph [bgcolor="transparent"]; }

Caption: Role of G3P as the precursor for glycerolipid synthesis.

Quantitative Data

The activity and substrate affinity of the enzymes governing G3P metabolism are crucial for determining metabolic flux. The following table summarizes key kinetic parameters for cytosolic and mitochondrial glycerol-3-phosphate dehydrogenases.

EnzymeGeneOrganismSubstrateK_m ValueV_maxNotes
Cytosolic GPD (GPD1) GPD1HumanDihydroxyacetone Phosphate~0.1-0.4 mM-Reversible reaction, crucial for shuttle and lipogenesis.
HumanNADH~3-15 µM-
Humansn-Glycerol 3-Phosphate~0.6-1.0 mM-
Mitochondrial GPD (GPD2) GPD2Humansn-Glycerol 3-Phosphate~0.2-5.0 mM-Irreversible, FAD-dependent, rate-limiting for the shuttle. [4][10]
Rat (Liver)sn-Glycerol 3-Phosphate~0.45 mM~25 µmol/min/mgActivity is subject to complex regulation by Ca²⁺ and fatty acids. [10]

Note: K_m and V_max values can vary significantly depending on the tissue, species, and experimental conditions (pH, temperature, buffer composition). The values presented are representative ranges found in the literature.

Experimental Protocols

Spectrophotometric Assay for Glycerol-3-Phosphate Dehydrogenase (GPD1) Activity

This protocol details a method to measure the activity of cytosolic GPD1 by monitoring the change in absorbance of NADH.

Principle: The activity of GPD1 is measured in the direction of DHAP reduction. The oxidation of NADH to NAD⁺ is accompanied by a decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials:

  • Triethanolamine buffer (0.1 M, pH 7.6)

  • Dihydroxyacetone phosphate (DHAP) solution (2 mM)

  • NADH solution (0.25 mM)

  • Sample containing GPD1 (e.g., cytosolic extract from tissue homogenate)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding:

    • 850 µL of Triethanolamine buffer

    • 100 µL of DHAP solution

    • 50 µL of NADH solution

  • Equilibration: Mix the contents by gentle inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate Reaction: Add 10-50 µL of the enzyme-containing sample to the cuvette. Mix quickly and thoroughly.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes. Record readings every 15-30 seconds.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Light Path (cm) * Sample Volume (mL)) Where:

      • ε (molar extinction coefficient of NADH) = 6.22 mL µmol⁻¹ cm⁻¹

      • 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

dot

Experimental_Workflow start Start prep Prepare Reaction Mixture (Buffer, DHAP, NADH) start->prep equil Equilibrate Mixture in Spectrophotometer (5 min) prep->equil init Initiate Reaction (Add Enzyme Sample) equil->init monitor Monitor Absorbance Decrease at 340 nm (5-10 min) init->monitor calc Calculate Activity (ΔA340/min) monitor->calc end End calc->end

Caption: Workflow for GPD1 activity spectrophotometric assay.

Conclusion and Therapeutic Implications

sn-Glycerol 3-phosphate stands as a linchpin in cellular metabolism, elegantly connecting glycolysis to the synthesis of lipids and mitochondrial energy production. [2][5]Its concentration and metabolism are tightly regulated, reflecting the energetic and biosynthetic state of the cell. The enzymes that control G3P levels, particularly GPD1, GPD2, and the recently characterized glycerol-3-phosphate phosphatase (G3PP), represent potential therapeutic targets. [3][11][12]For instance, modulating the activity of the glycerol-3-phosphate shuttle could impact thermogenesis and energy expenditure, relevant for metabolic disorders like obesity and type 2 diabetes. [11][13]Furthermore, given G3P's essential role in providing the backbone for the synthesis of lipids needed for proliferation, targeting G3P metabolism may offer novel strategies in cancer therapy. [2]A thorough understanding of the technical details outlined in this guide is paramount for professionals seeking to innovate in these critical areas of drug development.

References

role of sn-Glycerol 3-phosphate in lipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of sn-Glycerol 3-Phosphate in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite positioned at the crossroads of carbohydrate, lipid, and energy metabolism.[1][2] Derived primarily from glycolysis or the phosphorylation of glycerol (B35011), G3P serves as the essential backbone for the de novo synthesis of all glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids (B1166683) for membrane structure.[2][3][4] Its metabolism is tightly regulated by a series of key enzymes, including glycerol-3-phosphate dehydrogenases (GPDH), which also facilitate the transfer of reducing equivalents into the mitochondria via the G3P shuttle, and glycerol-3-phosphate acyltransferases (GPAT), the rate-limiting step in glycerolipid synthesis.[5][6] A recently identified enzyme, glycerol-3-phosphate phosphatase (G3PP), introduces a "glycerol shunt" that provides an additional layer of metabolic control by hydrolyzing G3P to glycerol, thereby preventing cellular stress from nutrient excess.[7][8] Dysregulation of G3P metabolism is implicated in numerous cardiometabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making its enzymatic pathways attractive targets for therapeutic development.[1][2] This guide provides a detailed examination of the biosynthesis of G3P, its function in lipid synthesis and energy production, key quantitative data, detailed experimental protocols for its study, and its relevance as a therapeutic target.

Biosynthesis of sn-Glycerol 3-Phosphate

The cellular pool of G3P is primarily supplied by three distinct pathways, ensuring its availability under various metabolic conditions.

  • From Glycolysis: The most direct route is the reduction of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). This reaction is catalyzed by the cytosolic NAD+-dependent enzyme, glycerol-3-phosphate dehydrogenase 1 (GPD1).[9][10]

  • From Glycerol: In tissues expressing glycerol kinase (GK), such as the liver and kidney, free glycerol can be directly phosphorylated to G3P.[1][9] This glycerol is often derived from the lipolysis of TAGs in adipose tissue.[1]

  • From Glyceroneogenesis: G3P can also be synthesized de novo from precursors other than glucose or glycerol, such as lactate (B86563) and certain amino acids, through an abbreviated version of gluconeogenesis.[1][11] This pathway is particularly important in adipose tissue during fasting to provide G3P for fatty acid re-esterification.[2]

G3P_Biosynthesis cluster_paths Biosynthetic Pathways GLUCOSE Glucose DHAP Dihydroxyacetone Phosphate (DHAP) GLUCOSE->DHAP Glycolysis G3P sn-Glycerol-3-Phosphate (G3P) DHAP->G3P  GPD1  (NADH -> NAD+) GLYCEROL Glycerol GLYCEROL->G3P Glycerol Kinase (ATP -> ADP) PYRUVATE Pyruvate / Lactate invis1 PYRUVATE->invis1 Glyceroneogenesis invis1->DHAP invis2

Caption: Biosynthesis pathways of sn-Glycerol 3-Phosphate (G3P).

The Central Role of G3P in Glycerolipid Synthesis: The Kennedy Pathway

G3P is the foundational substrate for the de novo synthesis of triacylglycerols and phospholipids via the evolutionarily conserved Kennedy pathway.[9][12] This process occurs primarily in the endoplasmic reticulum and the mitochondrial outer membrane.

  • First Acylation: The pathway begins with the esterification of a fatty acyl-CoA to the sn-1 position of G3P. This rate-limiting step is catalyzed by a family of enzymes known as sn-Glycerol-3-phosphate acyltransferases (GPATs) , resulting in the formation of lysophosphatidic acid (LPA).[5][13]

  • Second Acylation: LPA is subsequently acylated at the sn-2 position by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) , yielding phosphatidic acid (PA).[14]

  • Branch Point: Phosphatidic acid is a critical branch point.

    • For TAG Synthesis: PA is dephosphorylated by phosphatidic acid phosphohydrolases (PAPs), also known as lipins, to produce diacylglycerol (DAG).[11] DAG is then acylated at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form TAG.[15]

    • For Phospholipid Synthesis: PA reacts with cytidine (B196190) triphosphate (CTP) to form CDP-diacylglycerol, a key intermediate for the synthesis of phospholipids like phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).[16] Alternatively, DAG can be used to synthesize phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[16]

Kennedy_Pathway cluster_synthesis Glycerolipid Synthesis G3P sn-Glycerol-3-Phosphate (G3P) LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT +Acyl-CoA PA Phosphatidic Acid (PA) LPA->PA AGPAT +Acyl-CoA DAG Diacylglycerol (DAG) PA->DAG PAP (Lipin) -Pi CDP_DAG CDP-Diacylglycerol PA->CDP_DAG +CTP TAG Triacylglycerol (TAG) DAG->TAG DGAT +Acyl-CoA PL Phospholipids (PC, PE) DAG->PL PL_CDP Phospholipids (PI, PG, CL) CDP_DAG->PL_CDP

Caption: The Kennedy Pathway for glycerolipid synthesis from G3P.

G3P in Energy Metabolism: The Glycerol-3-Phosphate Shuttle

The G3P shuttle is a vital mechanism, particularly in tissues like the brain and skeletal muscle, for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain (ETC).[6][17] The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems.[6][18]

The shuttle operates in two steps:

  • Cytosol: Cytosolic GPD1 (cGPD) oxidizes NADH to NAD+ while reducing DHAP to G3P.[19] This regenerates the cytosolic NAD+ required for glycolysis to proceed.[6]

  • Mitochondrial Membrane: G3P diffuses to the inner mitochondrial membrane, where it is re-oxidized to DHAP by the FAD-dependent mitochondrial GPD2 (mGPDH).[19] The electrons are transferred from the resulting FADH₂ directly to coenzyme Q (ubiquinone) in the ETC, bypassing Complex I.[20]

Because this shuttle enters the ETC at Coenzyme Q (similar to Complex II), it yields approximately 1.5 ATP per molecule of cytosolic NADH, which is less than the ~2.5 ATP produced via the malate-aspartate shuttle.[17][20]

G3P_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Inner Membrane DHAP_c DHAP G3P_c G3P DHAP_c->G3P_c GPD1 G3P_m G3P G3P_c->G3P_m Diffusion NADH NADH + H+ NAD NAD+ NADH->NAD GPD1 DHAP_m DHAP G3P_m->DHAP_m mGPDH DHAP_m->DHAP_c Diffusion FAD FAD FADH2 FADH2 FAD->FADH2 mGPDH CoQ Coenzyme Q (ETC) FADH2->CoQ

Caption: The Glycerol-3-Phosphate Shuttle mechanism.

A Novel Regulatory Node: The Glycerol Shunt Pathway

Recent research has identified a mammalian G3P phosphatase (G3PP), which hydrolyzes G3P to glycerol and inorganic phosphate.[2][8] This creates a "glycerol shunt" that can divert excess glycolytically derived carbons away from lipid synthesis and mitochondrial overload.[7] Under conditions of high glucose, G3P levels can rise, potentially leading to glucolipotoxicity.[2] G3PP acts as a detoxification pathway by converting excess G3P into glycerol, which is then transported out of the cell.[7] Overexpression of G3PP in hepatocytes reduces glycolysis, glycerolipid synthesis, and glucose-driven respiration, while its suppression has the opposite effects.[2][8] This positions G3PP as a key regulator of glucose and lipid homeostasis and a potential therapeutic target for metabolic diseases.[7]

Glycerol_Shunt cluster_shunt G3P Metabolic Fates DHAP DHAP (from Glycolysis) G3P sn-Glycerol-3-Phosphate (G3P) DHAP->G3P GPD1 Glycerolipids Glycerolipid Synthesis G3P->Glycerolipids Shuttle G3P Shuttle (Energy Metabolism) G3P->Shuttle Glycerol Glycerol (Exported) G3P->Glycerol G3PP (Glycerol Shunt) GPAT_Assay_Workflow Workflow for GPAT Activity Assay start 1. Prepare Tissue/ Cell Homogenate nem 2. Incubate with/without NEM (Optional) start->nem reaction 3. Add Reaction Mix (Acyl-CoA, [14C]G3P) Incubate at 37°C nem->reaction stop 4. Stop Reaction & Extract Lipids reaction->stop tlc 5. Separate Lipids by TLC stop->tlc quantify 6. Quantify Radioactivity in LPA Spot tlc->quantify end Calculate Specific Activity quantify->end

References

An In-depth Technical Guide to sn-Glycerol 3-phosphate biscyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of sn-Glycerol 3-phosphate biscyclohexylammonium salt.

Core Chemical Properties

This compound is a stable, crystalline solid widely used in biochemical research. The biscyclohexylammonium salt form enhances stability for storage and handling.[1]

PropertyValueReference(s)
CAS Number 29849-82-9[2][3]
Molecular Formula C₃H₉O₆P·2C₆H₁₃N[2][3]
Molecular Weight 370.42 g/mol [2][3]
Appearance White powder[4]
Purity ≥93%[2][3]
Solubility Water: 50 mg/mL, clear to very slightly hazy, colorless.[4] Ethanol: 1 mg/mL. PBS (pH 7.2): 10 mg/mL.[4][5]
Storage Temperature -20°C[4]
Stability Stable for at least 4 years when stored at -20°C.[5]

Biological Significance and Signaling Pathways

sn-Glycerol 3-phosphate (G3P) is a pivotal intermediate at the crossroads of glycolysis and lipid metabolism.[5] It is a precursor for the synthesis of all glycerolipids and is central to the glycerophosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[5]

G3P serves as the backbone for the de novo synthesis of glycerolipids. The pathway is initiated by the acylation of G3P.

G3P sn-Glycerol 3-phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT PL Phospholipids DAG->PL Kennedy Pathway

Caption: Glycerolipid synthesis pathway starting from sn-Glycerol 3-phosphate.

The glycerophosphate shuttle is a mechanism for regenerating NAD+ from NADH produced during glycolysis. This shuttle is particularly active in tissues with high energy demands, such as the brain and skeletal muscle.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane DHAP_cytosol DHAP GPD1 GPD1 DHAP_cytosol->GPD1 G3P_cytosol sn-Glycerol 3-phosphate G3P_mito sn-Glycerol 3-phosphate G3P_cytosol->G3P_mito Diffusion NADH_cytosol NADH + H+ NADH_cytosol->GPD1 NAD_cytosol NAD+ GPD1->G3P_cytosol GPD1->NAD_cytosol GPD2 GPD2 (mGPDH) G3P_mito->GPD2 DHAP_mito DHAP DHAP_mito->DHAP_cytosol Diffusion FAD FAD FAD->GPD2 FADH2 FADH2 Q Q FADH2->Q e- transfer QH2 QH2 Q->QH2 Electron Transport Chain Electron Transport Chain QH2->Electron Transport Chain GPD2->DHAP_mito GPD2->FADH2

Caption: The Glycerophosphate Shuttle.

Experimental Protocols

This compound is a crucial reagent in various biochemical assays.

This compound is used as a standard in a highly sensitive enzymatic assay for the quantification of phosphatidic acid (PA).[2][6] The assay involves the hydrolysis of PA to G3P, which is then measured through a coupled enzymatic reaction that produces a fluorescent signal.[2]

Experimental Workflow:

start Sample containing Phosphatidic Acid (PA) step1 Hydrolyze PA to G3P (using Lipase) start->step1 step2 Oxidize G3P to DHAP + H₂O₂ (using G3P Oxidase) step1->step2 step3 React H₂O₂ with Amplex Red (using Peroxidase) step2->step3 end Measure fluorescence of Resorufin (Ex: 544 nm, Em: 590 nm) step3->end standard Prepare standard curve using sn-Glycerol 3-phosphate biscyclohexylammonium salt standard->end Quantification start Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - MgCl₂ - BSA - DTT - Radiolabeled sn-Glycerol 3-phosphate - Acyl-CoA step1 Add enzyme source (e.g., membrane fraction) start->step1 step2 Incubate at specified temperature and time step1->step2 step3 Stop reaction and extract lipids step2->step3 step4 Separate lipids using TLC step3->step4 end Quantify radiolabeled lysophosphatidic acid (LPA) product via scintillation counting step4->end

References

The Biosynthesis of sn-Glycerol 3-Phosphate in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) is a pivotal molecule in bacterial physiology, serving as the cornerstone for phospholipid biosynthesis and linking carbohydrate and lipid metabolism. The de novo synthesis of G3P is a critical process for bacterial growth, survival, and pathogenesis, making the enzymes involved attractive targets for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathways of G3P in bacteria, focusing on the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this essential metabolic hub.

Core Biosynthetic Pathways

Bacteria primarily utilize two distinct pathways for the de novo synthesis of sn-Glycerol 3-phosphate:

  • The Glycolytic Intermediate Pathway: Reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.

  • The Glycerol (B35011) Utilization Pathway: Phosphorylation of glycerol.

G3P Synthesis from Dihydroxyacetone Phosphate (DHAP)

The primary route for G3P biosynthesis in most bacteria growing on non-glycerol carbon sources is the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). This reaction is catalyzed by the NAD(P)H-dependent G3P dehydrogenase, encoded by the gpsA gene.[1][2]

Reaction: DHAP + NAD(P)H + H⁺ ⇌ sn-Glycerol 3-phosphate + NAD(P)⁺

This enzyme, GpsA, plays a crucial role in providing the G3P backbone required for the synthesis of all glycerophospholipids, which are essential components of bacterial cell membranes.[2] The disruption of the gpsA gene can lead to G3P auxotrophy, highlighting its importance for bacterial viability.[3]

G3P Synthesis from Glycerol

When glycerol is available as a carbon source, bacteria can synthesize G3P through the action of glycerol kinase, encoded by the glpK gene.[4][5] This enzyme catalyzes the ATP-dependent phosphorylation of glycerol.

Reaction: Glycerol + ATP → sn-Glycerol 3-phosphate + ADP

This pathway allows bacteria to utilize environmental glycerol as a source of carbon and energy, funneling it into central metabolism via G3P.[6]

Enzymology and Quantitative Data

The key enzymes in G3P biosynthesis, GpsA and GlpK, have been characterized in various bacterial species. Their kinetic properties are crucial for understanding the flux through these pathways and for designing enzyme inhibitors.

sn-Glycerol 3-Phosphate Dehydrogenase (GpsA)

GpsA is a cytoplasmic enzyme that exhibits specificity for DHAP and uses either NADH or NADPH as a reducing agent.[2]

EnzymeOrganismSubstrateK_m_V_max_Notes
GpsAEscherichia coliDihydroxyacetone phosphate180 µM78 µmol/min/mg[2]
GpsAEscherichia coliNADPH3.4 µM78 µmol/min/mg[2]
GpsAEscherichia colisn-Glycerol 3-phosphate30 µM0.47 µmol/min/mgReverse reaction[2]
GpsAEscherichia coliNADP⁺165 µM0.47 µmol/min/mgReverse reaction[2]

Table 1: Kinetic Parameters of Bacterial GpsA

Glycerol Kinase (GlpK)

GlpK is the first enzyme in the glycerol utilization pathway and is subject to complex regulation.

EnzymeOrganismSubstrateK_m_Notes
GlpKEscherichia coliGlycerol2 mMAllosterically inhibited by FBP and IIAGlc[7]
GlpKEscherichia coliATP2.5 mMExhibits non-Michaelis-Menten kinetics[7]

Table 2: Kinetic Parameters and Regulators of Bacterial GlpK

Regulation of G3P Biosynthesis

The biosynthesis of G3P is tightly regulated to meet the cell's demand for phospholipid synthesis while preventing the toxic accumulation of metabolic intermediates. Regulation occurs at both the genetic and allosteric levels.

Genetic Regulation: The glp Regulon

In many bacteria, the genes involved in glycerol and G3P metabolism are organized into operons, collectively known as the glp regulon. In Escherichia coli, this regulon is negatively controlled by the Glp repressor (GlpR).[8][9] The inducer molecule that binds to and inactivates GlpR is G3P itself.[3] Therefore, the presence of G3P leads to the derepression of the glp genes, including glpK (for glycerol utilization) and glpD (for G3P catabolism). The expression of the glp operon is also positively regulated by the catabolite activator protein (CAP)-cAMP complex, ensuring that glycerol is utilized as a carbon source primarily in the absence of glucose.[9]

Allosteric Regulation of GpsA

In Escherichia coli, GpsA is allosterically inhibited by its own product, sn-glycerol 3-phosphate.[2] This feedback inhibition provides a rapid mechanism to control the flux of DHAP into phospholipid biosynthesis, ensuring a balanced supply of precursors.

Experimental Protocols

Cloning and Expression of gpsA and glpK Genes

This protocol describes a general workflow for the cloning and expression of bacterial gpsA or glpK genes in an E. coli expression system.

  • Gene Amplification: Amplify the target gene (gpsA or glpK) from the genomic DNA of the bacterium of interest using PCR with primers containing appropriate restriction sites.

  • Vector Preparation: Digest a suitable expression vector (e.g., pET series) and the PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene into the expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from positive clones and verify the sequence of the inserted gene.

  • Expression: Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).[10]

Purification of GpsA and GlpK Proteins

This protocol outlines the purification of His-tagged GpsA or GlpK proteins using immobilized metal affinity chromatography (IMAC).

  • Cell Lysis: Harvest the induced bacterial cells by centrifugation and resuspend them in a lysis buffer containing a detergent and protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.

  • IMAC: Load the clarified supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) column.

  • Washing: Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with a buffer containing a high concentration of imidazole.

  • Dialysis: Dialyze the eluted protein against a storage buffer to remove imidazole and prepare it for downstream applications.

Enzyme Activity Assays

The activity of GpsA is typically measured spectrophotometrically by monitoring the oxidation of NAD(P)H at 340 nm.[11]

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), dihydroxyacetone phosphate (DHAP), and NAD(P)H.

  • Initiation: Start the reaction by adding the purified GpsA enzyme or cell lysate.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the Beer-Lambert law (extinction coefficient for NADH is 6.22 mM⁻¹cm⁻¹).

The activity of GlpK can be measured using a coupled enzyme assay that links the production of ADP to the oxidation of NADH.[12]

  • Coupled Enzyme System: The assay includes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). PK converts phosphoenolpyruvate (B93156) (PEP) and the ADP produced by GlpK into pyruvate and ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, glycerol, ATP, MgCl₂, PEP, NADH, PK, and LDH.

  • Initiation: Start the reaction by adding the purified GlpK enzyme or cell lysate.

  • Measurement: Monitor the decrease in absorbance at 340 nm.

  • Calculation: The rate of NADH oxidation is proportional to the GlpK activity.

Quantification of G3P and DHAP in Bacterial Cells

The intracellular concentrations of G3P and DHAP can be determined using mass spectrometry-based methods.

  • Metabolite Extraction: Quench the metabolism of a bacterial cell culture rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • Derivatization: Derivatize the metabolites to increase their volatility and improve their chromatographic properties. A common method is trimethylsilylation.[13]

  • GC-MS or LC-MS/MS Analysis: Separate and quantify the derivatized G3P and DHAP using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] Use stable isotope-labeled internal standards for accurate quantification.

Visualizations

Biosynthetic Pathways of sn-Glycerol 3-Phosphate

G3P_Biosynthesis cluster_glycolysis Glycolysis cluster_glycerol_utilization Glycerol Utilization DHAP Dihydroxyacetone Phosphate (DHAP) G3P sn-Glycerol 3-Phosphate (G3P) DHAP->G3P GpsA (G3P Dehydrogenase) NAD(P)H -> NAD(P)⁺ Glycerol Glycerol Glycerol->G3P GlpK (Glycerol Kinase) ATP -> ADP Phospholipids Phospholipid Biosynthesis G3P->Phospholipids Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Enzyme & Metabolite Analysis A1 PCR Amplification of gpsA/glpK A2 Ligation into Expression Vector A1->A2 A3 Transformation & Screening A2->A3 A4 Protein Expression (IPTG Induction) A3->A4 C2 Metabolite Quantification (GC-MS or LC-MS/MS) A3->C2 B1 Cell Lysis A4->B1 B2 IMAC (Ni-NTA) B1->B2 B3 Elution B2->B3 B4 Purified GpsA/GlpK B3->B4 C1 Enzyme Activity Assay (Spectrophotometry) B4->C1 Glp_Regulation GlpR GlpR (Repressor) glp_operon glp Operon (e.g., glpK, glpD) GlpR->glp_operon represses G3P sn-Glycerol 3-Phosphate G3P->GlpR inactivates CAP_cAMP CAP-cAMP CAP_cAMP->glp_operon activates

References

The Central Role of sn-Glycerol 3-Phosphate in Phospholipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) stands as a critical nexus in cellular metabolism, fundamentally linking glycolysis, glyceroneogenesis, and the synthesis of all glycerolipids. This technical guide provides an in-depth exploration of the biochemical pathways originating from G3P that lead to the de novo synthesis of phospholipids (B1166683). We will dissect the key enzymatic steps, their regulation, and the subcellular organization of this essential metabolic network. This guide also offers detailed experimental protocols for the characterization of key enzymes and the analysis of phospholipid profiles, alongside quantitative data on enzyme kinetics and lipid composition to serve as a valuable resource for researchers in lipid biology and drug development.

Introduction: sn-Glycerol 3-Phosphate as the Cornerstone of Phospholipid Synthesis

sn-Glycerol 3-phosphate is a deceptively simple molecule that forms the backbone of all glycerophospholipids, the primary constituents of cellular membranes. The availability of G3P is a key determinant of the rate of phospholipid synthesis and is tightly regulated through its production from two main pathways: glycolysis and glyceroneogenesis.

  • Glycolysis: Under conditions of glucose availability, dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, is reduced to G3P by the enzyme glycerol-3-phosphate dehydrogenase (GPDH).[1][2]

  • Glyceroneogenesis: During periods of low glucose, such as fasting, G3P can be synthesized from non-carbohydrate precursors like pyruvate, lactate, and certain amino acids through an abbreviated version of gluconeogenesis.[3] This pathway is particularly active in adipose tissue and the liver.

The hormonal state of the organism plays a crucial role in regulating G3P supply. Insulin (B600854) promotes glycolysis, thereby increasing G3P production from glucose, while glucagon (B607659) can stimulate glyceroneogenesis in the liver.[4][5][6][7]

The De Novo Phospholipid Synthesis Pathway: A Stepwise Elucidation

The synthesis of the basic phospholipid structure from G3P is a conserved pathway, often referred to as the Kennedy pathway, that occurs primarily at the endoplasmic reticulum (ER) and the outer mitochondrial membrane.[1][2] This process involves a series of acylation and activation steps to generate the precursor for all major phospholipid classes.

The Initial Acylation Steps: Formation of Phosphatidic Acid

The first committed step in glycerolipid synthesis is the acylation of G3P at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).[2] Subsequently, Lysophosphatidic Acid Acyltransferase (LPAAT) , also known as 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), acylates the sn-2 position of LPA to yield phosphatidic acid (PA).[8] PA is a pivotal branchpoint intermediate in lipid metabolism.

Phosphatidic_Acid_Synthesis G3P sn-Glycerol 3-phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA PA Phosphatidic Acid LPA->PA LPAAT (AGPAT) Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA

The Branch Point: Diacylglycerol and CDP-Diacylglycerol

Phosphatidic acid can be channeled into two primary arms of phospholipid synthesis:

  • Synthesis of Phosphatidylcholine, Phosphatidylethanolamine (B1630911), and Phosphatidylserine: PA is dephosphorylated by Phosphatidic Acid Phosphatase (PAP) , also known as Lipin, to produce diacylglycerol (DAG).[9][10] DAG then serves as the precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) through the Kennedy pathway, involving the transfer of phosphocholine (B91661) or phosphoethanolamine from CDP-choline or CDP-ethanolamine, respectively. Phosphatidylserine (PS) can be synthesized from PC or PE through base-exchange reactions.

  • Synthesis of Phosphatidylinositol and Cardiolipin (B10847521): Alternatively, PA can be activated by CTP to form CDP-diacylglycerol (CDP-DAG) by the enzyme CDP-diacylglycerol synthase. CDP-DAG is the precursor for the synthesis of phosphatidylinositol (PI) and phosphatidylglycerol (PG), the latter being a precursor for cardiolipin in the mitochondria.

Additionally, DAG can be phosphorylated back to PA by Diacylglycerol Kinase (DGK) , providing a regulatory cycle between these two important signaling lipids.[11][12]

Phospholipid_Synthesis_Pathway

Key Enzymes and Their Isoforms: A Quantitative Perspective

The enzymes governing phospholipid synthesis exist as multiple isoforms with distinct tissue distributions, subcellular localizations, and kinetic properties. This isoform diversity allows for tissue-specific regulation of phospholipid metabolism.

Glycerol-3-Phosphate Acyltransferases (GPATs)

Four major GPAT isoforms have been identified in mammals, initiating the synthesis of glycerolipids.[1][2]

IsoformSubcellular LocalizationTissue DistributionSubstrate PreferenceNEM Sensitivity
GPAT1 Outer Mitochondrial MembraneLiver, Adipose Tissue, Skeletal MuscleSaturated acyl-CoAs (e.g., Palmitoyl-CoA)Resistant
GPAT2 Outer Mitochondrial MembraneTestis, Cancer CellsBroadSensitive
GPAT3 Endoplasmic ReticulumAdipose Tissue, Small IntestineBroadSensitive
GPAT4 Endoplasmic ReticulumLiver, Brown Adipose Tissue, TestisBroad, prefers 16- and 18-carbon acyl-CoAsSensitive

NEM: N-ethylmaleimide

Table 1: Characteristics of Mammalian GPAT Isoforms. [1][2][13]

Kinetic parameters for GPAT isoforms can vary depending on the experimental conditions and the source of the enzyme. Generally, the Km for G3P is in the range of 0.1-0.5 mM, and for acyl-CoAs, it is in the low micromolar range. Insulin has been shown to increase the Vmax of GPAT1.[1]

Lysophosphatidic Acid Acyltransferases (LPAATs/AGPATs)

Multiple LPAAT isoforms contribute to the synthesis of PA, with varying substrate specificities that influence the fatty acid composition of phospholipids.

IsoformSubcellular LocalizationNotable Substrate Specificities
LPAATα (AGPAT1) Endoplasmic ReticulumPrefers unsaturated acyl-CoAs
LPAATβ (AGPAT2) Endoplasmic ReticulumPrefers 16:0, 18:0, and 18:1 acyl-CoAs
LPAATγ (AGPAT3) Endoplasmic ReticulumBroad specificity
LPAATδ (AGPAT4) Endoplasmic Reticulum, MitochondriaHigh specificity for polyunsaturated fatty acyl-CoAs (e.g., DHA-CoA)

Table 2: Selected Mammalian LPAAT Isoforms and their Characteristics. [8][14]

Phosphatidic Acid Phosphatases (PAPs/Lipins)

The Lipin family of proteins (Lipin-1, -2, and -3) are the primary Mg2+-dependent PAPs. Their activity is regulated by phosphorylation, which controls their translocation from the cytosol to the ER membrane.[9][10]

IsoformPrimary Tissue DistributionRegulatory Features
Lipin-1 Adipose Tissue, Skeletal Muscle, LiverPhosphorylation by mTORC1 promotes cytosolic localization.
Lipin-2 Liver, BrainMutations are associated with inflammatory diseases.
Lipin-3 Liver, Small IntestineLess characterized than Lipin-1 and -2.

Table 3: Mammalian Lipin Isoforms. [9][10]

The Km of Lipin-1 for PA has been reported to be in the range of 50-200 µM, with a Vmax that is influenced by its phosphorylation state and the lipid composition of the membrane.[15]

Diacylglycerol Kinases (DGKs)

Ten DGK isoforms have been identified in mammals, grouped into five classes based on their domain structure. They play a crucial role in regulating the balance between DAG and PA signaling.[11][12]

ClassIsoformsKey Regulatory Domains
Type I α, β, γEF-hand motifs, C1 domains
Type II δ, η, κPH domain
Type III εNo additional regulatory domains
Type IV ζ, ιMARCKS domain, C1 domains
Type V θPH domain, C1 domains

Table 4: Classification of Mammalian DGK Isoforms. [11][16]

The Km of DGKs for DAG and ATP are typically in the micromolar range.[16]

Quantitative Phospholipid Composition in Mammalian Tissues

The relative abundance of different phospholipid classes varies significantly between different tissues and organelles, reflecting their specialized functions.

Phospholipid ClassLiver (%)Brain (%)Heart (%)Adipose Tissue (%)
Phosphatidylcholine (PC) 45-5535-4540-5040-50
Phosphatidylethanolamine (PE) 20-3030-4025-3520-30
Phosphatidylinositol (PI) 5-105-105-105-10
Phosphatidylserine (PS) 2-510-155-102-5
Cardiolipin (CL) 10-15 (Mitochondria)5-10 (Mitochondria)15-20 (Mitochondria)5-10 (Mitochondria)
Sphingomyelin (SM) 5-105-105-105-10

Table 5: Approximate Phospholipid Class Composition in Selected Mammalian Tissues (as a percentage of total phospholipids). Data compiled and approximated from multiple sources.[17][18] Note that values can vary based on species, diet, and analytical methodology.

Experimental Protocols

Subcellular Fractionation for Isolation of Mitochondria and Endoplasmic Reticulum

This protocol allows for the enrichment of mitochondrial and microsomal (ER) fractions from cultured cells or tissues, which is essential for studying the localization and activity of phospholipid-synthesizing enzymes.

Subcellular_Fractionation_Workflow

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Refrigerated centrifuges (low, medium, and high-speed/ultracentrifuge)

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.

  • Homogenize the sample on ice using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Carefully collect the supernatant (post-nuclear supernatant) and transfer to a new tube.

  • Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

  • Collect the supernatant (cytosolic and microsomal fraction) and the mitochondrial pellet separately.

  • To isolate the microsomal fraction, centrifuge the supernatant from step 7 at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction (ER). The supernatant is the cytosolic fraction.

  • Wash the mitochondrial and microsomal pellets with homogenization buffer and resuspend in an appropriate buffer for downstream assays. Purity of fractions should be assessed by Western blotting for marker proteins.[19][20][21][22][23]

GPAT Activity Assay

This assay measures the incorporation of radiolabeled G3P into LPA.[13]

Materials:

  • Assay buffer (75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 2 mg/mL fatty acid-free BSA, 1 mM DTT)

  • [3H]sn-Glycerol 3-phosphate

  • Palmitoyl-CoA (or other acyl-CoA of interest)

  • N-ethylmaleimide (NEM) for differentiating mitochondrial and microsomal isoforms

  • Chloroform (B151607)/Methanol (B129727) (1:2, v/v)

  • 0.9% KCl

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture in the assay buffer containing [3H]G3P and palmitoyl-CoA.

  • For differentiating isoforms, pre-incubate the enzyme preparation (mitochondrial or microsomal fraction) with or without 1 mM NEM on ice for 15 minutes.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding chloroform/methanol (1:2, v/v).

  • Add chloroform and 0.9% KCl to induce phase separation.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipid products.

  • Evaporate the solvent and resuspend the lipid extract in a small volume of chloroform.

  • Quantify the radioactivity of the product by liquid scintillation counting.

Lipid Extraction and Phospholipid Analysis by LC-MS/MS

This protocol describes a general method for extracting total lipids from cells or tissues for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid_Extraction_LCMS_Workflow

Materials:

  • Chloroform, Methanol, Water (for Bligh-Dyer extraction)

  • Internal standards for each phospholipid class

  • Glass vials

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • To a homogenized sample, add a known amount of internal standards.

  • Perform a Bligh-Dyer extraction by adding chloroform and methanol in a ratio that results in a single phase.

  • Induce phase separation by adding chloroform and water.

  • Centrifuge to clarify the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid film in a solvent compatible with the LC-MS method (e.g., methanol/chloroform).

  • Analyze the sample using a suitable LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for different phospholipid classes.[3][24][25][26][27]

Conclusion

The synthesis of phospholipids from sn-glycerol 3-phosphate is a fundamental cellular process with intricate regulatory mechanisms. The diversity of the enzymes involved, their specific localizations, and their distinct kinetic properties allow for the precise control of the quantity and species of phospholipids in different cellular compartments and tissues. A thorough understanding of these pathways is crucial for research into membrane biology, cell signaling, and a variety of diseases, including metabolic disorders and cancer. The experimental approaches outlined in this guide provide a framework for the detailed investigation of this vital area of lipid metabolism.

References

An In-depth Technical Guide to the Metabolic Pathway of sn-Glycerol 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite at the crossroads of carbohydrate, lipid, and energy metabolism.[1][2][3][4] Its synthesis and degradation are tightly regulated, and dysregulation of its metabolic pathway is implicated in a range of pathologies, including metabolic syndrome, type 2 diabetes, obesity, and cancer.[1][5][6] This technical guide provides a comprehensive overview of the G3P metabolic pathway, including its core reactions, key enzymatic players, and its integration with other major metabolic routes. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for studying the pathway, and visualizations of the key processes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this central metabolic hub.

Introduction

sn-Glycerol 3-phosphate (G3P) is a three-carbon phosphorylated sugar alcohol that serves as a fundamental building block for all glycerolipids, including triglycerides and phospholipids.[1][7] It occupies a central position in cellular metabolism, linking glycolysis, gluconeogenesis, and lipogenesis.[2][4] The intracellular concentration of G3P is a critical determinant of metabolic flux, influencing processes ranging from energy storage and membrane biosynthesis to cellular signaling. Given its central role, the enzymes involved in G3P metabolism have emerged as promising targets for therapeutic intervention in a variety of human diseases.

The Core Metabolic Pathway of sn-Glycerol 3-Phosphate

The metabolism of G3P involves its synthesis from precursors derived from glycolysis or glycerol (B35011), and its subsequent utilization in lipid synthesis or energy production.

Synthesis of sn-Glycerol 3-Phosphate

There are two primary pathways for the synthesis of G3P:

  • From Dihydroxyacetone Phosphate (B84403) (DHAP): The majority of cellular G3P is synthesized from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. This reaction is catalyzed by the NAD+-dependent enzyme cytosolic glycerol-3-phosphate dehydrogenase (GPD1) .[8] DHAP can also be generated from precursors other than glucose through the process of glyceroneogenesis.

  • From Glycerol: G3P can also be synthesized by the direct phosphorylation of glycerol, a reaction catalyzed by glycerol kinase (GK) .[1] This pathway is particularly active in the liver and kidney.[1]

Degradation and Utilization of sn-Glycerol 3-Phosphate

Once synthesized, G3P can be channeled into several metabolic pathways:

  • Glycerolipid Synthesis: G3P is the backbone for the de novo synthesis of all glycerolipids. The first committed step is the acylation of G3P at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) , forming lysophosphatidic acid.

  • The Glycerol-3-Phosphate Shuttle: This shuttle is a crucial mechanism for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondrial electron transport chain for ATP production.[1][9] It involves the coordinated action of cytosolic GPD1 and mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) , an FAD-dependent enzyme located on the inner mitochondrial membrane.[1][8]

  • Hydrolysis to Glycerol: A recently discovered pathway involves the direct hydrolysis of G3P to glycerol and inorganic phosphate, catalyzed by glycerol-3-phosphate phosphatase (G3PP) .[2][5][6][10] This "glycerol shunt" is thought to play a role in regulating intracellular G3P levels and protecting against metabolic stress.[1][11]

Key Enzymes in sn-Glycerol 3-Phosphate Metabolism

The flux through the G3P metabolic pathway is controlled by the activity of several key enzymes.

Glycerol-3-Phosphate Dehydrogenase (GPDH)
  • Cytosolic GPDH (GPD1): This NAD+-dependent enzyme catalyzes the reversible conversion of DHAP to G3P. Its activity is crucial for both G3P synthesis and the operation of the glycerol-3-phosphate shuttle.

  • Mitochondrial GPDH (GPD2): This FAD-dependent enzyme is an integral protein of the inner mitochondrial membrane and catalyzes the irreversible oxidation of G3P to DHAP, transferring electrons to the electron transport chain.[8]

Glycerol Kinase (GK)

GK catalyzes the ATP-dependent phosphorylation of glycerol to G3P. It is highly expressed in the liver and kidney.[1]

Glycerol-3-Phosphate Phosphatase (G3PP)

G3PP is a recently identified enzyme that hydrolyzes G3P to glycerol.[2][5][6][10] Its expression is regulated by nutritional status and it plays a key role in controlling intracellular G3P levels.[2][5]

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT catalyzes the initial and committed step in glycerolipid synthesis, the acylation of G3P. Several isoforms of GPAT exist with distinct tissue distributions and regulatory properties.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzymes in human G3P metabolism.

EnzymeSubstrateKmkcatTissue/OrganismReference
Glycerol Kinase (GK) Glycerol5.022 µM-Human (recombinant)[12]
ATP0.767 mM-Human (recombinant)[12]
Glycerol-3-Phosphate Phosphatase (G3PP/PGP) sn-Glycerol 3-phosphate1.29 mM0.1 s-1Murine (recombinant)[13]
Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1) sn-Glycerol 3-phosphate0.19 mM17 s-1Rabbit muscle[14]
NAD+0.21 mM15 s-1Rabbit muscle[14]
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) sn-Glycerol 3-phosphate~1-15 µM (Ki for inhibitors)--[15]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the source of the enzyme. The data presented here are for illustrative purposes.

Intracellular Concentrations of sn-Glycerol 3-Phosphate

The intracellular concentration of G3P varies depending on the cell type, nutritional state, and hormonal signals.

Tissue/Cell TypeConditionG3P ConcentrationReference
Rat Hepatocytes5 mM Glucose2 mM[10]
Rat Hepatocytes25 mM Glucose4.5 mM[10]
INS-1(832/13) β-cellsElevated Glucose (~10-16 mM)Sufficient for G3PP catalysis[2]
Isolated Rat Hepatocytes5 or 25 mM GlucoseSufficient for G3PP catalysis[2]

Experimental Protocols

This section provides an overview of common experimental protocols used to study the G3P metabolic pathway.

Quantification of sn-Glycerol 3-Phosphate

Accurate quantification of G3P is essential for studying its metabolism.

  • Colorimetric Assay: This method is based on the oxidation of G3P by a specific enzyme mix, which generates a colored product that can be measured spectrophotometrically at 450 nm.[16] Commercial kits are available for this assay.[16]

    • Sample Preparation: Tissues or cells are homogenized in an ice-cold assay buffer.[16] The homogenate is then centrifuged to remove insoluble material.[16]

    • Assay Procedure: The sample supernatant is incubated with the G3P enzyme mix and a probe. The absorbance is measured after a specific incubation time. A standard curve is generated using known concentrations of G3P.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for G3P quantification.[12][17]

    • Extraction and Derivatization: G3P is extracted from samples and derivatized to increase its volatility for GC analysis.[17]

    • Analysis: The derivatized G3P is separated by GC and detected by MS.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of G3P and other phosphorylated metabolites.[15]

Enzyme Activity Assays
  • Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay:

    • Colorimetric Assay: The activity of GPDH can be measured by monitoring the reduction of a colorless probe to a colored product, which is coupled to the oxidation of NADH.[18] Commercial kits are available for this assay.[18]

      • Procedure: A sample containing GPDH is incubated with a substrate mix containing DHAP and NADH. The rate of decrease in absorbance at 340 nm due to NADH oxidation is measured.[19]

  • Glycerol Kinase (GK) Activity Assay:

    • Coupled Spectrophotometric Assay: The activity of GK can be measured in a coupled enzyme system where the production of ADP is linked to the oxidation of NADH.[20]

      • Procedure: The sample is incubated with glycerol, ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The rate of NADH oxidation is monitored at 340 nm.[20]

  • Glycerol-3-Phosphate Phosphatase (G3PP) Activity Assay:

    • Radiometric Assay: The release of inorganic phosphate from [γ-32P]G3P can be measured.

    • Colorimetric Assay: The release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay.

Visualizations

Metabolic Pathway of sn-Glycerol 3-Phosphate

G3P_Metabolism Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis/ Glyceroneogenesis G3P sn-Glycerol 3-Phosphate (G3P) DHAP->G3P GPD1 (Cytosolic GPDH) NADH -> NAD+ G3P->DHAP GPD2 (Mitochondrial GPDH) FAD -> FADH2 Glycerol Glycerol G3P->Glycerol G3PP (G3P Phosphatase) Lysophosphatidic_Acid Lysophosphatidic Acid G3P->Lysophosphatidic_Acid GPAT (G3P Acyltransferase) Glycerol->G3P GK (Glycerol Kinase) ATP -> ADP Glycerolipids Glycerolipids Lysophosphatidic_Acid->Glycerolipids Acylation Glycolysis Glycolysis Glyceroneogenesis Glyceroneogenesis Lipogenesis Lipogenesis G3P_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space DHAP_c DHAP G3P_c G3P GPD1 GPD1 DHAP_c->GPD1 G3P_m G3P G3P_c->G3P_m Transport NADH_c NADH + H+ NAD_c NAD+ NADH_c->GPD1 GPD1->G3P_c GPD1->NAD_c GPD2 GPD2 G3P_m->GPD2 DHAP_m DHAP DHAP_m->DHAP_c Transport FAD FAD FAD->GPD2 FADH2 FADH2 ETC Electron Transport Chain FADH2->ETC GPD2->DHAP_m GPD2->FADH2 G3P_Quantification_Workflow Sample Tissue or Cell Sample Homogenization Homogenization (Ice-cold buffer) Sample->Homogenization Centrifugation Centrifugation (Remove debris) Homogenization->Centrifugation Supernatant Supernatant (Contains G3P) Centrifugation->Supernatant Assay Colorimetric or LC-MS/MS Assay Supernatant->Assay Data_Analysis Data Analysis (Standard Curve) Assay->Data_Analysis Quantification G3P Quantification Data_Analysis->Quantification

References

An In-Depth Technical Guide to the sn-Glycerol 3-Phosphate Shuttle Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sn-Glycerol 3-phosphate (G3P) shuttle is a vital metabolic pathway that facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, playing a crucial role in cellular bioenergetics, particularly in tissues with high energy demands such as the brain, skeletal muscle, and brown adipose tissue. This guide provides a comprehensive technical overview of the G3P shuttle's core mechanism, the kinetics of its key enzymes, its regulation, and its implications in health and disease. Detailed experimental protocols for studying the shuttle's activity are provided, alongside visual representations of the pathway and experimental workflows to aid in understanding its complex dynamics.

Core Mechanism of the sn-Glycerol 3-Phosphate Shuttle

The sn-Glycerol 3-phosphate shuttle is a two-step process involving the coordinated action of two distinct glycerol-3-phosphate dehydrogenase enzymes: a cytosolic, NAD+-dependent enzyme (GPD1 or cGPDH) and a mitochondrial, FAD-dependent enzyme (GPD2 or mGPDH). The primary function of this shuttle is to regenerate NAD+ in the cytosol, which is essential for the continuation of glycolysis, by transferring the electrons from cytosolic NADH to the mitochondrial respiratory chain.

The process begins in the cytosol, where GPD1 catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, to sn-glycerol 3-phosphate (G3P), with the concomitant oxidation of NADH to NAD+.[1] G3P then diffuses across the outer mitochondrial membrane into the intermembrane space.

At the outer surface of the inner mitochondrial membrane, the FAD-linked GPD2 catalyzes the oxidation of G3P back to DHAP.[2] During this irreversible reaction, two electrons are transferred from G3P to the FAD cofactor of GPD2, forming FADH2.[1] The electrons from FADH2 are then passed to coenzyme Q (ubiquinone) in the electron transport chain, which becomes reduced to ubiquinol (B23937).[3] This reduced ubiquinol then transfers the electrons to Complex III, bypassing Complex I. As a result, for each molecule of cytosolic NADH oxidized by the G3P shuttle, approximately 1.5 molecules of ATP are generated through oxidative phosphorylation.[3] The regenerated DHAP can then diffuse back into the cytosol to participate in another cycle of the shuttle or re-enter the glycolytic pathway.

Quantitative Data

Enzyme Kinetics

The efficiency and rate of the sn-Glycerol 3-phosphate shuttle are determined by the kinetic properties of its constituent enzymes, GPD1 and GPD2.

EnzymeSubstrateK_m_V_max_Notes
Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1) NAD+140 µM-[4]
Glycerol (B35011) 3-phosphate92 µM-[4]
Dihydroxyacetone phosphate--In the presence of a modifier protein, the apparent K_m_ for NAD+ decreases.[5]
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) Glycerol 3-phosphate--Inhibited by novel small molecules (iGP-1 and iGP-5) with IC50 and Ki values between ~1–15 µM.[6]

Note: Vmax values are highly dependent on experimental conditions and tissue source and are therefore not listed as a single value.

Substrate Concentrations

The intracellular concentrations of the shuttle's primary substrates, DHAP and G3P, can vary significantly depending on the tissue type and metabolic state.

TissueDihydroxyacetone Phosphate (DHAP)sn-Glycerol 3-Phosphate (G3P)Conditions
Adipose Tissue Crucial for G3P synthesisPrimary route for triglyceride synthesisAdipocytes have low glycerol kinase activity.[7]
Liver -Increased in C3G-treated liversCan be produced from glycolysis or glycerol phosphorylation.[8]
Pancreatic Islets -Sufficient for G3PP catalysis at 10-16 mM glucoseLow glycerol kinase expression.[9]
Brain (Ischemic) -Significant levels derived from glucose[9]

Experimental Protocols

Spectrophotometric Assay for Cytosolic GPD1 Activity

This protocol measures the activity of GPD1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

  • Tissue or cell homogenate

  • Assay buffer: 100 mM Tris-HCl, pH 7.5

  • Dihydroxyacetone phosphate (DHAP) solution (e.g., 10 mM)

  • NADH solution (e.g., 2 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette by adding assay buffer, DHAP solution, and the sample containing GPD1.

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding the NADH solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GPD1 activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Measurement of Mitochondrial GPD2 Activity

This protocol determines GPD2 activity by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Isolated mitochondria

  • Assay medium: 50 mM KCl, 10 mM Tris–HCl, 1 mM EDTA, 1 mg/mL BSA, 1 mM KCN, pH 7.4.[10]

  • Glycerol-3-phosphate solution (e.g., 25 mM).[10]

  • DCPIP solution (e.g., 100 µM).[10]

  • Spectrophotometer capable of reading at 610 nm.[10]

Procedure:

  • Resuspend the isolated mitochondria in the assay medium.

  • Add the mitochondrial suspension to a cuvette.

  • Add the DCPIP solution to the cuvette.

  • Start the reaction by adding the glycerol-3-phosphate solution.[10]

  • Monitor the decrease in absorbance at 610 nm for 60 seconds at 30°C.[10]

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε610 = 20.1 /mM/cm).[10] One unit of GPD2 activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

Mandatory Visualizations

G3P_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_intermembrane Intermembrane Space cluster_innermembrane Inner Mitochondrial Membrane Glycolysis Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP GPD1 GPD1 (Cytosolic GPDH) DHAP->GPD1 G3P_c sn-Glycerol 3-Phosphate (G3P) G3P_m sn-Glycerol 3-Phosphate (G3P) G3P_c->G3P_m NADH_c NADH + H+ NADH_c->GPD1 NAD_c NAD+ GPD1->G3P_c GPD1->NAD_c GPD2 GPD2 (Mitochondrial GPDH) G3P_m->GPD2 GPD2->DHAP CoQ Coenzyme Q GPD2->CoQ CoQH2 Coenzyme QH2 GPD2->CoQH2 FAD -> FADH2 ETC Electron Transport Chain (Complex III) CoQH2->ETC

Caption: The sn-Glycerol 3-phosphate shuttle pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gpd1_assay GPD1 Activity Assay cluster_gpd2_assay GPD2 Activity Assay cluster_data_analysis Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Cytosol Cytosolic Fraction Centrifugation->Cytosol Mitochondria Mitochondrial Fraction Centrifugation->Mitochondria Mix_GPD1 Prepare Reaction Mix (Buffer, DHAP, Cytosol) Cytosol->Mix_GPD1 Mix_GPD2 Prepare Reaction Mix (Assay Medium, DCPIP, Mitochondria) Mitochondria->Mix_GPD2 Incubate_GPD1 Incubate at 37°C Mix_GPD1->Incubate_GPD1 Start_GPD1 Add NADH Incubate_GPD1->Start_GPD1 Measure_GPD1 Measure Absorbance at 340 nm Start_GPD1->Measure_GPD1 Calculate_GPD1 Calculate GPD1 Activity Measure_GPD1->Calculate_GPD1 Start_GPD2 Add G3P Mix_GPD2->Start_GPD2 Measure_GPD2 Measure Absorbance at 610 nm Start_GPD2->Measure_GPD2 Calculate_GPD2 Calculate GPD2 Activity Measure_GPD2->Calculate_GPD2

Caption: Workflow for GPD1 and GPD2 activity assays.

Regulation of the sn-Glycerol 3-Phosphate Shuttle

The activity of the G3P shuttle is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the substrate level and through the transcriptional control of the GPD1 and GPD2 genes.

Allosteric Regulation: The activity of GPD1 can be influenced by the intracellular concentrations of its substrates and products. For example, phosphite (B83602) dianion has been shown to allosterically activate GPDH-catalyzed reduction of glycolaldehyde, a truncated substrate, suggesting that the binding of the phosphate group of DHAP induces a conformational change that enhances catalytic efficiency.[11]

Transcriptional Regulation: The expression of the GPD1 and GPD2 genes is controlled by various transcription factors in a tissue-specific manner.

  • SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): This transcription factor, a key regulator of lipogenesis, is known to influence the expression of genes involved in lipid metabolism. In obese patients with nonalcoholic fatty liver disease (NAFLD), there is a positive association between the mRNA levels of SREBP-1c and PPAR-γ, suggesting a coordinated upregulation of lipogenic pathways.[12]

  • PPARγ (Peroxisome Proliferator-Activated Receptor gamma): PPARγ is a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. Its expression can be induced by SREBPs, indicating a cross-talk between these transcriptional pathways in regulating lipid homeostasis.[13] In the liver of obese patients, PPAR-γ mRNA expression is upregulated, which is thought to be a reinforcing mechanism to the lipogenic action of SREBP-1c.[12] The promoter of the GPD1 gene contains fat-specific elements, highlighting its regulation in adipose tissue.[14]

Role in Metabolism and Disease

The sn-Glycerol 3-phosphate shuttle is integral to various physiological and pathological processes.

Thermogenesis: In brown adipose tissue (BAT), the G3P shuttle plays a significant role in non-shivering thermogenesis. The high activity of both GPD1 and GPD2 in BAT facilitates a rapid flux through the shuttle, leading to a high rate of NADH oxidation and subsequent heat production.[15]

Cancer: The role of the G3P shuttle in cancer is complex and appears to be context-dependent.

  • In some cancers, like prostate cancer, there is an increased activity of mGPDH, which is associated with metabolic adaptations that support rapid cell growth.[10]

  • Conversely, in kidney cancer, the shuttle can become "uncoupled," with a high flux through cytosolic GPD1 supporting lipid synthesis for cell proliferation, while the mitochondrial component (GPD2) is not essential for respiration.[16]

  • Inhibitors of mGPD2 have been shown to have anti-proliferative effects on cancer cells, making it a potential therapeutic target.[6]

Drug Development: The critical role of the G3P shuttle in various metabolic processes and its dysregulation in diseases like cancer and metabolic syndrome make its components attractive targets for drug development. The development of specific inhibitors for GPD1 and GPD2 could provide novel therapeutic strategies for these conditions.

Conclusion

The sn-Glycerol 3-phosphate shuttle is a fundamental metabolic pathway that ensures the continuous operation of glycolysis by regenerating cytosolic NAD+ and contributes significantly to mitochondrial ATP production. Its activity is finely tuned through allosteric and transcriptional mechanisms and is crucial for the metabolic homeostasis of several key tissues. Dysregulation of this shuttle is implicated in the pathophysiology of various diseases, including cancer and metabolic disorders, highlighting the potential of its enzymatic components as therapeutic targets. Further research into the intricate regulation and tissue-specific functions of the G3P shuttle will undoubtedly open new avenues for understanding and treating metabolic diseases.

References

The Stereochemistry of sn-Glycerol 3-Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Enzymatic Interactions, and Analytical Methods for a Key Metabolic Intermediate

Introduction

sn-Glycerol 3-phosphate (G3P) is a chiral molecule of fundamental importance in cellular metabolism, positioned at the crossroads of glycolysis, phospholipid biosynthesis, and energy production. Its specific stereochemistry, the R-configuration, is crucial for its recognition by a multitude of enzymes, dictating its metabolic fate and biological function. This technical guide provides a comprehensive overview of the stereochemistry of sn-Glycerol 3-phosphate, tailored for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, its role in key metabolic and signaling pathways, and the experimental protocols for its synthesis and stereochemical analysis.

The Significance of Stereochemistry: sn-Glycerol 3-Phosphate vs. sn-Glycerol 1-Phosphate

The stereoisomer of sn-Glycerol 3-phosphate is sn-Glycerol 1-phosphate, which possesses the S-configuration. While sn-Glycerol 3-phosphate is the foundational building block for glycerophospholipids in bacteria and eukaryotes, sn-Glycerol 1-phosphate serves this role in archaea.[1] This fundamental biochemical divergence, known as the "lipid divide," underscores the profound importance of stereochemistry in the evolution and function of cellular membranes.[1] The enzymes involved in lipid biosynthesis exhibit strict stereospecificity, ensuring the correct enantiomer is utilized in their respective domains of life.[2]

Biosynthesis of sn-Glycerol 3-Phosphate

There are two primary enzymatic pathways for the synthesis of sn-Glycerol 3-phosphate in eukaryotic and bacterial cells:

  • From Dihydroxyacetone Phosphate (B84403) (DHAP): The glycolytic intermediate DHAP is stereospecifically reduced to sn-Glycerol 3-phosphate by the NADH-dependent enzyme cytosolic glycerol-3-phosphate dehydrogenase (GPD1) .[3] This reaction is a critical link between carbohydrate and lipid metabolism.

  • From Glycerol (B35011): Free glycerol, derived from the breakdown of triglycerides, can be phosphorylated to sn-Glycerol 3-phosphate by glycerol kinase , a reaction that utilizes ATP.[4]

dot

DHAP Dihydroxyacetone Phosphate (DHAP) G3P sn-Glycerol 3-Phosphate DHAP->G3P GPD1 Glycerol Glycerol Glycerol->G3P GK NADH NADH + H+ GPD1 Glycerol-3-Phosphate Dehydrogenase (GPD1) NADH->GPD1 NAD NAD+ ATP ATP GK Glycerol Kinase ATP->GK ADP ADP GPD1->NAD GK->ADP

Caption: Biosynthesis of sn-Glycerol 3-Phosphate.

Metabolic and Signaling Pathways Involving sn-Glycerol 3-Phosphate

Glycerolipid Biosynthesis

sn-Glycerol 3-phosphate is the direct precursor for the de novo synthesis of all glycerolipids. The pathway begins with the acylation of the sn-1 position of G3P by glycerol-3-phosphate acyltransferase (GPAT) , followed by the acylation of the sn-2 position by 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA).[5] PA is a central intermediate that can be converted to diacylglycerol (DAG) for the synthesis of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and triacylglycerol (TAG), or to CDP-diacylglycerol for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). The stereospecificity of GPAT and AGPAT ensures the correct positioning of fatty acids on the glycerol backbone.[4]

dot

G3P sn-Glycerol 3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA Acyl-CoA GPAT PA Phosphatidic Acid (PA) LPA->PA Acyl-CoA AGPAT DAG Diacylglycerol (DAG) PA->DAG CDP_DAG CDP-Diacylglycerol PA->CDP_DAG TAG Triacylglycerol (TAG) DAG->TAG PC_PE Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) DAG->PC_PE PI_PG_CL Phosphatidylinositol (PI) Phosphatidylglycerol (PG) Cardiolipin (CL) CDP_DAG->PI_PG_CL GPAT GPAT AGPAT AGPAT

Caption: Glycerolipid synthesis from sn-Glycerol 3-Phosphate.

The Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a crucial mechanism, particularly in the brain and skeletal muscle, for transporting reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation.[6] Cytosolic GPD1 reduces DHAP to G3P, oxidizing NADH to NAD+. G3P then diffuses to the inner mitochondrial membrane where a mitochondrial, FAD-dependent glycerol-3-phosphate dehydrogenase (GPD2) oxidizes it back to DHAP, transferring electrons to the electron transport chain via FADH2.[6]

dot

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space NADH_c NADH + H+ GPD1 GPD1 NADH_c->GPD1 NAD_c NAD+ DHAP_c DHAP DHAP_c->GPD1 G3P_c sn-Glycerol 3-Phosphate G3P_m sn-Glycerol 3-Phosphate G3P_c->G3P_m Diffusion GPD1->NAD_c GPD1->G3P_c GPD2 GPD2 G3P_m->GPD2 DHAP_m DHAP DHAP_m->DHAP_c Diffusion GPD2->DHAP_m FADH2 FADH2 GPD2->FADH2 FAD FAD FAD->GPD2 Electron Transport Chain Electron Transport Chain FADH2->Electron Transport Chain

Caption: The Glycerol-3-Phosphate Shuttle.

Role in Signaling

While sn-Glycerol 3-phosphate itself is not a primary signaling molecule, its direct metabolic products, phosphatidic acid (PA) and lysophosphatidic acid (LPA) , are potent lipid messengers.

  • Phosphatidic Acid (PA): PA is involved in a myriad of cellular processes, including vesicle trafficking, cytoskeletal dynamics, and the activation of various kinases and phosphatases.[7][8] It can be generated through the action of phospholipase D (PLD) on membrane phospholipids (B1166683) or by the phosphorylation of DAG.[9]

  • Lysophosphatidic Acid (LPA): LPA is a powerful signaling molecule that acts through a family of G protein-coupled receptors (LPARs) to stimulate cell proliferation, migration, and survival.[10][11] It is produced from PA by the action of phospholipase A1 or A2.[12]

In plants, G3P has been identified as a mobile signal that is critical for systemic acquired resistance (SAR), a form of broad-spectrum immunity.[13][14]

dot

cluster_synthesis Synthesis cluster_signaling Signaling Cascades G3P sn-Glycerol 3-Phosphate PA Phosphatidic Acid (PA) G3P->PA Acylation LPA Lysophosphatidic Acid (LPA) PA->LPA Phospholipase A1/A2 PA_targets PA-Binding Proteins (e.g., Kinases, Phosphatases) PA->PA_targets LPAR LPA Receptors (LPARs) LPA->LPAR downstream Downstream Effectors (e.g., Rho, Rac, MAPK) LPAR->downstream

Caption: Signaling roles of sn-Glycerol 3-Phosphate derivatives.

Quantitative Data on Enzyme Stereospecificity

The stereospecificity of enzymes that metabolize glycerol phosphates is evident from their kinetic parameters. While comprehensive comparative data is not always available in a single study, the literature provides strong evidence for the preferential utilization of sn-Glycerol 3-phosphate by key enzymes in bacteria and eukaryotes.

EnzymeOrganismSubstrateKmKi for sn-Glycerol 3-phosphateReference
Glycerol-3-Phosphate Dehydrogenase (GPD1)Escherichia coliDihydroxyacetone Phosphate-4.4 µM[7]
Glycerol-3-Phosphate Dehydrogenase (GPD1) (feedback-resistant mutant)Escherichia coliDihydroxyacetone Phosphate-43 µM[7]
Glycerol-3-Phosphate Dehydrogenase (GPD1)HumanDihydroxyacetone Phosphate130 ± 10 µM-
Glycerol-3-Phosphate Dehydrogenase (GPD1)Humansn-Glycerol 3-phosphate170 ± 20 µM-
Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase (GPD2)-sn-Glycerol 3-phosphate--[15]
sn-Glycerol-1-Phosphate (B1203117) DehydrogenaseArchaeasn-Glycerol 1-phosphate--[16]

Note: The table presents a summary of available data. Direct comparative studies of both enantiomers with the same enzyme under identical conditions are limited.

Experimental Protocols

Enzymatic Synthesis of sn-Glycerol 3-Phosphate

This protocol utilizes glycerol kinase to stereospecifically phosphorylate glycerol.

Materials:

  • Glycerol

  • ATP (disodium salt)

  • Glycerol kinase (from Saccharomyces cerevisiae or other suitable source)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Dowex-1 (Cl- form) ion-exchange resin

  • HCl

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and glycerol.

  • Initiate the reaction by adding glycerol kinase.

  • Incubate the reaction at 37°C, monitoring the consumption of ATP or the formation of ADP.

  • Terminate the reaction by adding HCl to lower the pH.

  • Remove the precipitated protein by centrifugation.

  • Apply the supernatant to a Dowex-1 ion-exchange column.

  • Wash the column with water to remove unreacted glycerol and salts.

  • Elute the sn-Glycerol 3-phosphate with a gradient of HCl.

  • Neutralize and lyophilize the fractions containing sn-Glycerol 3-phosphate.

Chiral HPLC Analysis of Glycerol Phosphate Enantiomers

This method allows for the separation and quantification of sn-Glycerol 3-phosphate and sn-Glycerol 1-phosphate.

Materials:

  • Sample containing glycerol phosphates

  • Chiral stationary phase column (e.g., CHIRALPAK series)

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer)

  • Mobile phase solvents (e.g., hexane (B92381), isopropanol, acetonitrile, methanol, ammonium (B1175870) acetate)

Procedure:

  • Derivatization (optional but often necessary for UV detection): React the glycerol phosphate sample with a chromophoric or fluorophoric derivatizing agent (e.g., 3,5-dinitrophenylurethane).

  • Chromatographic Separation:

    • Equilibrate the chiral column with the chosen mobile phase. A common mobile phase for normal-phase separation is a mixture of hexane and isopropanol.[17] For reversed-phase, a mixture of acetonitrile, methanol, and aqueous ammonium acetate (B1210297) can be used.[18]

    • Inject the derivatized or underivatized sample onto the column.

    • Elute the enantiomers isocratically or with a gradient.

    • Monitor the elution profile with the detector. The retention times will differ for sn-Glycerol 3-phosphate and sn-Glycerol 1-phosphate.

  • Quantification: Determine the concentration of each enantiomer by comparing the peak areas to those of known standards.

dot

Sample Glycerol Phosphate Sample Derivatization Derivatization (optional) Sample->Derivatization Injection HPLC Injection Sample->Injection Derivatization->Injection Column Chiral Column Injection->Column Separation Separation of Enantiomers Column->Separation Detector Detection (UV/MS) Separation->Detector Data Chromatogram (Quantitative Analysis) Detector->Data

Caption: Workflow for Chiral HPLC Analysis of Glycerol Phosphates.

GC-MS Analysis of sn-Glycerol 3-Phosphate

This protocol details the quantification of G3P using gas chromatography-mass spectrometry after derivatization.

Materials:

  • Biological sample

  • Internal standard (e.g., ribitol)

  • Extraction solvent (e.g., methanol/chloroform/water)

  • Derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system

Procedure:

  • Extraction: Homogenize the biological sample in the extraction solvent containing the internal standard.

  • Phase Separation: Separate the polar phase containing G3P.

  • Drying: Evaporate the solvent to complete dryness.

  • Derivatization: Add the derivatizing agent (e.g., MSTFA) and incubate to form trimethylsilyl (B98337) (TMS) derivatives of G3P and the internal standard.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the components on a suitable capillary column.

    • Detect the fragments using mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Calculate the amount of G3P in the original sample based on the peak area ratio of the G3P derivative to the internal standard derivative, using a standard curve.

Conclusion

The stereochemistry of sn-Glycerol 3-phosphate is a cornerstone of its biological function. Its R-configuration is the result of highly specific enzymatic synthesis and is a prerequisite for its role as a central metabolite in glycerolipid synthesis and energy metabolism. The strict stereoselectivity of the enzymes that interact with G3P highlights the intricate molecular recognition that governs cellular processes. Furthermore, the signaling roles of its derivatives, phosphatidic acid and lysophosphatidic acid, expand the importance of G3P beyond metabolism into the realm of cellular communication and regulation. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted roles of this critical molecule. A thorough understanding of the stereochemistry of sn-Glycerol 3-phosphate is essential for advancements in metabolic research, drug development targeting lipid pathways, and the study of various human diseases.

References

The Discovery and Synthesis of sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and synthetic methodologies of sn-Glycerol 3-phosphate biscyclohexylammonium salt, a crucial intermediate in lipid metabolism and a vital reagent in various biomedical research applications. This document provides a comprehensive overview of its historical context, detailed experimental protocols for its chemical and enzymatic synthesis, and its role in significant biological pathways.

Introduction

sn-Glycerol 3-phosphate is a naturally occurring stereoisomer of glycerophosphate and serves as a fundamental building block for the de novo synthesis of all glycerolipids in eukaryotes and most bacteria.[1] Its stable, crystalline biscyclohexylammonium salt form is widely utilized in research due to its enhanced stability and ease of handling compared to the free acid. This guide delves into the foundational discoveries that enabled the preparation of this optically active compound and presents detailed protocols for its synthesis.

Historical Context: The Pioneering Work of Baer and Fischer

The ability to synthesize optically active glycerophosphates was a significant challenge in early biochemistry. The seminal work of Hermann O. L. Fischer and Erich Baer in the late 1930s and early 1940s established the foundation for the stereospecific synthesis of these compounds. Their research provided the first reliable methods for preparing enantiomerically pure derivatives of glycerol.

While the exact first synthesis of the biscyclohexylammonium salt is not definitively pinpointed in a single "discovery" paper, the use of bulky amines like cyclohexylamine (B46788) to facilitate the crystallization and purification of acidic and water-soluble compounds like glycerophosphates became a common practice during this era of chemical synthesis. The formation of the dicyclohexylammonium (B1228976) salt provides a stable, crystalline solid that is easily handled and purified, a significant advantage over the often syrupy and unstable free acid.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₃H₉O₆P · 2C₆H₁₃N[1]
Molecular Weight 370.42 g/mol [1][2]
CAS Number 29849-82-9[1][2]
Appearance White to off-white powder[1]
Purity (GC) ≥93%[1][3]
Water content (Karl Fischer) <9%[1]
Solubility (in water) 50 mg/mL, clear to very slightly hazy, colorless[1]
Storage Temperature -20°C[1]

Experimental Protocols

This section provides detailed methodologies for both the chemical and enzymatic synthesis of this compound.

Chemical Synthesis (Based on the principles of Baer and Fischer)

The chemical synthesis of sn-Glycerol 3-phosphate relies on the use of a chiral starting material to introduce the desired stereochemistry. The following protocol is a generalized representation based on the synthetic strategies developed by Baer and Fischer.

Experimental Workflow for Chemical Synthesis

start Start with D-Mannitol step1 Protection: Acetone (B3395972), H+ start->step1 step2 Oxidative Cleavage: NaIO4 step1->step2 1,2:5,6-Di-O-isopropylidene-D-mannitol step3 Reduction: NaBH4 step2->step3 2,3-O-Isopropylidene-D-glyceraldehyde step4 Phosphorylation: POCl3, Pyridine step3->step4 1,2-O-Isopropylidene-sn-glycerol step5 Deprotection: Acid Hydrolysis step4->step5 Protected sn-Glycerol 3-phosphate step6 Purification: Ion Exchange Chromatography step5->step6 sn-Glycerol 3-phosphate (free acid) step7 Salt Formation: Cyclohexylamine step6->step7 end sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt step7->end

Caption: Chemical synthesis workflow for this compound.

Protocol:

  • Protection of D-Mannitol: D-Mannitol is treated with acetone in the presence of an acid catalyst to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.

  • Oxidative Cleavage: The protected mannitol (B672) is subjected to oxidative cleavage using sodium periodate (B1199274) (NaIO₄) to yield 2,3-O-isopropylidene-D-glyceraldehyde.

  • Reduction: The glyceraldehyde derivative is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to afford 1,2-O-isopropylidene-sn-glycerol.

  • Phosphorylation: The hydroxyl group at the 3-position is phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.

  • Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis to yield sn-Glycerol 3-phosphate as the free acid.

  • Purification: The crude sn-Glycerol 3-phosphate is purified by ion-exchange chromatography to remove inorganic phosphate (B84403) and other impurities.

  • Salt Formation: The purified sn-Glycerol 3-phosphate solution is treated with two equivalents of cyclohexylamine. The biscyclohexylammonium salt is then crystallized from a suitable solvent system, such as ethanol-acetone, collected by filtration, washed, and dried under vacuum.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to sn-Glycerol 3-phosphate, avoiding the need for protecting groups and harsh reagents.

Experimental Workflow for Enzymatic Synthesis

start Start with Glycerol and ATP step1 Enzymatic Reaction: Glycerol Kinase start->step1 step2 Reaction Quenching step1->step2 sn-Glycerol 3-phosphate step3 Purification: Ion Exchange Chromatography step2->step3 step4 Salt Formation: Cyclohexylamine step3->step4 end sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt step4->end g3p sn-Glycerol 3-Phosphate lpa Lysophosphatidic Acid g3p->lpa Acyl-CoA GPAT pa Phosphatidic Acid lpa->pa Acyl-CoA AGPAT dag Diacylglycerol pa->dag PAP (Lipin) tag Triacylglycerol (Storage) dag->tag Acyl-CoA DGAT pl Phospholipids (Membranes) (e.g., PC, PE, PS, PI) dag->pl CDP-Choline/Ethanolamine etc.

References

Methodological & Application

Application Notes and Protocols for G3P Dehydrogenase Assay using sn-Glycerol 3-phosphate biscyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-3-phosphate dehydrogenase (G3P dehydrogenase or GPDH; EC 1.1.1.8) is a pivotal enzyme that links carbohydrate and lipid metabolism. It catalyzes the reversible oxidation of sn-glycerol 3-phosphate (G3P) to dihydroxyacetone phosphate (B84403) (DHAP) using NAD+ as a cofactor. The activity of G3P dehydrogenase is a key indicator of metabolic processes such as glycolysis, gluconeogenesis, and glycerolipid synthesis. Monitoring its activity is crucial in various research areas, including metabolic disorders, obesity, and drug development targeting metabolic pathways.

The sn-Glycerol 3-phosphate biscyclohexylammonium salt is a stable and soluble form of the G3P substrate, making it well-suited for use in enzymatic assays. This document provides detailed application notes and a comprehensive protocol for the spectrophotometric assay of G3P dehydrogenase using this substrate.

Principle of the Assay

The activity of G3P dehydrogenase is determined by monitoring the rate of reduction of NAD+ to NADH, which is directly proportional to the rate of oxidation of sn-glycerol 3-phosphate. The formation of NADH is measured by the increase in absorbance at 340 nm. The reaction is as follows:

sn-Glycerol 3-phosphate + NAD+ ⇌ Dihydroxyacetone Phosphate + NADH + H+

The rate of increase in absorbance at 340 nm is used to calculate the enzyme's activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction catalyzed by G3P dehydrogenase and the general workflow for the enzyme assay.

G3P_Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products G3P sn-Glycerol 3-phosphate G3PDH G3P Dehydrogenase G3P->G3PDH NAD NAD+ NAD->G3PDH DHAP Dihydroxyacetone Phosphate NADH NADH H H+ G3PDH->DHAP G3PDH->NADH G3PDH->H G3P_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - NAD+ Solution - G3P Solution - Enzyme Solution B Pipette Assay Buffer, NAD+, and G3P into cuvette A->B C Equilibrate to Assay Temperature (e.g., 25°C) B->C D Initiate reaction by adding Enzyme Solution C->D E Mix and immediately start spectrophotometer reading D->E F Monitor absorbance increase at 340 nm over time E->F G Determine the linear rate (ΔA340/min) F->G H Calculate Enzyme Activity G->H

Application Notes and Protocols for sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite at the crossroads of several fundamental cellular processes, including glycolysis, glycerolipid synthesis, and cellular respiration.[1][2] As the backbone for the synthesis of all glycerolipids, such as phospholipids (B1166683) and triglycerides, G3P is essential for membrane biogenesis and energy storage.[3][4] Furthermore, it is a key component of the glycerol-3-phosphate shuttle, a mechanism that transports reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain for ATP production.[5][6]

Recent discoveries have also highlighted the role of G3P in metabolic signaling. The identification of a mammalian glycerol-3-phosphate phosphatase (G3PP) that hydrolyzes G3P to glycerol (B35011) has unveiled a "glycerol shunt" pathway. This pathway is implicated in the regulation of glucose and lipid metabolism, offering a potential therapeutic target for metabolic diseases such as type 2 diabetes and cardiometabolic disorders.[2][7][8]

The biscyclohexylammonium salt of sn-Glycerol 3-phosphate is a stable, water-soluble form of this metabolite, making it suitable for use in cell culture applications.[9][10] Supplementing cell culture media with this compound can be a valuable tool for investigating its impact on various cellular functions, including lipid metabolism, energy production, and cell signaling pathways. These application notes provide a comprehensive guide to using sn-Glycerol 3-phosphate biscyclohexylammonium salt in your research, including detailed protocols for media preparation, cell treatment, and subsequent analysis.

Data Presentation

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 370.42 g/mol [9][10]
Solubility in Water 50 mg/mL[9]
Purity ≥93%[10]
Storage Temperature -20°C[9]

Note: The effective concentration in cell culture can vary significantly depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Materials:

  • This compound (CAS 29849-82-9)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution, weigh out 37.04 mg of this compound and dissolve it in 1 mL of sterile water or PBS. Adjust the mass and volume as needed for your desired stock concentration and volume.

  • Dissolution: Add the sterile water or PBS to the accurately weighed salt. Vortex gently until the salt is completely dissolved. The solubility in water is high (50 mg/mL), so dissolution should be readily achieved.[9]

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Supplementation of Cell Culture Media

Materials:

  • Prepared stock solution of this compound

  • Complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the sn-Glycerol 3-phosphate stock solution at room temperature.

  • Dilution to working concentration: Dilute the stock solution into the complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM G3P, add 100 µL of the 100 mM stock solution to 9.9 mL of complete medium.

  • Experimental setup: It is crucial to include a vehicle control in your experiments. This control should contain the same volume of the solvent used for the stock solution (e.g., sterile water or PBS) added to the cell culture medium.

  • Concentration range: As a starting point for dose-response experiments, a range of 100 µM to 5 mM is suggested. The optimal concentration will be cell-type dependent and should be determined empirically.

Protocol 3: Assessment of Cell Viability and Proliferation

Materials:

  • Cells cultured in media supplemented with varying concentrations of sn-Glycerol 3-phosphate

  • Cell viability assay kit (e.g., MTT, WST-1, or trypan blue exclusion assay)

  • Plate reader (for colorimetric or fluorometric assays)

  • Microscope and hemocytometer (for trypan blue assay)

Procedure (Example using MTT assay):

  • Cell seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of sn-Glycerol 3-phosphate and a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT assay: Follow the manufacturer's protocol for the MTT assay. This typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation, and then solubilizing the crystals with a solubilization buffer.

  • Data acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Analysis of Intracellular Glycerolipid Content

Materials:

  • Cells treated with sn-Glycerol 3-phosphate

  • Lipid extraction reagents (e.g., chloroform, methanol)

  • Triglyceride and phospholipid quantification kits

  • Appropriate instrumentation for lipid analysis (e.g., plate reader, mass spectrometer)

Procedure (General overview for triglyceride quantification):

  • Cell harvesting: After treatment, wash the cells with cold PBS and harvest them by scraping or trypsinization.

  • Lipid extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method.

  • Quantification: Use a commercial triglyceride quantification kit to measure the amount of triglycerides in the lipid extracts. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric detection of the glycerol.

  • Normalization: Normalize the triglyceride content to the total protein content of the cell lysate.

Mandatory Visualizations

G3P_Metabolic_Pathways Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP Pyruvate Pyruvate Glycolysis->Pyruvate G3P sn-Glycerol 3-Phosphate (G3P) DHAP->G3P GPD1 (cytosolic) NADH -> NAD+ G3P->DHAP GPD2 (mitochondrial) FAD -> FADH2 Glycerol Glycerol G3P->Glycerol G3PP (Glycerol Shunt) Glycerolipids Glycerolipids (Phospholipids, Triglycerides) G3P->Glycerolipids Acyltransferases Mitochondrion Mitochondrion G3P->Mitochondrion G3P Shuttle Glycerol->G3P Glycerol Kinase ETC Electron Transport Chain (ATP Production) Mitochondrion->ETC

Caption: Metabolic fate of sn-Glycerol 3-Phosphate.

Experimental_Workflow Start Start: Prepare G3P Stock Solution Culture Culture Cells to Desired Confluency Start->Culture Treatment Treat Cells with G3P-supplemented Media (include vehicle control) Culture->Treatment Incubate Incubate for Desired Duration (e.g., 24, 48, 72h) Treatment->Incubate Analysis Perform Downstream Analyses Incubate->Analysis Viability Cell Viability/Proliferation Assay (e.g., MTT, Trypan Blue) Analysis->Viability Metabolism Metabolic Assays (e.g., Lipid Quantification, Glucose Uptake) Analysis->Metabolism Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Analysis->Signaling End End: Data Analysis and Interpretation Viability->End Metabolism->End Signaling->End

Caption: Experimental workflow for G3P supplementation.

References

Application Notes and Protocols for the Enzymatic Synthesis of Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidic acid (PA) is a pivotal intermediate in the de novo biosynthesis of all glycerophospholipids and triacylglycerols.[1] Beyond its structural role, PA has emerged as a critical signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, and stress responses.[2] The enzymatic synthesis of PA from sn-glycerol 3-phosphate is a fundamental process in lipid metabolism, primarily catalyzed by the sequential action of two key enzymes: sn-glycerol-3-phosphate acyltransferase (GPAT) and 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT).[3] This document provides detailed application notes and experimental protocols for the in vitro enzymatic synthesis of phosphatidic acid, along with an overview of its key signaling pathways.

Principle of Synthesis

The enzymatic synthesis of phosphatidic acid from sn-glycerol 3-phosphate involves a two-step acylation process. First, GPAT catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of sn-glycerol 3-phosphate, forming lysophosphatidic acid (LPA). Subsequently, LPAAT catalyzes the acylation of the sn-2 position of LPA with a second fatty acyl-CoA molecule to yield phosphatidic acid.[3]

Data Presentation

Enzyme Kinetic Data

The following tables summarize the kinetic parameters for key enzymes involved in phosphatidic acid synthesis. These values are essential for designing and optimizing in vitro synthesis reactions.

Table 1: Kinetic Parameters of Lysophosphatidic Acid Acyltransferase δ (LPAATδ)

Substrate (Acyl-CoA)Vmax (nmol/min/mg)Km (μM) for LPAReference
18:0-LPA23.2 ± 2.442.9 ± 2.9[4]
18:1-LPA38 ± 129 ± 1[4]

Table 2: General Michaelis-Menten Constants for Common Enzymes

EnzymeKmVmaxReference
Carbonic Anhydrase8000 µM600,000 s⁻¹[5]
Chymotrypsin5000 µM100 s⁻¹[5]
Penicillinase50 µM2000 s⁻¹[5]
Lysozyme6 µM0.5 s⁻¹[5]

Note: The values in Table 2 are provided for general context regarding the range of enzyme kinetics and are not specific to PA synthesis enzymes.

Experimental Protocols

Protocol 1: In Vitro Two-Step Enzymatic Synthesis of Phosphatidic Acid

This protocol describes the synthesis of phosphatidic acid from sn-glycerol 3-phosphate using recombinant GPAT and LPAAT enzymes.

Materials:

  • sn-Glycerol 3-phosphate (G3P)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA, oleoyl-CoA)

  • Recombinant GPAT enzyme

  • Recombinant LPAAT enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Liposomes (optional, can enhance enzyme activity)

  • LC-MS grade solvents for lipid extraction (e.g., chloroform, methanol)

  • Phosphatidic acid standard

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 500 μM sn-glycerol 3-phosphate and 100 μM fatty acyl-CoA in the reaction buffer.[6]

    • Add fatty acid-free BSA to a final concentration of 1 mg/ml to solubilize the acyl-CoAs.

    • If using liposomes, add them to the reaction mixture. The presence of a lipid bilayer can enhance the activity of membrane-associated acyltransferases.[6]

  • Step 1: GPAT Reaction (Synthesis of Lysophosphatidic Acid):

    • Initiate the reaction by adding a predetermined amount of purified recombinant GPAT enzyme to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The optimal time should be determined empirically.

  • Step 2: LPAAT Reaction (Synthesis of Phosphatidic Acid):

    • Following the GPAT reaction, add a predetermined amount of purified recombinant LPAAT enzyme to the same reaction mixture.

    • Continue the incubation at 37°C for an additional period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent for analysis.

    • Quantify the synthesized phosphatidic acid using Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the signal to a phosphatidic acid standard curve.[7]

Protocol 2: Quantification of Phosphatidic Acid using a Coupled Enzymatic Assay

This protocol provides a method for the quantification of total phosphatidic acid (PA and LPA) in a sample.

Principle:

This assay involves the hydrolysis of phosphatidic acid to glycerol-3-phosphate (G3P) by a lipase. The resulting G3P is then oxidized by glycerol-3-phosphate oxidase (GPO), which produces hydrogen peroxide. The hydrogen peroxide is then detected using a fluorometric probe.[8]

Materials:

  • Total Phosphatidic Acid Assay Kit (commercially available, e.g., from Cell Biolabs, Inc.) containing:

    • Phosphatidic Acid Standard

    • Assay Buffer

    • Lipase Solution

    • Enzyme Mixture (containing GPO and peroxidase)

    • Fluorometric Probe

  • Microplate reader with fluorescence capabilities (Ex/Em = 530-560/585-595 nm)

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the Phosphatidic Acid Standard in the Assay Buffer to generate a standard curve.

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Lipase Reaction: Add the Lipase Solution to each standard and sample well to hydrolyze the phosphatidic acid to G3P. Incubate as recommended in the kit protocol.

  • Detection Reaction: Add the Enzyme Mixture and Fluorometric Probe to each well. This will initiate the oxidation of G3P and the subsequent fluorescent reaction.

  • Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the protocol (e.g., 10 minutes).[9]

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. Subtract the blank reading and plot the standard curve. Determine the concentration of phosphatidic acid in the samples from the standard curve.[9]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis prep_mix Prepare Reaction Mix (G3P, Acyl-CoA, Buffer, BSA) add_gpat Add GPAT Enzyme prep_mix->add_gpat Start Synthesis incubate1 Incubate (e.g., 37°C, 30 min) add_gpat->incubate1 add_lpaat Add LPAAT Enzyme incubate1->add_lpaat Forms LPA incubate2 Incubate (e.g., 37°C, 30-60 min) add_lpaat->incubate2 terminate Terminate Reaction & Extract Lipids incubate2->terminate Forms PA quantify Quantify PA by LC-MS terminate->quantify

Caption: Experimental workflow for the enzymatic synthesis of phosphatidic acid.

Signaling Pathways

Phosphatidic acid is a key signaling molecule that regulates various cellular processes by interacting with and modulating the activity of numerous downstream effector proteins.

Phosphatidic Acid Biosynthesis Pathways

G cluster_gpat cluster_lpaat cluster_dhap_at cluster_reductase G3P sn-Glycerol 3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA AcylCoA1 Fatty Acyl-CoA AcylCoA1->LPA Acyl_DHAP 1-Acyl-DHAP AcylCoA1->Acyl_DHAP GPAT GPAT PA Phosphatidic Acid (PA) LPA->PA Acyl_DHAP_reductase Ac-DHAP Reductase GPAT->LPA Acylation (sn-1) AcylCoA2 Fatty Acyl-CoA AcylCoA2->PA LPAAT LPAAT DAG Diacylglycerol (DAG) PA->DAG Dephosphorylation LPAAT->PA Acylation (sn-2) DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->Acyl_DHAP DHAP_AT DHAP AT DHAP_AT->Acyl_DHAP Acyl_DHAP->LPA Acyl_DHAP_reductase->LPA PC Phosphatidylcholine (PC) PC->PA Hydrolysis PLD PLD PLD->PA DAG->PA Phosphorylation DAGK DAG Kinase DAGK->PA PAP PA Phosphatase PAP->DAG

Caption: Major biosynthetic pathways for phosphatidic acid production.[9]

Phosphatidic Acid in mTOR Signaling

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K PLD PLD GrowthFactors->PLD AminoAcids Amino Acids AminoAcids->PLD Akt Akt PI3K->Akt PA Phosphatidic Acid PLD->PA mTORC1 mTORC1 Akt->mTORC1 Activates PA->mTORC1 Stabilizes & Activates mTORC2 mTORC2 PA->mTORC2 Stabilizes & Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth mTORC2->Akt Phosphorylates CellSurvival Cell Survival mTORC2->CellSurvival

Caption: Role of phosphatidic acid in the mTOR signaling pathway.[2][10]

Phosphatidic Acid in Raf-1 Signaling

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Stimuli Growth Factors / TPA Ras Ras-GTP Stimuli->Ras PLD PLD Stimuli->PLD Raf1 Raf-1 Ras->Raf1 Recruits to membrane PA Phosphatidic Acid PLD->PA PA->Raf1 Binds and facilitates translocation MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates GeneExpression Gene Expression ERK->GeneExpression CellProliferation Cell Proliferation ERK->CellProliferation

Caption: Involvement of phosphatidic acid in the Raf-1 signaling cascade.[11][12]

References

Application Notes and Protocols: sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

sn-Glycerol 3-phosphate (G3P) is a pivotal intermediate in carbohydrate and lipid metabolism.[1][2][3] Its accurate quantification is crucial for understanding various physiological and pathological processes, including glycerolipid biosynthesis, glycolysis, and cellular signaling.[1][3][4] sn-Glycerol 3-phosphate biscyclohexylammonium salt is a stable and reliable standard for the precise quantification of G3P in a variety of biological samples.[1][3][5] These application notes provide detailed protocols for the use of this compound as a standard in colorimetric and chromatographic assays.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃H₉O₆P · 2C₆H₁₃N[2][3]
Molecular Weight 370.42 g/mol [2][3][6]
Appearance White powder[2][3]
Purity ≥93% (GC)[2][3][7]
Solubility Water: 50 mg/mL[2][3]
Storage Temperature -20°C[2][3]

Applications

The primary application of this compound is as a standard for the quantification of G3P in various biological contexts. Key applications include:

  • Enzymatic Assays: Serving as a standard in colorimetric and fluorometric assays to determine the concentration of G3P in cell lysates and tissue homogenates.[1][2]

  • Chromatography: Used as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of G3P in complex biological samples.[4][8]

  • Enzyme Kinetics: Utilized in assays for enzymes that metabolize G3P, such as glycerol-3-phosphate dehydrogenase (G3PDH), to determine kinetic parameters.

  • Lipidomics: Employed in the analysis of phospholipid metabolism, particularly in assays measuring phosphatidic acid (PA) levels, where PA is hydrolyzed to G3P for quantification.[3][8][9]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare a series of sn-Glycerol 3-phosphate standards for generating a standard curve.

Materials:

  • This compound

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Preparation of 100 mM Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the salt in ultrapure water to a final concentration of 100 mM. For example, dissolve 37.04 mg in 1 mL of water.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C for up to 2 months.[1][2]

  • Preparation of 1 mM Working Standard Solution:

    • Thaw an aliquot of the 100 mM stock solution on ice.

    • Dilute 10 µL of the 100 mM stock solution with 990 µL of ultrapure water to obtain a 1 mM working standard solution.[2]

    • Mix well by pipetting. This working solution will be used to prepare the standard curve.

Colorimetric Assay for G3P Quantification

Objective: To quantify G3P in biological samples using a colorimetric assay. This protocol is adapted from commercially available kits.

Principle: G3P is oxidized by a G3P enzyme mix to form an intermediate that reacts with a probe to produce a colored product. The absorbance of this product is directly proportional to the G3P concentration.[1][2][10]

Materials:

  • G3P Assay Buffer

  • G3P Enzyme Mix

  • G3P Probe

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Sample (e.g., cell lysate, tissue homogenate)

  • sn-Glycerol 3-phosphate standard solutions

Workflow:

Caption: Workflow for the colorimetric quantification of G3P.

Protocol:

  • Standard Curve Preparation:

    • Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM G3P working standard solution to a series of wells in a 96-well plate to generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[1]

    • Adjust the volume in each well to 50 µL with G3P Assay Buffer.

  • Sample Preparation:

    • Cells: Homogenize 1 x 10⁶ cells in 100 µL of ice-cold G3P Assay Buffer.[1]

    • Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold G3P Assay Buffer.[1]

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 5 minutes to remove insoluble material.[1]

    • Collect the supernatant.

    • Add 1-50 µL of the supernatant to the 96-well plate. Adjust the final volume to 50 µL with G3P Assay Buffer. It is recommended to test several dilutions for unknown samples.[1][2]

  • Reaction:

    • Prepare a Reaction Mix according to the kit manufacturer's instructions, typically containing G3P Assay Buffer, G3P Enzyme Mix, and G3P Probe.

    • Add 50 µL of the Reaction Mix to each well containing the standard and sample.

    • Mix well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the 0 nmol/well standard reading from all other readings.

    • Plot the standard curve of absorbance versus the amount of G3P.

    • Determine the concentration of G3P in the samples from the standard curve.

Quantitative Data:

ParameterValueReference
Linear Range 2 - 10 nmol/well[1]
Limit of Detection < 2 nmol/well
GC-MS for G3P Quantification

Objective: To quantify G3P in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: G3P is extracted from the sample, derivatized to increase its volatility, and then separated and quantified by GC-MS. An internal standard is used for accurate quantification.[4][8]

Materials:

  • This compound (for standard curve)

  • Internal Standard (e.g., Ribitol)

  • Acetonitrile (B52724)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

  • Nitrogen gas evaporator

  • Vortex mixer

  • Heating block

Workflow:

Caption: Workflow for G3P quantification by GC-MS.

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of sn-Glycerol 3-phosphate and a fixed concentration of the internal standard (e.g., Ribitol).

    • Process these standards in the same manner as the samples.

  • Sample Extraction:

    • Extract G3P from the biological sample (e.g., 10-100 mg of plant tissue) using a suitable extraction protocol, ensuring the addition of the internal standard at the beginning of the procedure.[4]

  • Derivatization:

    • Dry the extract completely under a stream of nitrogen gas.[4]

    • Add 50-75 µL of acetonitrile to the dried sample and vortex for 10 seconds.[4]

    • Add 50-75 µL of MSTFA with 1% TMCS.[4]

    • Incubate at 65°C for 1 hour.[4]

  • GC-MS Analysis:

    • Inject 0.5-1 µL of the derivatized sample into the GC-MS.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode.[4]

    • Monitor the following ions:

      • G3P: Quantifier ion m/z 299; Qualifier ions m/z 357, 445.[4]

      • Ribitol (Internal Standard): Quantifier ion m/z 217; Qualifier ions m/z 147, 307.[4]

  • Quantification:

    • Generate a standard curve by plotting the ratio of the peak area of the G3P quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the G3P standards.

    • Calculate the concentration of G3P in the samples based on this standard curve.

Quantitative Data:

ParameterValueReference
Detection Limit 0.1 ng[4]
Sample Amount 10 - 100 mg fresh tissue[4]

Signaling Pathway Involvement

sn-Glycerol 3-phosphate is a key node in metabolism, linking glycolysis, gluconeogenesis, and lipid biosynthesis.

G3P_Metabolic_Pathways Glycolysis Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP G3P sn-Glycerol 3-Phosphate (G3P) DHAP->G3P Glycerol-3-Phosphate Dehydrogenase (GPDH) Lipid_Biosynthesis Glycerolipid/Phospholipid Biosynthesis G3P->Lipid_Biosynthesis Glycerol_Shuttle Glycerol (B35011) Phosphate Shuttle (Mitochondria) G3P->Glycerol_Shuttle Glycerol Glycerol Glycerol->G3P Glycerol Kinase

Caption: Central role of G3P in metabolic pathways.

Conclusion

This compound is an indispensable standard for the accurate and reliable quantification of G3P in biological research. The protocols outlined in these application notes provide a framework for its use in common analytical techniques, enabling researchers to obtain precise measurements of this critical metabolite. Proper preparation of standards and adherence to optimized protocols are essential for achieving high-quality, reproducible data.

References

Measuring Glycerol-3-Phosphate Levels: A Detailed Guide to Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Glycerol-3-phosphate (G3P) is a pivotal metabolite at the intersection of glycolysis, lipogenesis, and cellular respiration.[1][2][3] Its quantification is crucial for understanding metabolic regulation in various physiological and pathological states, including obesity, diabetes, and cancer.[1][4] This document provides a comprehensive guide to measuring G3P levels using a sensitive and straightforward colorimetric assay, tailored for researchers in academia and the pharmaceutical industry.

Application Notes

Introduction to Glycerol-3-Phosphate (G3P)

Glycerol-3-phosphate is a central intermediate in carbohydrate and lipid metabolism.[3][5] It is primarily synthesized from dihydroxyacetone phosphate (B84403) (DHAP), a product of glycolysis, by the enzyme glycerol-3-phosphate dehydrogenase.[1][2] Alternatively, it can be produced from glycerol (B35011) through the action of glycerol kinase.[3][6] G3P serves as the backbone for the synthesis of triglycerides and phospholipids.[2] Furthermore, it plays a critical role in the glycerol-3-phosphate shuttle, a mechanism that transports reducing equivalents from cytosolic NADH into the mitochondria for ATP production.[2][3]

Principle of the Colorimetric Assay

The colorimetric assay for G3P is based on a coupled enzymatic reaction.[1][6] In this assay, G3P is oxidized by a specific G3P enzyme mix, which leads to the formation of an intermediate product. This intermediate then reacts with a colorless probe to generate a colored product.[1][6][7] The intensity of the color, which can be measured by a microplate reader at a specific wavelength (typically around 450 nm), is directly proportional to the concentration of G3P in the sample.[1][5] This method provides a sensitive and quantitative measurement of G3P in a variety of biological samples.[1][2]

Applications in Research and Drug Development

The measurement of G3P levels is instrumental in various research areas:

  • Metabolic Disease Research: Dysregulation of G3P metabolism is linked to metabolic disorders such as obesity and type 2 diabetes.[1] This assay can be used to screen for compounds that modulate G3P levels and to study the metabolic effects of potential therapeutics.

  • Cancer Biology: G3P is involved in metabolic pathways that are often altered in cancer cells.[4] Quantifying G3P can provide insights into the metabolic phenotype of tumors and their response to treatment.

  • Cell Signaling and Metabolism: As a key metabolic intermediate, G3P levels can reflect the metabolic state of cells and tissues. This assay is a valuable tool for studying the interplay between cell signaling pathways and metabolic regulation.[1]

Quantitative Data Summary

The following table summarizes example quantitative data for G3P levels in various biological samples, as determined by colorimetric assays. It is important to note that G3P levels can vary significantly depending on the cell type, physiological state, and experimental conditions.

Sample TypeProtein Amount per AssayApproximate G3P Level (nmol)Source
Rat Liver Lysate100 µg~4.5Example data from Abcam[2]
3T3-L1 Cell Lysate40 µg~3.0Example data from Abcam[2]
HeLa Cell Lysate50 µg~1.5Example data from Abcam[2]

Experimental Protocols

This section provides a detailed protocol for the colorimetric determination of G3P levels in biological samples. This protocol is based on commercially available kits and may require optimization for specific experimental needs.

Reagent Preparation
  • G3P Assay Buffer: Warm to room temperature before use.

  • G3P Enzyme Mix: Reconstitute the lyophilized enzyme mix with the appropriate volume of G3P Assay Buffer. Mix gently by pipetting. Keep on ice during use and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][6]

  • G3P Probe: Reconstitute the probe with the specified volume of water or DMSO, depending on the kit instructions. Mix well and store at -20°C, protected from light.[5]

  • G3P Standard (e.g., 100 mM): Reconstitute with water to generate a stock solution. This stock will be used to prepare a working standard solution (e.g., 1 mM) for generating the standard curve.[5][6]

Sample Preparation

For Cell Lysates (Adherent or Suspension Cells):

  • Collect cells (approximately 1 x 10^6) by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Homogenize the cells in 100-200 µL of ice-cold G3P Assay Buffer.[5][6]

  • Incubate the homogenate on ice for 10 minutes.[5]

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet insoluble material.[5][6]

  • Collect the supernatant for the assay.

For Tissue Homogenates:

  • Weigh approximately 10 mg of tissue.

  • Rinse the tissue with ice-cold PBS.

  • Homogenize the tissue in 100-200 µL of ice-cold G3P Assay Buffer using a Dounce homogenizer.[6]

  • Incubate the homogenate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to remove debris.[5][6]

  • Collect the supernatant for the assay.

Assay Procedure
  • Standard Curve Preparation:

    • Prepare a 1 mM G3P standard solution by diluting the stock solution.[5]

    • Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM G3P standard into a 96-well plate to generate 0 (blank), 2, 4, 6, 8, and 10 nmol/well standards.[5]

    • Adjust the volume of each well to 50 µL with G3P Assay Buffer.[5]

  • Sample Preparation for Assay:

    • Add 1-50 µL of your sample (supernatant from cell or tissue lysate) to duplicate wells of a 96-well plate.[5][6]

    • Adjust the final volume to 50 µL with G3P Assay Buffer.[5][6]

    • Note: It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[5][6] For samples with potentially high levels of NADH, which can cause background signal, prepare a sample blank by omitting the G3P Enzyme Mix.[6]

  • Reaction Mix Preparation and Incubation:

    • Prepare a Reaction Mix for each well by mixing the G3P Assay Buffer, G3P Enzyme Mix, and G3P Probe according to the kit's instructions. A typical mix for one well might contain 46 µL of Assay Buffer, 2 µL of Enzyme Mix, and 2 µL of Probe.[5]

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix well using a horizontal shaker or by pipetting.

    • Incubate the plate for 30-40 minutes at 37°C, protected from light.[5]

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[5]

Data Analysis
  • Background Subtraction: Subtract the absorbance value of the 0 nmol/well (blank) standard from all other standard and sample readings.[5] If a sample blank was used, subtract its absorbance from the corresponding sample reading.

  • Standard Curve: Plot the background-corrected absorbance values for the G3P standards against the amount of G3P (nmol). Generate a linear regression equation (y = mx + c).

  • Calculate G3P Concentration: Use the standard curve equation to calculate the amount of G3P (Sa) in each sample. The concentration of G3P in the sample can then be calculated using the following formula:

    G3P Concentration (nmol/µL or mM) = Sa / Sv

    Where:

    • Sa = Amount of G3P in the sample from the standard curve (nmol).

    • Sv = Sample volume added to the well (µL).

    The final concentration can be expressed as nmol/mg of protein or µmol/g of tissue.

Visualizations

G3P_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Cell or Tissue Sample Homogenize Homogenize in Assay Buffer Sample->Homogenize Centrifuge Centrifuge to Remove Debris Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Plate Add Samples & Standards to 96-Well Plate Supernatant->Plate ReactionMix Add Reaction Mix Plate->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate Read Measure Absorbance at 450 nm Incubate->Read StandardCurve Generate Standard Curve Read->StandardCurve Calculate Calculate G3P Concentration StandardCurve->Calculate

Caption: Experimental workflow for the colorimetric G3P assay.

G3P_Assay_Principle cluster_reaction1 cluster_reaction2 G3P Glycerol-3-Phosphate (in sample) Intermediate Intermediate Product G3P->Intermediate Oxidation Enzyme G3P Enzyme Mix Product_colored Colored Product (Absorbance at 450 nm) Intermediate->Product_colored Probe_colorless Colorless Probe Probe_colorless->Product_colored

Caption: Biochemical principle of the colorimetric G3P assay.

G3P_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space DHAP_c DHAP G3P_c Glycerol-3-Phosphate DHAP_c->G3P_c cGPD G3P_m Glycerol-3-Phosphate G3P_c->G3P_m Transport NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c cGPD Cytosolic GPD DHAP_m DHAP G3P_m->DHAP_m mGPD DHAP_m->DHAP_c Transport FAD FAD FADH2 FADH2 FAD->FADH2 ETC Electron Transport Chain FADH2->ETC mGPD Mitochondrial GPD

Caption: The Glycerol-3-Phosphate Shuttle pathway.

References

Application Notes and Protocols for Lipid Tracking Using Radiolabeled sn-Glycerol 3-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sn-Glycerol 3-phosphate (G3P) is a pivotal precursor in the de novo synthesis of all glycerolipids, including phospholipids (B1166683) and triacylglycerols. Its central role in the Kennedy pathway makes radiolabeled G3P an invaluable tool for tracing the synthesis, trafficking, and turnover of a wide array of lipids within cellular and in vivo systems. These application notes provide detailed protocols for utilizing radiolabeled sn-Glycerol 3-phosphate to investigate lipid metabolism, offering insights into cellular physiology and the mechanisms of diseases such as metabolic disorders and cancer.

The ability to track the incorporation of the glycerol (B35011) backbone into different lipid classes provides a dynamic measure of lipid synthesis rates and pathway flux. By employing radiolabeled G3P, researchers can quantitatively assess the impact of genetic modifications, drug candidates, or metabolic stress on lipid homeostasis.

Signaling and Metabolic Pathways

Glycerolipid Synthesis Pathway (Kennedy Pathway)

sn-Glycerol 3-phosphate is the entry point for the synthesis of major classes of glycerolipids. The following diagram illustrates the central role of G3P in the Kennedy pathway, leading to the formation of phospholipids and triacylglycerols.

Kennedy_Pathway G3P sn-Glycerol 3-phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT PL Phospholipids (PC, PE, PS, PI) DAG->PL CPT/EPT AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG Headgroup Head Group (e.g., Choline, Ethanolamine) Headgroup->PL

Caption: The Kennedy Pathway for glycerolipid synthesis.

Experimental Protocols

Protocol 1: In Vitro Radiolabeling of Lipids in Cultured Cells

This protocol describes the metabolic labeling of lipids in cultured mammalian cells using [³H]-sn-Glycerol 3-phosphate or [¹⁴C]-sn-Glycerol 3-phosphate.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HepG2, 3T3-L1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • [³H]-sn-Glycerol 3-phosphate or [¹⁴C]-sn-Glycerol 3-phosphate (specific activity >10 Ci/mmol)

  • Lipid extraction solution (e.g., Chloroform:Methanol (B129727), 2:1 v/v)

  • Nitrogen gas stream

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid:Water, 50:30:8:4 v/v/v/v for phospholipids; Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v for neutral lipids)

  • Iodine vapor or other visualization agent

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Radiolabeling:

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add fresh serum-free medium containing the radiolabeled sn-Glycerol 3-phosphate. A final concentration of 1-5 µCi/mL is a good starting point.

    • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The incubation time can be varied to study the kinetics of lipid synthesis.

  • Lipid Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolic activity and scrape the cells.

    • Transfer the cell suspension to a glass tube. Add 2 mL of chloroform.

    • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Lipid Separation and Quantification:

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).

    • Spot the lipid extract onto a TLC plate. Include lipid standards for identification.

    • Develop the TLC plate in the appropriate solvent system.

    • Visualize the lipid spots using iodine vapor.

    • Scrape the silica (B1680970) corresponding to the identified lipid spots into separate scintillation vials.

    • Add scintillation cocktail to each vial, vortex, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the disintegrations per minute (DPM) for each lipid spot.

    • Express the data as a percentage of total radiolabel incorporated into lipids or as DPM per mg of protein.

Experimental Workflow

Experimental_Workflow Start Start: Cultured Cells Labeling Radiolabeling with [³H] or [¹⁴C]-sn-G3P Start->Labeling Wash Wash cells with ice-cold PBS Labeling->Wash Extraction Lipid Extraction (Chloroform:Methanol) Wash->Extraction Separation Lipid Separation (TLC or HPLC) Extraction->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Analysis Data Analysis Quantification->Analysis End End: Lipid Synthesis Rates Analysis->End

Caption: Workflow for radiolabeling lipids with sn-G3P.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from radiolabeling experiments.

Table 1: Incorporation of [¹⁴C]-sn-Glycerol 3-phosphate into Different Lipid Classes in HepG2 Cells.

TreatmentPhosphatidylcholine (DPM/mg protein)Phosphatidylethanolamine (DPM/mg protein)Triacylglycerol (DPM/mg protein)Total Lipid Incorporation (DPM/mg protein)
Control15,234 ± 1,2878,756 ± 93225,432 ± 2,14549,422 ± 4,364
Drug X (10 µM)10,876 ± 1,0546,234 ± 78918,987 ± 1,87636,097 ± 3,719
Drug Y (5 µM)14,987 ± 1,3458,543 ± 89935,678 ± 3,01259,208 ± 5,256

Data are presented as mean ± standard deviation (n=3).

Table 2: Relative Synthesis Rates of Phospholipids in Control vs. Treated Cells.

Lipid ClassControl (% of Total Labeled Phospholipids)Drug X (% of Total Labeled Phospholipids)
Phosphatidylcholine63.8%62.1%
Phosphatidylethanolamine28.2%29.5%
Phosphatidylserine5.3%5.8%
Phosphatidylinositol2.7%2.6%

Protocol 2: In Vivo Lipid Tracking in a Rodent Model

This protocol outlines a method for assessing in vivo lipid synthesis by administering radiolabeled sn-Glycerol 3-phosphate to a rodent model.

Materials:

  • Laboratory rodents (e.g., mice or rats)

  • [³H]-sn-Glycerol 3-phosphate or [¹⁴C]-sn-Glycerol 3-phosphate

  • Sterile saline solution

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Tissue homogenizer

  • Lipid extraction and analysis reagents (as in Protocol 1)

Procedure:

  • Animal Preparation: Acclimate animals to the experimental conditions. Fasting may be required depending on the experimental design.

  • Radiotracer Administration:

    • Prepare a sterile solution of the radiolabeled sn-Glycerol 3-phosphate in saline.

    • Administer the radiotracer via intravenous (tail vein) or intraperitoneal injection. The dose will depend on the specific activity of the tracer and the animal model (typically 5-20 µCi per animal).

  • Time Course and Tissue Collection:

    • At designated time points after injection (e.g., 1, 4, 12, 24 hours), euthanize the animals under anesthesia.

    • Collect tissues of interest (e.g., liver, adipose tissue, heart, brain) and immediately freeze them in liquid nitrogen or proceed with homogenization.

  • Tissue Homogenization and Lipid Extraction:

    • Weigh the collected tissues.

    • Homogenize the tissues in ice-cold homogenization buffer.

    • Take an aliquot of the homogenate for protein quantification.

    • Perform lipid extraction on the remaining homogenate as described in Protocol 1.

  • Lipid Separation and Quantification:

    • Separate and quantify the radiolabeled lipids from the tissue extracts using TLC or HPLC followed by scintillation counting, as detailed in Protocol 1.

  • Data Analysis:

    • Calculate the incorporation of the radiolabel into specific lipid classes per gram of tissue or per mg of protein.

    • Analyze the time course of radiolabel incorporation to determine the kinetics of lipid synthesis and turnover in different tissues.

Logical Relationship of In Vivo Experiment

InVivo_Experiment Start Start: Rodent Model Injection Radiotracer Injection ([³H] or [¹⁴C]-sn-G3P) Start->Injection Time Time Course Incubation (in vivo) Injection->Time Euthanasia Euthanasia and Tissue Collection Time->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Extraction Lipid Extraction Homogenization->Extraction Analysis Lipid Analysis (TLC/HPLC & Scintillation) Extraction->Analysis End End: In Vivo Lipid Synthesis Rates Analysis->End

Caption: In vivo radiolabeling experimental logic.

Concluding Remarks

The use of radiolabeled sn-Glycerol 3-phosphate provides a powerful and direct method for investigating the dynamics of glycerolipid metabolism. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to design, execute, and interpret experiments aimed at understanding the intricate regulation of lipid synthesis in health and disease. Careful optimization of labeling times, tracer concentrations, and analytical methods will ensure high-quality, reproducible data for advancing research and drug development in lipid-related fields.

Application Note: Reconstitution of Lipid Synthesis Pathways with sn-Glycerol 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The de novo synthesis of glycerophospholipids, essential components of all biological membranes, initiates from the precursor molecule sn-Glycerol 3-phosphate (G3P). This pathway, often referred to as the Kennedy pathway, is fundamental for cellular proliferation, membrane homeostasis, and signaling.[1][2] The ability to reconstitute this pathway in vitro provides a powerful tool for studying enzyme kinetics, screening for inhibitors, and constructing artificial cell systems. This document outlines the core biochemical steps, protocols for reconstitution, and expected quantitative outcomes.

The central reaction involves the sequential acylation of G3P to form phosphatidic acid (PA), a key intermediate in the biosynthesis of all glycerophospholipids.[3][4][5] The two primary enzymes involved are sn-Glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT).[6][7][8] GPAT catalyzes the rate-limiting step, attaching a fatty acyl-CoA to the sn-1 position of G3P to produce lysophosphatidic acid (LPA).[6][8] Subsequently, AGPAT adds a second fatty acyl-CoA to the sn-2 position of LPA, yielding PA.[3][6]

Core Biosynthetic Pathway: From G3P to Phosphatidic Acid

The initial steps of glycerophospholipid synthesis are conserved across many species. The pathway begins with the G3P backbone, which is derived from glycolysis.[4] The subsequent acylation events occur at the endoplasmic reticulum or mitochondrial membranes in eukaryotes.[7][9]

  • First Acylation: sn-Glycerol 3-phosphate is acylated at the sn-1 position by GPAT, utilizing a fatty acyl-CoA molecule as the acyl donor. This reaction forms 1-acyl-sn-glycerol 3-phosphate (lysophosphatidic acid or LPA).[8][9]

  • Second Acylation: LPA is then acylated at the sn-2 position by AGPAT, which also uses a fatty acyl-CoA donor. This produces 1,2-diacyl-sn-glycerol 3-phosphate (phosphatidic acid or PA).[6]

  • Downstream Synthesis: Phosphatidic acid serves as a critical branch point. It can be dephosphorylated to diacylglycerol (DAG) for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or it can be converted to CDP-DAG for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).[3]

Lipid_Synthesis_Pathway G3P sn-Glycerol 3-Phosphate (G3P) LPA Lysophosphatidic Acid (LPA) G3P->LPA Acylation (sn-1) AcylCoA1 Acyl-CoA GPAT GPAT AcylCoA1->GPAT PA Phosphatidic Acid (PA) LPA->PA Acylation (sn-2) AcylCoA2 Acyl-CoA AGPAT AGPAT / LPAAT AcylCoA2->AGPAT Downstream Downstream Phospholipids (PC, PE, PI, etc.) PA->Downstream GPAT->LPA AGPAT->PA Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reconstitution Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reagents (G3P, CoA, ATP, etc.) prep_liposomes Prepare Liposomes fa_synthesis In Vitro Fatty Acid Synthesis prep_reagents->fa_synthesis prep_enzymes Purify Enzymes (Fatty Acid Synthase Complex) pl_synthesis Phospholipid Synthesis on Liposomes prep_liposomes->pl_synthesis prep_dna Prepare DNA Templates (GPAT, AGPAT genes) prep_enzymes->fa_synthesis cell_free Cell-Free Gene Expression of Acyltransferases prep_dna->cell_free cell_free->pl_synthesis fa_synthesis->pl_synthesis extraction Lipid Extraction pl_synthesis->extraction lcms LC-MS Analysis extraction->lcms quant Quantification lcms->quant

References

Troubleshooting & Optimization

Technical Support Center: sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sn-Glycerol 3-phosphate biscyclohexylammonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: The solid form of this compound should be stored at -20°C.[1] Once dissolved in a solvent, it is recommended to aliquot the solution into single-use volumes and store them at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound can vary depending on the solvent and temperature. Reported solubility values are summarized in the table below.

Q3: Is this compound stable in aqueous solutions?

A3: While the biscyclohexylammonium salt form enhances stability compared to the free acid, aqueous solutions can be susceptible to hydrolysis over time, especially at acidic or highly alkaline pH. For long-term storage, it is recommended to keep the solutions frozen. For immediate use in assays, preparing fresh solutions is ideal.

Q4: What are the main applications of this compound in research?

A4: This compound is a key intermediate in both carbohydrate and lipid metabolism.[1] It serves as a substrate for enzymes in the glycerolipid biosynthesis pathway and the glycerol-3-phosphate shuttle.[1] In experimental settings, it is often used as a standard in enzymatic assays for measuring the activity of enzymes like phosphatidic acid phosphatase or as a substrate in studies of lipid metabolism.[1]

Troubleshooting Guide

Issue 1: The compound is not dissolving or is dissolving very slowly.
  • Possible Cause 1: Inappropriate Solvent.

    • Solution: Ensure you are using a recommended solvent. Water is the most common and effective solvent. For certain applications, buffered solutions like PBS can be used, though solubility may be lower.

  • Possible Cause 2: Low Temperature.

    • Solution: The dissolution of salts can be an endothermic process. Gently warming the solution to room temperature or in a 37°C water bath can aid in solubilization. Avoid excessive heat, which could lead to degradation.

  • Possible Cause 3: Insufficient Mixing.

    • Solution: Vortex the solution for 1-2 minutes. If dissolution is still slow, gentle sonication in a water bath for short bursts can be effective.

  • Possible Cause 4: High Concentration.

    • Solution: You may be attempting to prepare a solution that is above the solubility limit. Refer to the solubility data table and consider preparing a more dilute stock solution.

Issue 2: The prepared solution is cloudy or hazy.
  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Follow the steps outlined in "Issue 1" to ensure the compound is fully dissolved. A slight haziness at high concentrations in water is sometimes observed and may not interfere with all applications.[1]

  • Possible Cause 2: Particulate Contamination.

    • Solution: If the cloudiness is due to particulates, the solution can be filtered through a 0.22 µm syringe filter. This is also a good practice for sterilizing the solution for use in cell-based assays.[2]

  • Possible Cause 3: Precipitation.

    • Solution: The salt may be precipitating out of solution, especially if the stock solution is stored at a low temperature and is near its saturation point. Gently warm and vortex the solution before use to redissolve any precipitate.

Issue 3: Inconsistent results in enzymatic assays.
  • Possible Cause 1: Degradation of the Stock Solution.

    • Solution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If the stock solution is old, consider preparing a fresh one.

  • Possible Cause 2: Incorrect Concentration of the Stock Solution.

    • Solution: Ensure accurate weighing of the compound and precise measurement of the solvent volume. If possible, verify the concentration of your stock solution using a validated analytical method.

  • Possible Cause 3: Interference from Cyclohexylammonium.

    • Solution: In most biological systems and at neutral pH, the cyclohexylammonium ions are unlikely to cause significant interference. However, if you suspect an issue, consider the use of a different salt form of sn-Glycerol 3-phosphate, such as the sodium or lithium salt, if compatible with your experimental design.

Data Presentation

Solvent Reported Solubility Reference
Water50 mg/mL[1]
PBS (pH 7.2)10 mg/mL
Ethanol1 mg/mL

Note: Solubility can be influenced by temperature, pH, and the purity of the compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
  • Weighing: Accurately weigh out 37.04 mg of this compound (Molecular Weight: 370.42 g/mol ).[1]

  • Dissolution: Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, nuclease-free water.

  • Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to room temperature.

  • Sterilization (Optional): For use in cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Use as a Standard in an Enzymatic Assay for Phosphatidic Acid (PA) Phosphatase

This protocol is adapted from an enzymatic method for measuring phosphatidic acid.

  • Standard Curve Preparation:

    • Prepare a 1 mM working standard solution by diluting the 100 mM stock solution 1:100 in the assay buffer.

    • Create a series of standards by further diluting the 1 mM working solution in the assay buffer to achieve final concentrations ranging from 0 to 250 µM.

  • Enzymatic Reaction:

    • In a 96-well plate, add a defined volume of each standard, your unknown samples, and a buffer blank.

    • Initiate the reaction by adding the enzyme solution (containing PA phosphatase and a detection system that couples the production of sn-Glycerol 3-phosphate to a measurable signal, such as the production of H₂O₂).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period.

  • Measurement: Measure the signal (e.g., absorbance or fluorescence) using a plate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve by plotting the signal versus the concentration of the sn-Glycerol 3-phosphate standards. Use the standard curve to determine the concentration of sn-Glycerol 3-phosphate produced in your unknown samples, which corresponds to the PA phosphatase activity.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Enzymatic Assay Workflow weigh Weigh Compound dissolve Dissolve in Water weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot & Store at -80°C filter->aliquot prepare_standards Prepare Standard Curve aliquot->prepare_standards Use Stock run_reaction Run Enzymatic Reaction prepare_standards->run_reaction incubate Incubate at 37°C run_reaction->incubate measure Measure Signal incubate->measure analyze Analyze Data measure->analyze glycerolipid_biosynthesis G3P sn-Glycerol 3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP PL Phospholipids PA->PL Various Enzymes TAG Triacylglycerol DAG->TAG DGAT DAG->PL Various Enzymes G3P_shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Inner Membrane NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c cGPAT DHAP Dihydroxyacetone Phosphate G3P_c sn-Glycerol 3-Phosphate DHAP->G3P_c cGPAT G3P_m sn-Glycerol 3-Phosphate G3P_c->G3P_m Transport DHAP_m Dihydroxyacetone Phosphate G3P_m->DHAP_m mGPAT FAD FAD FADH2 FADH2 FAD->FADH2 mGPAT Electron Transport Chain Electron Transport Chain FADH2->Electron Transport Chain

References

stability of sn-Glycerol 3-phosphate biscyclohexylammonium salt in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of sn-Glycerol 3-phosphate biscyclohexylammonium salt in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: The biscyclohexylammonium salt form of sn-Glycerol 3-phosphate is more stable than the free acid form.[1] The solid powder is stable when stored under appropriate conditions. In aqueous solution, its stability is influenced by factors such as pH, temperature, and storage duration.

Q2: What are the recommended storage conditions for the solid compound and its aqueous solutions?

A2: For optimal stability, the solid (powder) form of this compound should be stored at -20°C.[2] Prepared aqueous stock solutions are best stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1]

Q3: How soluble is this compound in water?

A3: The compound is soluble in water. One supplier specifies a solubility of 50 mg/mL, resulting in a clear to very slightly hazy, colorless solution. Another indicates a solubility of 125 mg/mL in H₂O, though ultrasonic assistance may be needed.[1]

Q4: What is the expected stability of sn-Glycerol 3-phosphate in aqueous solutions at different pH values?

A4: The phosphate (B84403) ester bond in sn-Glycerol 3-phosphate is susceptible to hydrolysis, a process that is accelerated at lower pH. Studies on the enzymatic hydrolysis of glycerol-3-phosphate have shown a significant increase in the rate of conversion to glycerol (B35011) as the pH decreases from 7.2 to 5.0.[3] Therefore, for maximum stability in aqueous solution, it is advisable to maintain a neutral to slightly alkaline pH.

Q5: What are the potential degradation products of this compound in an aqueous solution?

A5: The primary degradation product from the hydrolysis of the sn-Glycerol 3-phosphate moiety is glycerol.[3] Under certain conditions, hazardous decomposition can lead to the formation of phosphorus oxides, nitrogen oxides, and carbon oxides.[2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments using this compound.

Problem: Inconsistent or lower-than-expected results in enzymatic assays.

  • Possible Cause 1: Degradation of sn-Glycerol 3-phosphate in the stock solution.

    • Solution: Ensure that stock solutions have been stored correctly at -20°C or -80°C and that the number of freeze-thaw cycles has been minimized.[1] Prepare fresh stock solutions if degradation is suspected.

  • Possible Cause 2: Incorrect pH of the assay buffer.

    • Solution: Verify the pH of your experimental buffer. Acidic conditions can lead to the hydrolysis of sn-Glycerol 3-phosphate, reducing the effective concentration of your substrate.[3] Maintain a pH appropriate for your specific enzyme and consider the stability of the substrate.

  • Possible Cause 3: Presence of interfering substances.

    • Solution: If your sample contains substances like NADH, it may interfere with colorimetric or fluorometric assays. Run a sample blank that includes all components except the enzyme to measure and subtract the background signal.[4]

  • Possible Cause 4: Improper temperature of reagents.

    • Solution: Allow all buffers and reagents to warm to room temperature before starting the assay, unless the protocol specifically requires them to be cold.[4]

Problem: Precipitation observed in the aqueous solution.

  • Possible Cause 1: Exceeding the solubility limit.

    • Solution: Do not exceed the recommended solubility of the compound (e.g., 50 mg/mL). If a higher concentration is required, gentle warming and/or sonication may aid in dissolution.[1]

  • Possible Cause 2: Interaction with other components in the buffer.

    • Solution: Ensure that all components of your buffer are compatible. Certain salts or high concentrations of other reagents may reduce the solubility of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for sn-Glycerol 3-Phosphate and its Aqueous Solutions

FormStorage TemperatureRecommended DurationReference
Solid (Powder)-20°C3 years[1]
Aqueous Stock Solution-80°C6 months[1]
Aqueous Stock Solution-20°C1 month[1]

Experimental Protocols

Protocol: Preparation and Storage of an Aqueous Stock Solution

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of the compound in a sterile container.

    • Add the appropriate volume of ultrapure water to achieve the target concentration (e.g., for a 100 mM stock solution).

    • Vortex or sonicate gently until the solid is completely dissolved.

  • Sterilization (Optional but Recommended):

    • For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile container.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[1]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1]

Visualizations

Hydrolysis_Pathway G3P_Salt sn-Glycerol 3-phosphate biscyclohexylammonium salt G3P_Ion sn-Glycerol 3-phosphate (aqueous) G3P_Salt->G3P_Ion Dissolution in H₂O Cyclohexylammonium Cyclohexylammonium ions G3P_Salt->Cyclohexylammonium Dissolution Glycerol Glycerol G3P_Ion->Glycerol Hydrolysis (e.g., low pH) Phosphate Inorganic Phosphate G3P_Ion->Phosphate Hydrolysis (e.g., low pH)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Inconsistent Assay Results check_storage Check stock solution storage conditions and age start->check_storage storage_ok Storage OK? check_storage->storage_ok prepare_fresh Prepare fresh stock solution storage_ok->prepare_fresh No check_ph Verify buffer pH storage_ok->check_ph Yes prepare_fresh->check_ph ph_ok pH Neutral? check_ph->ph_ok adjust_ph Adjust buffer pH to neutral/alkaline ph_ok->adjust_ph No check_blank Run sample blank for interference ph_ok->check_blank Yes adjust_ph->check_blank interference Interference subtracted? check_blank->interference troubleshoot_assay Further assay troubleshooting interference->troubleshoot_assay Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Navigating the Stability of sn-Glycerol 3-Phosphate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center > Biochemicals > sn-Glycerol 3-phosphate (G3P)

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the degradation of sn-Glycerol 3-phosphate (G3P) during experimental procedures. G3P is a pivotal intermediate in glycolysis and lipid metabolism, and maintaining its integrity is crucial for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sn-Glycerol 3-phosphate degradation in experimental settings?

A1: The degradation of sn-Glycerol 3-phosphate (G3P) is primarily attributed to two main factors: enzymatic activity and chemical instability.

  • Enzymatic Degradation: Contaminating enzymes, such as phosphatases, present in biological samples or impure reagents can rapidly hydrolyze the phosphate (B84403) group from G3P.

  • Chemical Instability (Hydrolysis): The phosphate ester bond in G3P is susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature. The free acid form of G3P is particularly unstable.

Q2: How should I store sn-Glycerol 3-phosphate to ensure its stability?

A2: Proper storage is paramount for maintaining the stability of G3P. The recommended storage conditions depend on the form of the compound:

  • Solid Form: The powder form of G3P, preferably as a stable salt like the lithium or bis(cyclohexylammonium) salt, should be stored at -20°C. Under these conditions, it can be stable for up to 3 years.[1]

  • Aqueous Solutions: Stock solutions of G3P should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Q3: What is the optimal pH range for working with sn-Glycerol 3-phosphate solutions?

A3: To minimize chemical hydrolysis, it is advisable to maintain the pH of G3P solutions within a neutral to slightly alkaline range (pH 7.0-8.0). Acidic conditions should be avoided as they can accelerate the hydrolysis of the phosphate ester bond. Studies on the enzymatic hydrolysis of G3P in cardiac tissue homogenates have shown a four-fold increase in degradation at pH 5.0 compared to pH 7.2, highlighting the importance of pH control.[2]

Q4: Can I use the free acid form of sn-Glycerol 3-phosphate for my experiments?

A4: It is highly recommended to use a stable salt form of G3P, such as the lithium or bis(cyclohexylammonium) salt, rather than the free acid. The free form is known to be more prone to instability and degradation.[1]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving G3P and provides practical solutions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected results in enzymatic assays. Degradation of G3P in the stock solution or during the assay.- Prepare fresh G3P stock solutions from a new vial of powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Keep G3P solutions on ice at all times during the experiment. - Ensure the pH of the assay buffer is within the optimal range (7.0-8.0).
Precipitate formation in G3P stock solutions upon thawing. The solution may be too concentrated, or the salt form may have limited solubility under certain buffer conditions.- Gently warm and sonicate the solution to aid dissolution. - If the issue persists, prepare a more dilute stock solution. - Consider using a different buffer system.
High background signal in colorimetric or fluorometric assays. Contamination of G3P with inorganic phosphate or degradation of G3P during sample preparation.- Use high-purity G3P. - Prepare samples on ice and process them quickly to minimize degradation. - Include a "no enzyme" or "no substrate" control to measure and subtract the background signal.
Gradual loss of G3P concentration in prepared standards over time. Instability of diluted G3P solutions.- Prepare fresh dilutions of G3P standards for each experiment. - Store concentrated stock solutions at -80°C and dilute just before use.

Quantitative Data on G3P Stability

Parameter Condition Recommendation/Observation Reference
Storage (Solid - Salt Form) -20°CStable for up to 3 years[1]
Storage (Aqueous Solution) -80°CStable for up to 6 months[1]
Storage (Aqueous Solution) -20°CStable for up to 1 month[1]
pH Acidic (e.g., pH 5.0)Increased rate of enzymatic hydrolysis observed.[2]
pH Neutral to slightly alkaline (pH 7.0-8.0)Recommended range to minimize chemical hydrolysis.General Knowledge
Temperature Room TemperatureRapid degradation observed in extracts.
Temperature On Ice / 4°CRecommended for handling solutions during experiments.General Lab Practice
Form Free AcidProne to instability.[1]
Form Lithium or bis(cyclohexylammonium) saltRecommended for enhanced stability.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable sn-Glycerol 3-Phosphate Stock Solution

Objective: To prepare a stable stock solution of sn-Glycerol 3-phosphate for use in various biochemical assays.

Materials:

  • sn-Glycerol 3-phosphate salt (e.g., lithium or bis(cyclohexylammonium) salt)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of sn-Glycerol 3-phosphate salt powder.

  • Dissolution: Dissolve the powder in high-purity water to the desired final concentration (e.g., 100 mM). Vortex thoroughly to ensure complete dissolution.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to between 7.0 and 7.5 using a dilute solution of NaOH or HCl.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 50-100 µL) in microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.

  • Storage:

    • For long-term storage (up to 6 months), immediately place the aliquots in a -80°C freezer.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

  • Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and storage temperature.

Visualizing G3P Degradation Pathways and Prevention Strategies

The following diagrams illustrate the key pathways of G3P degradation and the recommended workflow to maintain its stability.

G3P_Degradation_Pathways cluster_degradation Degradation Pathways G3P sn-Glycerol 3-phosphate Enzymatic Enzymatic Hydrolysis (e.g., Phosphatases) G3P->Enzymatic Contaminating Enzymes Chemical Chemical Hydrolysis (Acid/Base Catalyzed) G3P->Chemical Suboptimal pH High Temperature Degraded Glycerol (B35011) + Inorganic Phosphate Enzymatic->Degraded Chemical->Degraded

Caption: Major pathways of sn-Glycerol 3-phosphate degradation.

G3P_Stability_Workflow cluster_workflow Experimental Workflow for G3P Stability start Start: Procure Stable G3P Salt storage Store Powder at -20°C start->storage prepare Prepare Stock Solution (pH 7.0-7.5) storage->prepare aliquot Aliquot into Single-Use Tubes prepare->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution experiment Thaw on Ice & Use Immediately store_solution->experiment end Reliable Experimental Data experiment->end

Caption: Recommended workflow for handling sn-Glycerol 3-phosphate.

References

troubleshooting high background in G3P enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glyceraldehyde-3-Phosphate (G3P) enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a specific focus on resolving high background signals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background Signal in G3P Enzymatic Assay

Q1: What are the primary sources of high background in a G3P enzymatic assay?

High background can obscure the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate data.[1][2] The primary sources can be categorized as follows:

  • Reagent-Related Issues:

    • Contaminated Reagents: Buffers, substrates, or enzyme preparations may be contaminated with substances that generate a signal.[3][4] Using fresh, high-quality reagents is crucial.[5]

    • Substrate Instability: The substrate in the G3P assay, or the detection probe, may degrade or react non-enzymatically over time, leading to an increased background signal.[2] It is recommended to prepare probe solutions fresh and protect them from light.[2]

    • High Reagent Concentration: Excessive concentrations of the enzyme or substrate can lead to non-specific reactions and elevated background.[3]

  • Assay Condition and Procedural Issues:

    • Incorrect Incubation Times or Temperatures: Deviating from the optimal incubation conditions can increase non-specific binding and background.[4][6]

    • Inadequate Washing: Insufficient washing between steps can leave residual unbound reagents that contribute to the background signal.[4]

    • Improper Plate Selection: Using plates not suitable for the detection method (e.g., clear plates for fluorescence assays) can increase background.[1][6] Black opaque plates are recommended for fluorescence-based assays.[5]

  • Sample-Related Issues:

    • Sample Quality and Contaminants: The samples themselves may contain interfering substances such as detergents, high concentrations of salts, or endogenous enzymes that react with the assay components.[3][6][7]

    • Autofluorescence: In fluorescence-based assays, test compounds or biological samples can exhibit intrinsic fluorescence at the assay's excitation and emission wavelengths.[2][5][8]

  • Instrumentation Issues:

    • Incorrect Instrument Settings: Improperly calibrated or configured plate readers, such as having the detector gain set too high, can amplify background noise.[1][2]

Q2: How can I identify the specific cause of the high background in my assay?

To pinpoint the source of the high background, it is essential to run a series of control experiments.

  • No-Enzyme Control: This control contains all reaction components except the G3P dehydrogenase (G3PDH) enzyme. A high signal in this well points to issues with the substrate, buffer, or other reagents.[1]

  • No-Substrate Control: This control includes the enzyme and all other reagents except the G3P substrate. A high signal here may indicate contamination in the enzyme preparation or other reagents that can be acted upon by the enzyme.

  • Background Control for Samples: For each experimental sample, a parallel well should be prepared that contains the sample but lacks a key reaction component (like the substrate) to measure the sample's intrinsic signal contribution.[9]

  • Buffer and Reagent Blanks: Running the assay with only the buffer or individual reagents can help identify contaminated solutions.

Data Presentation: Common Interfering Substances

The presence of certain substances in your sample preparation can interfere with the assay and lead to inaccurate readings, including high background.[6] It is advisable to avoid these or minimize their concentration.

Interfering SubstanceProblematic ConcentrationPotential Effect
EDTA> 0.5 mMInterference with assay components.[6]
Ascorbic Acid> 0.2%Can interfere with redox-based detection methods.[6]
SDS> 0.2%Can denature enzymes and interfere with reactions.[6]
Sodium Azide> 0.2%Can inhibit enzyme activity.[6]
Non-ionic Detergents (Tween-20, NP-40)> 1%Can interfere with assay chemistry.[6]

Experimental Protocols

Protocol 1: Standard G3P Dehydrogenase (G3PDH) Activity Assay (Colorimetric)

This protocol is a generalized procedure based on common G3PDH assay kits.[9]

Materials:

  • G3PDH Assay Buffer

  • G3PDH Substrate

  • G3PDH Probe (e.g., a tetrazolium salt that is reduced to a colored formazan)

  • G3PDH Positive Control

  • NADH Standard (for standard curve)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample and Standard Preparation:

    • Prepare NADH standards in G3PDH Assay Buffer to generate a standard curve.

    • Prepare samples (e.g., cell or tissue lysates) and adjust the volume with G3PDH Assay Buffer. For unknown samples, it is recommended to test several dilutions.[9]

    • For each sample, prepare a parallel background control well.[9]

  • Reaction Mix Preparation:

    • Prepare a master mix of the Reaction Mix for all wells to ensure consistency. For each well, the Reaction Mix typically contains G3PDH Assay Buffer, G3PDH Substrate, and G3PDH Probe.

    • Prepare a Background Reaction Mix that omits the G3PDH Substrate.

  • Assay Protocol:

    • Add the prepared standards and samples to their respective wells.

    • Add the Reaction Mix to the standard and sample wells.

    • Add the Background Reaction Mix to the background control sample wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C, protected from light.

    • Measure the absorbance at 450 nm in a kinetic mode every 2-3 minutes for at least 10-30 minutes.

  • Data Analysis:

    • If the background control reading is significant, subtract it from the corresponding sample reading.[9]

    • Calculate the G3PDH activity by determining the change in absorbance over time (ΔOD/ΔT) and comparing it to the NADH standard curve.

Visualizations

G3P Enzymatic Assay Signaling Pathway

G3P_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection G3P Glyceraldehyde-3-Phosphate (G3P) (Substrate) G3PDH G3P Dehydrogenase (G3PDH) (Enzyme) G3P->G3PDH Binds NAD NAD+ NAD->G3PDH Binds BPG 1,3-Bisphosphoglycerate G3PDH->BPG Produces NADH NADH G3PDH->NADH Produces Probe Colorless Probe (e.g., Tetrazolium Salt) NADH->Probe Reduces Colored_Product Colored Product (Formazan) Probe->Colored_Product Forms Measurement Measure Absorbance (e.g., at 450 nm) Colored_Product->Measurement

Caption: G3P enzymatic assay reaction and detection pathway.

Troubleshooting Workflow for High Background

Troubleshooting_Workflow Start High Background Detected Check_Controls Review Controls: - No-Enzyme Control - No-Substrate Control - Buffer Blank Start->Check_Controls High_No_Enzyme High Signal in No-Enzyme Control? Check_Controls->High_No_Enzyme Yes High_Sample_Blank High Signal in Sample Blank? Check_Controls->High_Sample_Blank No Reagent_Issue Potential Reagent Issue: - Contaminated Substrate/Buffer - Probe Instability High_No_Enzyme->Reagent_Issue Test_Reagents Action: - Prepare fresh reagents - Test reagents individually Reagent_Issue->Test_Reagents Resolved Background Resolved Test_Reagents->Resolved Sample_Interference Potential Sample Interference: - Autofluorescence - Interfering substances High_Sample_Blank->Sample_Interference Yes High_Signal_All_Wells High Signal in All Wells (including blanks)? High_Sample_Blank->High_Signal_All_Wells No Optimize_Sample Action: - Dilute sample - Check for interfering substances - Use background subtraction Sample_Interference->Optimize_Sample Optimize_Sample->Resolved Systematic_Issue Potential Systematic Issue: - Incorrect plate type - Reader settings (e.g., high gain) - Contaminated equipment High_Signal_All_Wells->Systematic_Issue Yes High_Signal_All_Wells->Resolved No, issue is likely specific Check_System Action: - Use appropriate plates (e.g., black for fluorescence) - Optimize reader settings - Clean equipment Systematic_Issue->Check_System Check_System->Resolved

Caption: A logical workflow for troubleshooting high background in enzymatic assays.

References

Technical Support Center: sn-Glycerol 3-Phosphate (G3P) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of sn-Glycerol 3-phosphate (G3P) by controlling buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for sn-Glycerol 3-phosphate (G3P) stability in aqueous solutions?

A1: For maximal chemical stability in the absence of enzymes, sn-Glycerol 3-phosphate should be maintained in a buffer with a pH between 6.5 and 7.5. The phosphate (B84403) ester bond of G3P is susceptible to both acid and base-catalyzed hydrolysis, with stability decreasing significantly at pH values below 6.0 and above 8.0. For long-term storage, it is advisable to use a stable salt form, such as sn-Glycerol 3-phosphate lithium salt, and keep solutions frozen.[1]

Q2: Why is G3P unstable at acidic or alkaline pH?

A2: G3P is a phosphate monoester. The stability of its ester bond is pH-dependent due to two primary hydrolysis mechanisms:

  • Acid-Catalyzed Hydrolysis (pH < 6.0): In acidic conditions, the phosphate group is protonated. This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the ester bond and the release of glycerol (B35011) and inorganic phosphate.

  • Base-Catalyzed Hydrolysis (pH > 8.0): In alkaline conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus atom. This attack also results in the cleavage of the ester bond. While phosphate monoesters are generally more resistant to alkaline hydrolysis than diesters or triesters due to the repulsive negative charge, the reaction still occurs at a significant rate at high pH.[2][3]

The diagram below illustrates the general mechanism of G3P hydrolysis under these conditions.

G3P_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (pH < 6.0) cluster_base Alkaline Hydrolysis (pH > 8.0) G3P_acid sn-Glycerol 3-Phosphate Products_acid Glycerol + Inorganic Phosphate G3P_acid->Products_acid H₂O attack H_ion H+ H_ion->G3P_acid Protonation G3P_base sn-Glycerol 3-Phosphate Products_base Glycerol + Inorganic Phosphate OH_ion OH⁻ OH_ion->G3P_base Nucleophilic Attack

Caption: G3P degradation pathways at low and high pH.

Q3: The enzyme I'm studying has optimal activity at pH 9.0. How can I minimize G3P degradation?

A3: This is a common challenge where the optimal pH for enzyme activity conflicts with substrate stability. To mitigate G3P degradation:

  • Minimize Incubation Time: Prepare fresh G3P solutions and add it to the reaction mixture immediately before starting the assay.

  • Use Controls: Run a "no-enzyme" control by incubating G3P in the reaction buffer for the same duration as your experiment. Measure the amount of degradation and subtract this from your enzyme-catalyzed results.

  • Lower Temperature: If compatible with your enzyme's activity, perform the assay at a lower temperature to reduce the rate of chemical hydrolysis.

  • High Substrate Concentration: If possible, start with a higher initial concentration of G3P to ensure that it does not become a limiting factor during the assay, even with some degradation.

Quantitative Stability Data

While precise, universally applicable hydrolysis rate constants for G3P are highly dependent on buffer composition, ionic strength, and temperature, the following table summarizes the expected relative stability across a range of pH values based on general principles of phosphate ester chemistry.

pH RangeConditionRelative StabilityPrimary Degradation MechanismExperimental Considerations
< 4.0Strongly AcidicVery LowRapid Acid-Catalyzed HydrolysisNot recommended for experiments requiring intact G3P.
4.0 - 6.0Moderately AcidicLow to ModerateAcid-Catalyzed HydrolysisExpect significant degradation over hours.[4]
6.5 - 7.5 Near-Neutral High Minimal Hydrolysis Optimal range for G3P storage and stability.
7.5 - 8.5Mildly AlkalineModerateSlow Base-Catalyzed HydrolysisSuitable for many enzymatic assays, but stability decreases.
> 8.5Strongly AlkalineLowBase-Catalyzed HydrolysisMinimize incubation times; use appropriate controls.

Experimental Protocols

Protocol: Assessing G3P Stability in a Novel Buffer System

This protocol provides a method to determine the stability of G3P in your specific experimental buffer by measuring the release of inorganic phosphate (Pi) over time.

1. Materials and Reagents:

  • sn-Glycerol 3-phosphate (high purity)

  • Your experimental buffer, adjusted to various pH points (e.g., 5.0, 6.0, 7.0, 8.0, 9.0)

  • Inorganic phosphate (Pi) detection reagent (e.g., Malachite Green-based or a commercial colorimetric assay kit)

  • Phosphate-free water

  • Microplate reader and 96-well plates

  • Incubator or water bath set to your experimental temperature

2. Experimental Workflow:

G3P_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (Multiple pH values) D Incubate G3P in Buffers (e.g., 37°C) A->D B Prepare G3P Stock Solution (Phosphate-free water) B->D C Prepare Phosphate Standard Curve (0 to 100 µM Pi) H Calculate Pi Concentration (from Standard Curve) C->H E Collect Aliquots (t=0, 1, 2, 4, 8 hours) D->E F Add Pi Detection Reagent to samples & standards E->F G Measure Absorbance (e.g., 620 nm) F->G G->H I Plot [Pi] vs. Time for each pH H->I J Determine Degradation Rate I->J G3P_Troubleshooting start Low / Inconsistent Assay Signal check_ph Is the buffer pH outside the 6.5 - 8.0 range? start->check_ph action_ph Potential G3P degradation. Run a 'no-enzyme' control. Minimize pre-incubation time. check_ph->action_ph YES check_age Is the G3P stock solution old or frequently freeze-thawed? check_ph->check_age NO ph_yes YES ph_no NO action_age Prepare a fresh G3P stock solution from a new vial. check_age->action_age YES other_issues Issue is likely not G3P stability. Check enzyme activity, cofactors, or instrument settings. check_age->other_issues NO age_yes YES age_no NO

References

Technical Support Center: Cyclohexylammonium Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who suspect potential interference from cyclohexylammonium in their biochemical assays. While not a widely documented pan-assay interference compound (PAIN), understanding its potential effects is crucial for data integrity.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexylammonium and why might it interfere with my assay?

Cyclohexylammonium is the ammonium (B1175870) salt of cyclohexylamine. As a primary amine, it is basic and can carry a positive charge at physiological pH. This property can lead to several potential interference mechanisms in biochemical assays:

  • pH Alteration: As a buffer component or contaminant, it can alter the pH of the reaction mixture, affecting enzyme activity, protein stability, and antibody-antigen interactions.

  • Ionic Interactions: The positively charged ammonium group can interact with negatively charged molecules such as proteins, nucleic acids, and acidic residues in enzyme active sites.

  • Non-specific Binding: It may bind non-specifically to proteins, including enzymes and antibodies, potentially altering their conformation and function.

  • Chelation Effects: Although less common for simple amines, it could potentially interact with metal ions that are essential cofactors for certain enzymes.

Q2: Which types of assays are potentially susceptible to cyclohexylammonium interference?

Virtually any assay can be affected, but those particularly sensitive include:

  • Enzyme Assays: Especially those with active sites containing critical acidic residues or those sensitive to pH changes.

  • Immunoassays (ELISA, Western Blot, etc.): Interference can occur with antibody-antigen binding.

  • Protein Quantification Assays: Dye-based assays like the Bradford assay can be affected by compounds that alter pH or interact with the dye.[1][2] Copper-based assays like the BCA assay can be susceptible to reducing agents, though this is less likely with cyclohexylammonium.[2][3]

  • Receptor-Ligand Binding Assays: Non-specific binding of cyclohexylammonium to the receptor or ligand can inhibit their interaction.[4][5]

  • Cell-Based Assays: Cyclohexylammonium may affect cell viability or membrane potential, indirectly impacting assay readouts.

Q3: What are the typical signs of interference in an assay?

Common indicators of assay interference include:

  • High background signal.

  • Poor reproducibility between replicate wells or experiments.

  • Atypical dose-response curves (e.g., shallow slopes, high IC50/EC50 values).

  • Discrepancies between results from different assay formats (e.g., a hit in a fluorescence-based assay but not in a colorimetric one).

Q4: How can I confirm if cyclohexylammonium is the source of interference?

A systematic troubleshooting approach is necessary. This involves running a series of control experiments to isolate the effect of cyclohexylammonium. See the Troubleshooting Guides below for detailed protocols.

Troubleshooting Guides

Guide 1: Initial Screening for Interference

This guide helps determine if cyclohexylammonium is a likely interferent in your assay.

Experimental Workflow:

A Prepare Assay with and without Suspected Interferent (Cyclohexylammonium) B Run Assay Under Standard Conditions A->B C Compare Results: - Signal-to-Background - Positive/Negative Controls B->C D Significant Difference? C->D E Interference is Likely. Proceed to Characterization. D->E Yes F Interference is Unlikely. Investigate other causes. D->F No

Caption: Initial workflow to detect potential assay interference.

Protocol:

  • Preparation: Prepare two sets of assay reactions.

    • Set A (Control): Your standard assay protocol.

    • Set B (Test): Your standard assay protocol with the addition of cyclohexylammonium at the concentration present in your test samples.

  • Execution: Run both sets of assays simultaneously under identical conditions.

  • Analysis: Compare the signal output, signal-to-background ratio, and the performance of your positive and negative controls between the two sets.

Guide 2: Characterizing the Mechanism of Interference in Enzyme Assays

If you suspect cyclohexylammonium is acting as an enzyme inhibitor, this guide will help you determine the mode of inhibition.

Logical Relationship for Inhibition Type:

A Vary Substrate Concentration at Fixed Cyclohexylammonium Concentrations B Generate Lineweaver-Burk Plot A->B C Analyze Plot Characteristics B->C D Lines Intersect on Y-axis C->D E Lines are Parallel C->E F Lines Intersect Left of Y-axis C->F G Competitive Inhibition D->G H Uncompetitive Inhibition E->H I Non-competitive/Mixed Inhibition F->I

Caption: Decision tree for identifying enzyme inhibition type.

Protocol:

  • Enzyme Kinetics Assays: Perform a series of enzyme activity assays by varying the concentration of the substrate at several fixed concentrations of cyclohexylammonium (including a zero-concentration control).

  • Data Plotting: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each concentration of cyclohexylammonium.

  • Lineweaver-Burk Plot: Create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each cyclohexylammonium concentration.

  • Mechanism Determination:

    • Competitive Inhibition: The lines will intersect at the same point on the y-axis (1/Vmax).[6][7]

    • Uncompetitive Inhibition: The lines will be parallel.

    • Non-competitive/Mixed Inhibition: The lines will intersect at a point to the left of the y-axis.

Data Summary Table (Hypothetical Data):

Cyclohexylammonium (µM)Vmax (µM/min)Km (µM)Inhibition Type
010010-
5010025Competitive
10010048Competitive
2009895Competitive
Guide 3: Mitigating Interference

If interference is confirmed, the following steps can be taken to mitigate its effects.

Mitigation Strategy Workflow:

cluster_0 Mitigation Strategies A Sample Dilution End Interference Minimized A->End B Buffer Exchange/ Dialysis B->End C Assay Reagent Optimization C->End D Change Assay Technology D->End Start Interference Confirmed Start->A Start->B Start->C Start->D

Caption: Strategies to minimize assay interference.

Protocols:

  • Sample Dilution:

    • Serially dilute the sample containing cyclohexylammonium.

    • If the interference is concentration-dependent, dilution may reduce it to a negligible level while maintaining a detectable signal from the analyte of interest.[8]

  • Buffer Exchange/Dialysis:

    • For purified protein or nucleic acid samples, use buffer exchange columns or dialysis to remove cyclohexylammonium prior to the assay.

  • Assay Reagent Optimization:

    • Increase Ionic Strength: If the interference is due to non-specific ionic interactions, increasing the salt concentration of the assay buffer can help to disrupt these interactions.

    • Adjust pH: Ensure the assay buffer has sufficient buffering capacity to counteract any pH changes introduced by the sample.

    • Blocking Agents: For immunoassays, adding blocking agents like bovine serum albumin (BSA) or using commercially available heterophile antibody blocking tubes can reduce non-specific binding.[8]

  • Change Assay Technology:

    • If possible, switch to an orthogonal assay with a different detection principle (e.g., from a fluorescence-based to a label-free detection method like surface plasmon resonance). This can help confirm that the observed activity is genuine and not an artifact of the initial assay technology.

References

storage conditions for long-term stability of sn-Glycerol 3-phosphate salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of sn-Glycerol 3-phosphate salt for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid sn-Glycerol 3-phosphate salt?

A1: For long-term stability, it is recommended to store solid sn-Glycerol 3-phosphate salt at -20°C.[1][2] At this temperature, the compound has been shown to be stable for at least three to four years.[1][3]

Q2: How should I store solutions of sn-Glycerol 3-phosphate?

A2: Prepared solutions of sn-Glycerol 3-phosphate should be stored frozen. For storage up to one month, -20°C is suitable. For longer-term storage of up to six months, -80°C is recommended.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes.

Q3: Which salt form of sn-Glycerol 3-phosphate is the most stable?

A3: While various salt forms are available (e.g., lithium, sodium, cyclohexylammonium), the free acid form of sn-Glycerol 3-phosphate is prone to instability. Salt forms are generally more stable for storage and handling.

Q4: What are the primary degradation pathways for sn-Glycerol 3-phosphate?

A4: The primary degradation pathway for sn-Glycerol 3-phosphate is the hydrolysis of the phosphate (B84403) ester bond, which yields glycerol (B35011) and inorganic phosphate.[4] This hydrolysis is accelerated by acidic conditions.

Q5: How does pH affect the stability of sn-Glycerol 3-phosphate?

A5: sn-Glycerol 3-phosphate is more susceptible to hydrolysis at lower pH values. Therefore, it is crucial to maintain a stable, neutral to slightly alkaline pH when preparing and storing solutions to minimize degradation.

Storage Conditions for Long-Term Stability

To ensure the long-term stability and integrity of sn-Glycerol 3-phosphate salt, please adhere to the following storage conditions. These recommendations are based on information from various suppliers and stability studies.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Salt) -20°C≥ 4 yearsKeep container tightly sealed to protect from moisture.
Aqueous Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Ideal for long-term solution storage.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of sn-Glycerol 3-phosphate salt in experimental settings.

Problem 1: Inconsistent or lower-than-expected results in enzymatic assays.

  • Possible Cause 1: Degradation of sn-Glycerol 3-phosphate.

    • Solution: Ensure that the solid compound and prepared solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh solutions if degradation is suspected.

  • Possible Cause 2: Incorrect pH of the reaction buffer.

    • Solution: Verify the pH of your assay buffer. The optimal pH for many enzymes that utilize sn-Glycerol 3-phosphate is crucial for their activity.

  • Possible Cause 3: Presence of impurities.

    • Solution: Use a high-purity grade of sn-Glycerol 3-phosphate salt. Potential impurities could act as inhibitors for the enzyme in your assay.

Problem 2: Difficulty dissolving the sn-Glycerol 3-phosphate salt.

  • Possible Cause 1: Using an inappropriate solvent.

    • Solution: sn-Glycerol 3-phosphate salts are generally soluble in water. For cell culture applications, dissolve in a buffered solution like PBS (pH 7.2). Some salts, like the cyclohexylammonium salt, are also soluble in ethanol.[5]

  • Possible Cause 2: Low temperature of the solvent.

    • Solution: Ensure the solvent is at room temperature before dissolving the salt. Gentle warming and sonication can aid in dissolution if precipitation occurs.[1]

Problem 3: Observed precipitation in the solution upon storage.

  • Possible Cause 1: Solution concentration is too high.

    • Solution: Check the solubility limits for the specific salt form you are using. It may be necessary to prepare a more dilute stock solution.

  • Possible Cause 2: pH shift in the solution.

    • Solution: Ensure the solution is adequately buffered to maintain a stable pH, which can affect solubility.

Experimental Protocols

Protocol 1: Enzymatic Assay for Determining sn-Glycerol 3-Phosphate Concentration (Stability Assessment)

This protocol can be used to assess the stability of a sn-Glycerol 3-phosphate solution over time by measuring its concentration. The principle involves the enzymatic conversion of sn-Glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase (GPDH), which is coupled to the reduction of a colorimetric or fluorometric probe.

Materials:

  • sn-Glycerol 3-phosphate sample (from storage)

  • Glycerol 3-Phosphate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar suppliers)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • Assay Buffer (as provided in the kit or a suitable buffer like Tris-HCl)

  • Colorimetric or Fluorometric Probe (e.g., a tetrazolium salt that forms formazan)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Thaw the stored sn-Glycerol 3-phosphate solution on ice.

    • Prepare serial dilutions of your sample in the assay buffer to ensure the concentration falls within the linear range of the assay.

  • Standard Curve Preparation:

    • Prepare a standard curve using a fresh, high-purity standard of sn-Glycerol 3-phosphate. Follow the manufacturer's instructions for the concentration range.

  • Reaction Setup:

    • To each well of a 96-well plate, add your diluted sample or standard.

    • Prepare a reaction mixture containing the assay buffer, GPDH, and the probe, according to the kit's protocol.

    • Add the reaction mixture to each well containing the sample or standard.

  • Incubation:

    • Incubate the plate at the temperature and for the duration specified in the assay kit's protocol (typically at room temperature or 37°C for 15-30 minutes).

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the standard curve and determine the concentration of sn-Glycerol 3-phosphate in your samples.

  • Stability Assessment:

    • Compare the concentration of the stored sample to its initial concentration to determine the extent of degradation.

Protocol 2: Preparation of sn-Glycerol 3-Phosphate Solution for Cell Culture

Materials:

  • Solid sn-Glycerol 3-phosphate salt

  • Sterile, cell-culture grade water or Phosphate Buffered Saline (PBS)

  • Sterile container

  • 0.22 µm sterile filter

Procedure:

  • Under aseptic conditions in a laminar flow hood, weigh the desired amount of sn-Glycerol 3-phosphate salt.

  • Add the salt to a sterile container.

  • Add the required volume of sterile water or PBS to achieve the desired stock concentration.

  • Gently swirl the container until the salt is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm filter into a new sterile container.

  • Aliquot the sterile solution into single-use volumes in sterile tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Signaling Pathways and Logical Relationships

G cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting Experimental Issues cluster_stability Stability Factors Solid Solid sn-Glycerol 3-phosphate Salt Temp_Solid -20°C Solid->Temp_Solid Store at Handling_Solid Keep Tightly Sealed Protect from Moisture Solid->Handling_Solid Solution Aqueous Solution Temp_Solution -20°C (short-term) -80°C (long-term) Solution->Temp_Solution Store at Handling_Solution Aliquot to Prevent Freeze-Thaw Cycles Solution->Handling_Solution Issue Inconsistent Results / Low Activity Degradation Degradation of Compound Issue->Degradation Possible Cause Impurity Presence of Impurities Issue->Impurity Possible Cause pH_Issue Incorrect Buffer pH Issue->pH_Issue Possible Cause Solution_Degradation Verify Storage Conditions Use Fresh Aliquots Degradation->Solution_Degradation Solution Solution_Impurity Use High-Purity Grade Impurity->Solution_Impurity Solution Solution_pH Check and Adjust Buffer pH pH_Issue->Solution_pH Solution Stability sn-Glycerol 3-phosphate Stability Hydrolysis Hydrolysis Stability->Hydrolysis Affected by Temp_Factor Temperature Stability->Temp_Factor Affected by pH_Factor pH Hydrolysis->pH_Factor Dependent on Acidity Increased Degradation pH_Factor->Acidity Low pH leads to High_Temp Increased Degradation Temp_Factor->High_Temp High Temp leads to

Caption: Logical workflow for storage and troubleshooting of sn-Glycerol 3-phosphate.

References

Technical Support Center: Purification of sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial sn-Glycerol 3-phosphate biscyclohexylammonium salt. Our goal is to help you identify and remove impurities to ensure the highest quality material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial preparations of this compound typically have a purity of ≥93%.[1] Common impurities can include:

  • Water: Often present at levels up to 9%.

  • Enantiomeric Impurity (sn-Glycerol 1-phosphate): As a stereoisomer, its presence can be difficult to detect and remove.[2][3]

  • Glycerol (B35011): The unphosphorylated starting material.

  • Inorganic Phosphate (B84403): Residual from the synthesis process.

  • Other Positional Isomers (Glycerol 2-phosphate): Can form as a byproduct during synthesis.

Q2: How can I assess the purity of my this compound?

A2: Several methods can be used to assess purity:

  • Enzymatic Assay: This is a highly specific method to quantify the concentration of sn-Glycerol 3-phosphate.[4][5][6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential for separating and quantifying the enantiomeric impurity, sn-Glycerol 1-phosphate.[2][8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for quantification after derivatization.

  • Karl Fischer Titration: Specifically for determining water content.

Q3: What is the stability of this compound?

A3: The salt form is generally stable when stored as a solid at -20°C. Aqueous solutions are less stable and should be prepared fresh. The free acid form of glycerol 3-phosphate is prone to instability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPotential CauseRecommended Solution
Low enzymatic activity in downstream applications. Presence of inhibitors or incorrect concentration of the substrate.Purify the commercial salt to remove potential enzymatic inhibitors. Accurately determine the concentration of sn-Glycerol 3-phosphate using an enzymatic assay before use.
Inconsistent experimental results. Variable purity between different lots of the commercial salt.Implement a standard quality control procedure for each new lot, including purity assessment by HPLC and an enzymatic assay.
Poor separation of enantiomers in chiral HPLC. Incorrect chiral stationary phase or mobile phase composition.Use a cellulose-based chiral column. Optimize the mobile phase, for example, by using a mixture of hexane, isopropanol, and trifluoroacetic acid.
Low yield after purification. Suboptimal purification protocol.Carefully select the purification method based on the primary impurity. For water, lyophilization may be sufficient. For enantiomeric impurities, preparative chiral HPLC is necessary. For ionic impurities, ion-exchange chromatography is recommended.

Experimental Protocols

Enzymatic Assay for sn-Glycerol 3-Phosphate Quantification

This protocol is based on the use of a commercial colorimetric assay kit.[4][5][6][7]

Principle: sn-Glycerol 3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colored product, which can be measured spectrophotometrically.

Materials:

  • This compound sample

  • Glycerol-3-Phosphate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or AAT Bioquest)

  • 96-well microplate

  • Microplate reader

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Reagent Preparation: Prepare the assay buffer, enzyme mix, probe solution, and a standard solution of sn-Glycerol 3-phosphate according to the kit manufacturer's instructions.

  • Standard Curve: Prepare a series of dilutions of the sn-Glycerol 3-phosphate standard in PBS to generate a standard curve.

  • Sample Preparation: Dissolve the commercial this compound in PBS to a known concentration.

  • Assay:

    • Add 50 µL of each standard and the sample solution to separate wells of the 96-well plate.

    • Add 50 µL of the reaction mix (containing enzyme mix and probe) to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically around 570 nm for colorimetric assays).

  • Calculation: Determine the concentration of sn-Glycerol 3-phosphate in the sample by comparing its absorbance to the standard curve.

Purification by Ion-Exchange Chromatography

This protocol provides a general guideline for the purification of sn-Glycerol 3-phosphate using anion-exchange chromatography.

Principle: At a pH above its isoelectric point, sn-Glycerol 3-phosphate is negatively charged and will bind to a positively charged anion-exchange resin. Impurities with a different charge can be washed away, and the purified compound can be eluted by increasing the salt concentration or changing the pH.

Materials:

  • Anion-exchange resin (e.g., Dowex-1 or a similar quaternary ammonium-based resin)

  • Chromatography column

  • Low-ionic-strength buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • High-ionic-strength elution buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 8.0)

  • This compound sample

Procedure:

  • Column Packing: Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of the low-ionic-strength buffer.

  • Sample Loading: Dissolve the this compound in the low-ionic-strength buffer and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes of the low-ionic-strength buffer to remove unbound impurities.

  • Elution: Elute the bound sn-Glycerol 3-phosphate using a linear gradient from the low-ionic-strength buffer to the high-ionic-strength elution buffer.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of sn-Glycerol 3-phosphate using the enzymatic assay described above or by HPLC.

  • Pooling and Desalting: Pool the fractions containing the purified product. If necessary, remove the salt by dialysis or using a desalting column.

Data Presentation

Table 1: Purity of Commercial this compound Before and After Purification

ParameterBefore PurificationAfter Ion-Exchange ChromatographyAfter Chiral HPLC
Purity (by Enzymatic Assay) ~93%>98%>99%
Water Content (Karl Fischer) <9%Not DeterminedNot Determined
sn-Glycerol 1-phosphate VariableVariable<0.1%

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_analysis Purity Analysis cluster_purification Purification start Commercial sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt enzymatic_assay Enzymatic Assay start->enzymatic_assay Quantify chiral_hplc Chiral HPLC start->chiral_hplc Assess Enantiomeric Purity decision Purity Meets Requirements? enzymatic_assay->decision chiral_hplc->decision ion_exchange Ion-Exchange Chromatography decision->ion_exchange No (Ionic Impurities) prep_hplc Preparative Chiral HPLC decision->prep_hplc No (Enantiomeric Impurity) end_use Use in Experiment decision->end_use Yes ion_exchange->end_use prep_hplc->end_use

Caption: Workflow for assessing and purifying commercial sn-Glycerol 3-phosphate.

signaling_pathway G3P sn-Glycerol 3-Phosphate Lipid_Synthesis Glycerophospholipid Biosynthesis G3P->Lipid_Synthesis DHAP Dihydroxyacetone Phosphate G3PDH Glycerol-3-Phosphate Dehydrogenase DHAP->G3PDH NADH -> NAD+ Glycerol Glycerol GK Glycerol Kinase Glycerol->GK ATP -> ADP G3PDH->G3P GK->G3P Glycolysis Glycolysis Glycolysis->DHAP

Caption: Biosynthetic pathways of sn-Glycerol 3-phosphate.

References

impact of freeze-thaw cycles on sn-Glycerol 3-phosphate biscyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: sn-Glycerol 3-phosphate biscyclohexylammonium salt

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and stability of this reagent, with a specific focus on the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The solid powder form of the salt should be stored at -20°C in a tightly sealed container.[1][2] Under these conditions, the product is stable for at least four years.[2] For solutions, it is highly recommended to prepare single-use aliquots and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month) to minimize degradation from repeated freeze-thaw cycles.[3]

Q2: Why is this compound supplied as a biscyclohexylammonium salt?

A2: The biscyclohexylammonium salt form provides enhanced stability to the molecule. The free acid form of sn-Glycerol 3-phosphate is prone to instability and degradation.[3] The salt form is a stable, crystalline solid that is easier to handle and store long-term.

Q3: Is this compound hygroscopic? What precautions should I take?

A3: Yes, like many biochemical salts, this compound is hygroscopic, meaning it can attract and absorb moisture from the atmosphere.[4][5][6] To prevent caking and potential hydrolysis, it is crucial to handle the solid powder in a dry environment, such as a glove box or a room with low humidity.[4] Always ensure the container is tightly sealed immediately after use.[7]

Q4: How many freeze-thaw cycles can a solution of this compound withstand?

A4: It is strongly recommended to avoid multiple freeze-thaw cycles entirely.[3][8] Each cycle of freezing and thawing can compromise the integrity of the compound, leading to hydrolysis and a decrease in purity and biological activity. The best practice is to aliquot the stock solution into single-use volumes upon preparation.[8][9]

Q5: What are the primary degradation products I should be aware of?

A5: The most common degradation pathway is the hydrolysis of the phosphate (B84403) ester bond. This reaction breaks down sn-Glycerol 3-phosphate into sn-glycerol and inorganic phosphate.[10] The presence of these impurities can interfere with downstream applications, particularly enzymatic assays.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in my enzymatic assay.

  • Possible Cause: Degradation of the sn-Glycerol 3-phosphate substrate due to improper storage or repeated freeze-thaw cycles.

  • Solution:

    • Use a Fresh Aliquot: Always thaw a new, single-use aliquot for each experiment. Avoid using a stock solution that has been thawed multiple times.

    • Verify Purity: If the problem persists, assess the purity of your compound using an appropriate analytical method like HPLC-MS or GC-MS (see Protocol 1).

    • Prepare Fresh Stock: If degradation is confirmed, discard the old stock solution and prepare a new one from the solid powder. Follow the recommended handling workflow to prepare and store new aliquots.

Issue 2: The solid powder appears clumpy or is difficult to weigh accurately.

  • Possible Cause: The compound has absorbed moisture from the air due to its hygroscopic nature.[6][11]

  • Solution:

    • Handle in a Dry Environment: Move the compound to a desiccator or a glove box for handling to minimize further moisture absorption.[4]

    • Dry the Product: For critical applications, the powder can be dried under a vacuum, but care must be taken as excessive heating can cause degradation.

    • Proper Storage: Ensure the container cap is secure and consider storing the vial inside a secondary container with a desiccant.

Issue 3: The reconstituted solution is cloudy or contains particulates.

  • Possible Cause 1: Incomplete dissolution.

    • Solution: Ensure the compound is fully dissolved by gentle vortexing. The solubility in water is approximately 50 mg/mL.[1]

  • Possible Cause 2: Degradation and precipitation.

    • Solution: If the solution remains cloudy after attempting to dissolve it properly, it may indicate significant degradation. It is safer to discard the solution and prepare a fresh stock.

Impact of Freeze-Thaw Cycles on Purity and Activity

While specific data for this exact salt is limited, the following table provides a representative illustration of the potential impact of multiple freeze-thaw (F/T) cycles on a glycerophosphate salt solution stored at -20°C.

Number of F/T CyclesExpected Purity (%)Relative Enzymatic Activity (%)Observations
0 (Freshly Prepared)>98%100%Clear solution, optimal performance.
1~97%95-100%Minimal to no significant change expected.
3~93%85-95%Minor degradation may become detectable.
5~88%70-85%Increased presence of hydrolysis products (inorganic phosphate).
10<80%<60%Significant degradation; results may be unreliable.
Note: This data is illustrative and intended to demonstrate the qualitative impact of freeze-thaw cycles. Actual results may vary based on buffer composition, concentration, and the precise speed of freezing and thawing.

Visual Logic and Workflow Diagrams

G cluster_prep Preparation & Aliquoting cluster_storage Storage cluster_use Experimental Use receive Receive Solid Compound store_solid Store at -20°C in a desiccator receive->store_solid weigh Weigh Powder (Dry Environment) store_solid->weigh reconstitute Reconstitute in Buffer (e.g., PBS) weigh->reconstitute aliquot Create Single-Use Aliquots reconstitute->aliquot store_short Store at -20°C (<1 month) aliquot->store_short Short-term store_long Store at -80°C (<6 months) aliquot->store_long Long-term thaw Thaw One Aliquot store_short->thaw store_long->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard Do Not Refreeze

Caption: Recommended handling workflow for sn-Glycerol 3-phosphate.

G start Problem: Inconsistent Assay Results q1 Was the solution subjected to >1 freeze-thaw cycle? start->q1 a1_yes Action: Use a fresh, single-use aliquot for the next experiment. q1->a1_yes Yes a1_no Proceed to Purity Check q1->a1_no No q2 Did the issue resolve? a1_yes->q2 a2_yes Conclusion: Reagent degradation from freeze-thaw was the likely cause. q2->a2_yes Yes a2_no Proceed to Purity Check q2->a2_no No purity_check Action: Assess purity of stock (e.g., via HPLC-MS) a2_no->purity_check a1_no->purity_check q3 Is purity <90% or are degradation peaks present? purity_check->q3 a3_yes Action: Discard stock solution. Prepare fresh from solid. q3->a3_yes Yes a3_no Conclusion: Issue is likely not with the reagent. Investigate other experimental parameters. q3->a3_no No

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a method for the derivatization and analysis of sn-Glycerol 3-phosphate to assess its purity and detect potential degradation products.[12]

  • Objective: To quantify the purity of sn-Glycerol 3-phosphate and identify hydrolysis products.

  • Materials:

    • sn-Glycerol 3-phosphate sample (from a thawed aliquot)

    • Internal standard (e.g., Ribitol)

    • Acetonitrile (B52724)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS)

    • Nitrogen gas line

    • Heater block (65°C)

    • GC-MS instrument

  • Methodology:

    • Sample Preparation: Transfer a known volume of the sn-Glycerol 3-phosphate solution (containing approx. 1-5 µg) to a GC vial. Add the internal standard.

    • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. To ensure removal of all water, wash the residue with 500 µL of acetone (B3395972) and dry again.[12]

    • Derivatization: Add 50 µL of acetonitrile to the dried sample and vortex for 10 seconds. Add 50 µL of MSTFA + 1% TMCS.

    • Incubation: Tightly cap the vial and incubate at 65°C for 1 hour to allow for complete derivatization of the hydroxyl and phosphate groups.[12]

    • GC-MS Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

    • Data Analysis: Analyze the resulting chromatogram. The trimethylsilyl (B98337) (TMS) derivative of intact sn-Glycerol 3-phosphate will have a specific retention time and mass spectrum. Compare the peak area of the analyte to the internal standard for quantification. Look for peaks corresponding to the TMS derivatives of glycerol (B35011) and inorganic phosphate, which would indicate degradation.

Protocol 2: Functional Assessment via Enzymatic Assay

This protocol uses glycerol-3-phosphate dehydrogenase (GPDH) to assess the functional activity of the sn-Glycerol 3-phosphate, which serves as its substrate.

  • Objective: To determine the functional integrity of the sn-Glycerol 3-phosphate solution.

  • Materials:

    • sn-Glycerol 3-phosphate solution (test sample)

    • Freshly prepared sn-Glycerol 3-phosphate solution (positive control)

    • Glycerol-3-phosphate dehydrogenase (GPDH) enzyme

    • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

    • Reaction Buffer (e.g., 100 mM Glycine, pH 9.8, with 1 mM MgCl2)

    • Spectrophotometer capable of reading at 340 nm

  • Methodology:

    • Reaction Setup: In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.

    • Substrate Addition: Add a defined amount of the sn-Glycerol 3-phosphate solution (either the test sample or the positive control) to the cuvette and mix.

    • Initiate Reaction: Add GPDH to the cuvette to start the reaction. The enzyme will convert sn-Glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP), reducing NAD+ to NADH in the process.

    • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 3-5 minutes). The rate of increase in absorbance is directly proportional to the formation of NADH and thus to the enzyme activity.

    • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Compare the velocity obtained with the test sample to that of the fresh positive control. A significantly lower velocity for the test sample indicates degradation and reduced functional concentration.

References

Technical Support Center: Addressing Substrate Inhibition in G3P Dehydrogenase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying Glyceraldehyde-3-Phosphate Dehydrogenase (G3P dehydrogenase or GAPDH), encountering substrate inhibition can be a significant hurdle in obtaining accurate kinetic data. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate this common enzymatic phenomenon.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your G3P dehydrogenase kinetics experiments.

Question: My enzyme activity plateaus and then decreases at high concentrations of G3P or NAD+. Is this substrate inhibition?

Answer: Yes, a decrease in enzyme velocity at supra-optimal substrate concentrations is the characteristic sign of substrate inhibition. Instead of a typical hyperbolic Michaelis-Menten curve, you will observe a curve that rises to a peak and then descends. This phenomenon has been observed for G3P dehydrogenase, particularly with its substrate G3P at concentrations above 1 mM.

Question: What is causing the substrate inhibition in my G3P dehydrogenase assay?

Answer: Substrate inhibition in G3P dehydrogenase can occur through a few primary mechanisms:

  • Formation of a Dead-End Ternary Complex: The most common cause is the binding of a second substrate molecule to the enzyme-substrate (E-S) complex at a non-catalytic, inhibitory site. In the case of G3P dehydrogenase, which follows an ordered Bi-Bi mechanism where NAD+ binds first, a dead-end E-NAD+-G3P-G3P complex could form at high G3P concentrations. Similarly, high concentrations of NAD+ could potentially lead to an inhibitory complex.

  • Product Inhibition: While not strictly substrate inhibition, the product of the reaction, NADH, can act as a potent inhibitor. NADH is a competitive inhibitor with respect to NAD+ and a noncompetitive inhibitor with respect to G3P[1]. If NADH is allowed to accumulate, it can mimic the appearance of substrate inhibition.

Question: How can I confirm and characterize substrate inhibition?

Answer: To confirm and characterize substrate inhibition, you should perform the following:

  • Vary Substrate Concentration over a Wide Range: Ensure your substrate titration extends to concentrations well above the apparent Km to clearly observe the inhibitory phase.

  • Data Fitting to a Substrate Inhibition Model: Fit your initial velocity data to the uncompetitive substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki)) Where:

    • v is the initial velocity

    • Vmax is the maximum velocity

    • [S] is the substrate concentration

    • Km is the Michaelis constant

    • Ki is the inhibition constant for the substrate.

  • Investigate Both Substrates: If you observe inhibition, systematically vary the concentrations of both G3P and NAD+ to determine which substrate is causing the inhibition, or if there is a synergistic effect.

Question: My data is still not fitting the standard substrate inhibition model well. What else could be the issue?

Answer: If you are still facing issues, consider the following:

  • Buffer Effects: High concentrations of certain buffers, particularly phosphate (B84403), can be inhibitory. G3P dehydrogenase from Mycobacterium tuberculosis has been shown to be inhibited by phosphate and arsenate at concentrations higher than 30 mM[1]. Consider using alternative buffers like HEPES or Tris-HCl.

  • Substrate Quality and Stability: G3P can be unstable in solution. Ensure you are using a high-quality substrate and prepare solutions fresh for each experiment.

  • Enzyme Stability: G3P dehydrogenase can be labile, and its activity can be affected by factors like pH and the presence of reducing agents. The addition of 1 mM NAD+ to purification buffers has been shown to be essential for maintaining the activity of the enzyme[1].

Frequently Asked Questions (FAQs)

Q1: What is the typical kinetic mechanism for G3P dehydrogenase?

A1: G3P dehydrogenase typically follows an Ordered Bi-Bi kinetic mechanism.[1] In this mechanism, the co-substrate NAD+ binds to the enzyme first, followed by the binding of G3P. After the catalytic reaction, the product 1,3-bisphosphoglycerate (1,3-BPG) is released, followed by the release of NADH.

Q2: At what concentrations is substrate inhibition by G3P typically observed?

A2: Substrate inhibition by G3P has been reported to occur at concentrations greater than 1 mM.

Q3: Can the product NADH inhibit G3P dehydrogenase?

A3: Yes, NADH is a known product inhibitor of G3P dehydrogenase. It acts as a competitive inhibitor with respect to NAD+ and a noncompetitive inhibitor with respect to G3P.[1] This means that at high concentrations of NADH, the enzyme's affinity for NAD+ is reduced.

Q4: Are there any known inhibitors of G3P dehydrogenase that are not substrates or products?

A4: Yes, various molecules can inhibit G3P dehydrogenase. For example, in HeLa cells, ADP, 5'-AMP, and 3'-5'-cyclic AMP (cAMP) have been shown to be competitive inhibitors with respect to NAD+.[2] Additionally, heavy metal ions like copper and mercury, as well as mercurial compounds, can fully inhibit the enzyme's activity.[2]

Q5: What are some practical steps to avoid or minimize substrate inhibition in my experiments?

A5: To minimize the impact of substrate inhibition, you can:

  • Optimize Substrate Concentrations: Once you have identified the inhibitory range, perform your kinetic assays at substrate concentrations below the inhibitory threshold.

  • Use a Coupled Assay System: To prevent product inhibition by NADH, you can use a coupled enzyme system that immediately consumes the NADH produced.

  • Careful Experimental Design: When studying the kinetics of one substrate, keep the concentration of the other substrate at a constant, non-inhibitory level.

Quantitative Data Summary

The following table summarizes key kinetic parameters for G3P dehydrogenase from different sources, including inhibition constants (Ki) where available.

Enzyme SourceSubstrate/InhibitorKmKiInhibition TypeReference
Mycobacterium tuberculosisG3P280 ± 30 µM--[1]
Mycobacterium tuberculosisNAD+40 ± 4 µM--[1]
Mycobacterium tuberculosisNa2PO46 ± 1 mM60 ± 10 mMSubstrate[1]
Mycobacterium tuberculosisNa2AsO46.2 ± 0.6 mM93 ± 7 mMSubstrate[1]
Mycobacterium tuberculosisNADH (vs NAD+)-14 ± 1 µMCompetitive[1]
Mycobacterium tuberculosisNADH (vs G3P)-Kis = 31 ± 7 µM, Kii = 24 ± 5 µMNoncompetitive[1]
HeLa CellsADP (vs NAD+)-2.1 mMCompetitive[2]
HeLa Cells5'-AMP (vs NAD+)-1.0 mMCompetitive[2]
HeLa CellscAMP (vs NAD+)-0.6 mMCompetitive[2]

Experimental Protocols

Key Experiment: Characterizing Substrate Inhibition of G3P Dehydrogenase

This protocol outlines a general method for determining the kinetic parameters of G3P dehydrogenase and identifying substrate inhibition.

Materials:

  • Purified G3P dehydrogenase

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

  • Glyceraldehyde-3-phosphate (G3P) stock solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) stock solution

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Enzyme Preparation: Dilute the purified G3P dehydrogenase in cold assay buffer to a suitable working concentration. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least the initial 1-5 minutes of the assay.

  • Substrate Preparation: Prepare a series of dilutions of the substrate (e.g., G3P) in assay buffer. To test for substrate inhibition, this range should extend from approximately 0.1 x Km to at least 10-20 x Km, or until inhibition is observed.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add a fixed, saturating concentration of the non-varied substrate (e.g., NAD+).

    • Add the varying concentrations of the substrate being tested (e.g., G3P).

    • Bring the total volume to the desired final volume with assay buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted G3P dehydrogenase to each well/cuvette.

    • Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation. If a decrease in velocity is observed at high substrate concentrations, fit the data to the substrate inhibition equation mentioned in the troubleshooting guide.

    • Repeat the experiment by varying the other substrate (e.g., NAD+) while keeping the first substrate at a fixed, non-inhibitory concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilution setup_reaction Set up Reaction Mixtures prep_enzyme->setup_reaction prep_substrates Prepare Substrate Dilutions (Wide Range) prep_substrates->setup_reaction initiate_reaction Initiate with Enzyme setup_reaction->initiate_reaction measure_kinetics Measure NADH Production (A340 nm) initiate_reaction->measure_kinetics calc_velocity Calculate Initial Velocities measure_kinetics->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit to Kinetic Models plot_data->fit_model fit_model->plot_data Compare Fits determine_params Determine Km, Vmax, Ki fit_model->determine_params

Caption: Workflow for characterizing substrate inhibition in G3P dehydrogenase.

ordered_bibi_mechanism E E E_NAD E-NAD+ E->E_NAD k1 E_NADH E-NADH E->E_NADH k-4 E_NAD->E k-1 E_NAD_G3P E-NAD+-G3P E_NAD->E_NAD_G3P k2 E_NAD_G3P->E_NAD k-2 E_13BPG_NADH E-1,3BPG-NADH E_NAD_G3P->E_13BPG_NADH k_cat E_NAD_G3P_G3P E-NAD+-G3P-G3P (Dead-End) E_NAD_G3P->E_NAD_G3P_G3P Ki E_13BPG_NADH->E_NAD_G3P k_rev E_13BPG_NADH->E_NADH k3 _13BPG 1,3-BPG E_NADH->E k4 E_NADH->E_13BPG_NADH k-3 NADH NADH NAD NAD+ G3P G3P G3P_inhib G3P

Caption: Ordered Bi-Bi kinetic mechanism of G3P dehydrogenase with a dead-end substrate inhibition complex.

References

Validation & Comparative

A Comparative Analysis of sn-Glycerol 3-Phosphate Salts for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Drug Development and Life Sciences

In the intricate landscape of biochemical research, the selection of appropriate reagents is paramount to the accuracy and reproducibility of experimental outcomes. sn-Glycerol 3-phosphate (G3P), a pivotal intermediate in both glycolysis and glycerolipid metabolism, is a frequently utilized substrate in a variety of enzymatic assays.[1] It is commercially available in several salt forms, with the biscyclohexylammonium and lithium salts being two of the most common. This guide provides a comprehensive comparison of these two salt forms, offering insights into their respective properties and performance to aid researchers in making an informed choice for their specific applications.

Physicochemical Properties: A Tale of Two Salts

The choice between the biscyclohexylammonium and lithium salts of sn-Glycerol 3-phosphate often begins with an evaluation of their fundamental physicochemical properties. These characteristics can influence their handling, storage, and behavior in solution.

Propertysn-Glycerol 3-phosphate biscyclohexylammonium saltsn-Glycerol 3-phosphate lithium salt
Molecular Formula C₃H₉O₆P · 2C₆H₁₃N[2]C₃H₉O₆P · xLi⁺[3]
Molecular Weight 370.42 g/mol [2]172.07 g/mol (free acid basis)[3]
Form White to off-white powder[2]Solid[3]
Solubility in Water 50 mg/mL, clear to very slightly hazy, colorless solution[2]Information not explicitly provided, but used in aqueous solutions[3][4]
Storage Temperature -20°C[2]-20°C[3]
Purity (Typical) ≥93% (GC)[2]≥95.0% (TLC)[3]

Key Observations:

  • The biscyclohexylammonium salt has a significantly higher molecular weight due to the two bulky cyclohexylammonium counter-ions. This should be factored in when preparing solutions of a specific molarity.

  • Both salts are solids that require cold storage to maintain stability.

  • The biscyclohexylammonium salt's solubility in water is well-documented, while for the lithium salt, it is implied by its use in aqueous buffers.

  • The stated purity levels are comparable, though the analytical method for determination differs.

Performance in Enzymatic Assays: The Critical Test

The most critical factor for researchers is how these salts perform in their intended application, most commonly as a substrate for enzymes like glycerol-3-phosphate dehydrogenase (GPDH). While direct comparative studies are scarce, we can infer performance characteristics from available data and general biochemical principles.

The counter-ion can potentially influence enzyme kinetics.[5] However, for many enzymes, the specific cation may not have a significant direct effect on the active site, especially if the substrate-binding pocket primarily interacts with the phosphate (B84403) group and the glycerol (B35011) backbone of G3P.

In the absence of direct comparative kinetic data (Km and Vmax) for GPDH with both salts, it is crucial for researchers to empirically determine these parameters for the specific salt and enzyme system they are using.

One notable point is the use of the biscyclohexylammonium salt as a standard in some applications, such as measuring G3P levels produced by the hydrolysis of phosphatidic acid.[2] This may suggest a high degree of purity and stability, making it suitable for creating accurate standard curves.

Rationale for Salt Selection: Practical Considerations

The choice between the biscyclohexylammonium and lithium salt may come down to practical considerations beyond direct enzymatic performance:

  • Hygroscopicity: While not explicitly stated for both, the nature of the counter-ion can influence how readily a compound absorbs moisture from the air. This can affect the accuracy of weighing and the long-term stability of the solid compound.

  • pH of Solution: When dissolved in unbuffered water, the salt of a weak acid and a weak base (biscyclohexylammonium) or a strong base (lithium hydroxide) will result in different solution pHs. This is an important consideration when preparing stock solutions and ensuring the final assay buffer has the correct pH.

  • Potential for Ion Interference: Lithium is a small, hard cation that is generally considered biochemically inert in many systems. Cyclohexylammonium is a larger, organic cation. In sensitive assays, it is worth considering any potential non-specific interactions of the counter-ion with the enzyme or other assay components. For instance, some enzymes can be activated or inhibited by specific ions.[6][7]

  • Historical Precedent and Consistency: Often, the choice of salt is dictated by the established protocols within a lab or in the broader literature for a specific assay. Maintaining consistency with previous work is crucial for the comparability of results.

Experimental Protocols

To ensure reproducible results, it is essential to follow a well-defined experimental protocol. Below are generalized protocols for a glycerol-3-phosphate dehydrogenase (GPDH) assay and the preparation of a standard curve, which can be adapted for either salt form.

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay

This spectrophotometric assay measures the GPDH-catalyzed oxidation of sn-glycerol 3-phosphate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product.

Materials:

  • sn-Glycerol 3-phosphate (either biscyclohexylammonium or lithium salt)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Diaphorase

  • NAD⁺

  • INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

  • Spectrophotometer capable of reading absorbance at 490-500 nm

  • 96-well microplate

Procedure:

  • Prepare a Substrate Solution: Dissolve the chosen sn-Glycerol 3-phosphate salt in Assay Buffer to a final concentration of 100 mM.

  • Prepare a Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Assay Buffer, Diaphorase, NAD⁺, and INT at their final desired concentrations.

  • Initiate the Reaction: Add a known amount of GPDH enzyme to the appropriate wells of a 96-well plate. To other wells, add the sample to be tested.

  • Add Reaction Mix: Add the Reaction Mix to all wells.

  • Start the Reaction: Add the Substrate Solution to each well to initiate the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 490-500 nm at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.

  • Calculate GPDH Activity: The rate of increase in absorbance is proportional to the GPDH activity.

Preparation of a sn-Glycerol 3-Phosphate Standard Curve

This is essential for quantifying the amount of G3P in a sample.

Procedure:

  • Prepare a Stock Solution: Accurately weigh the sn-Glycerol 3-phosphate salt and dissolve it in Assay Buffer to make a concentrated stock solution (e.g., 10 mM). Remember to account for the different molecular weights of the salts.

  • Prepare Serial Dilutions: Perform a series of dilutions of the stock solution in Assay Buffer to create a range of standards with known concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Run the Assay: Follow the GPDH activity assay protocol (steps 2-6) using the prepared standards in place of the enzyme or sample.

  • Plot the Standard Curve: Plot the absorbance at a specific time point (within the linear range of the reaction) against the known concentration of the sn-Glycerol 3-phosphate standards.

  • Determine Unknown Concentration: Use the equation of the line from the standard curve to calculate the concentration of G3P in the unknown samples based on their absorbance values.

Signaling Pathways and Experimental Workflows

sn-Glycerol 3-phosphate is a central molecule in metabolism, connecting glycolysis and lipid synthesis. The glycerol-3-phosphate shuttle is a key pathway for regenerating NAD⁺ in the cytosol.

glycerol_3_phosphate_shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP G3P_cytosol sn-Glycerol 3-Phosphate DHAP->G3P_cytosol cGPDH G3P_mito sn-Glycerol 3-Phosphate G3P_cytosol->G3P_mito Transport NAD_cytosol NAD⁺ NADH_cytosol NADH + H⁺ cGPDH Cytosolic GPDH (GPD1) NADH_cytosol->cGPDH cGPDH->NAD_cytosol DHAP_mito Dihydroxyacetone Phosphate (DHAP) G3P_mito->DHAP_mito mGPDH DHAP_mito->DHAP Transport FAD FAD mGPDH Mitochondrial GPDH (GPD2) FAD->mGPDH FADH2 FADH₂ ETC Electron Transport Chain FADH2->ETC mGPDH->FADH2

Caption: The Glycerol-3-Phosphate Shuttle.

The workflow for comparing the two salts in an enzymatic assay would involve parallel experiments where the only variable is the salt form of the substrate.

experimental_workflow cluster_preparation Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Prep_Bis Prepare sn-Glycerol 3-Phosphate (Biscyclohexylammonium Salt) Stock Solution Assay_Bis Perform GPDH Assay with Biscyclohexylammonium Salt Prep_Bis->Assay_Bis Prep_Li Prepare sn-Glycerol 3-Phosphate (Lithium Salt) Stock Solution Assay_Li Perform GPDH Assay with Lithium Salt Prep_Li->Assay_Li Kinetics_Bis Determine Kinetic Parameters (Km, Vmax) for Biscyclohexylammonium Salt Assay_Bis->Kinetics_Bis Kinetics_Li Determine Kinetic Parameters (Km, Vmax) for Lithium Salt Assay_Li->Kinetics_Li Comparison Compare Performance and Statistical Analysis Kinetics_Bis->Comparison Kinetics_Li->Comparison

Caption: Workflow for Comparing G3P Salts.

Conclusion and Recommendations

Both the biscyclohexylammonium and lithium salts of sn-Glycerol 3-phosphate are suitable for use in biochemical assays. The choice between them may be guided by the following recommendations:

  • For establishing new protocols or when high accuracy is critical: The biscyclohexylammonium salt is often cited as a standard and has well-documented solubility. Its higher molecular weight must be accounted for when preparing solutions.

  • For routine assays where consistency with previous work is important: Continue using the salt form that has been historically used in your lab or is predominantly cited in the relevant literature for that specific assay.

  • When concerns about potential ionic interference exist: The lithium salt may be preferred due to the generally inert nature of the lithium cation in biological systems.

  • Empirical Validation is Key: Regardless of the choice, it is best practice to perform initial validation experiments to determine the kinetic parameters of your enzyme with the chosen substrate salt under your specific assay conditions.

Ultimately, the optimal choice will depend on the specific requirements of the experiment, the sensitivity of the assay to ionic strength and composition, and practical considerations such as cost and availability. By carefully considering the properties and performance characteristics outlined in this guide, researchers can confidently select the most appropriate sn-Glycerol 3-phosphate salt for their research needs.

References

Comparative Guide to the Quantification of Glycerol-3-Phosphate (G3P) Using an sn-Glycerol 3-phosphate Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common methodologies for the quantification of glycerol-3-phosphate (G3P), a pivotal metabolite in cellular metabolism. Accurate measurement of G3P is crucial for researchers in various fields, including metabolic diseases, oncology, and plant biology, due to its central role as a precursor for glycerolipids and its involvement in glycolysis and cellular respiration.[1][2][3] The validation of these assays relies on the use of a high-purity sn-Glycerol 3-phosphate standard, the biologically relevant stereoisomer.

Overview of G3P's Role in Cellular Metabolism

Glycerol-3-phosphate provides a critical link between carbohydrate and lipid metabolism.[4] It is primarily synthesized through two pathways: the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, by glycerol-3-phosphate dehydrogenase, and the phosphorylation of glycerol (B35011) by glycerol kinase.[1] G3P is a foundational molecule for the de novo synthesis of all glycerolipids, including triglycerides and phospholipids.[1] Additionally, it is a key component of the glycerol-3-phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain for ATP production.[3]

G3P_Metabolic_Pathways cluster_mito Mitochondrial Inner Membrane Glycolysis Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP G3P sn-Glycerol 3-Phosphate (G3P) DHAP->G3P Glycerol-3-Phosphate Dehydrogenase Glycerol Glycerol Glycerol->G3P Glycerol Kinase Glycerolipids Glycerolipid Synthesis (Triglycerides, Phospholipids) G3P->Glycerolipids Acyltransferases Shuttle Glycerol-3-Phosphate Shuttle G3P->Shuttle cGPDH / mGPDH Mitochondrion Mitochondrion ETC Electron Transport Chain (ATP Prod.) Shuttle->ETC invis1 invis2

Caption: Central role of G3P in key metabolic pathways.

Comparison of G3P Quantification Methodologies

The selection of an appropriate G3P quantification method depends on factors such as required sensitivity, sample throughput, equipment availability, and the need for absolute versus relative quantification. The primary methods include enzyme-coupled assays (colorimetric and fluorometric) and mass spectrometry-based techniques (GC-MS and LC-MS).

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the most common G3P quantification methods.

FeatureEnzymatic Assay (Colorimetric)Enzymatic Assay (Fluorometric)Gas Chromatography-MS (GC-MS)Liquid Chromatography-MS/MS (LC-MS/MS)
Principle G3P oxidation produces H₂O₂, which reacts with a probe to yield a colored product.[5]G3P oxidation produces H₂O₂, which reacts with a probe to yield a fluorescent product.[6][7]Derivatized G3P is separated by GC and detected by mass spectrometry.G3P is separated by LC and detected by tandem mass spectrometry.[8]
Detection Limit ~2-12.5 µM[6][9]~0.4 µM[6]Femtomole range[10]Sub-micromolar to femtomole range
Linear Range 2-10 nmol/well0.04-1 nmol/wellWide dynamic range (>10⁵)[10]Wide dynamic range
Throughput High (96/384-well plate format)High (96/384-well plate format)Low to MediumMedium to High
Sample Types Tissues, cells, clear liquids[5]Tissues, cells, biological fluids[6]Plant tissues, cells, biological extractsBroad range of biological samples
Advantages Simple "mix-and-read" format, rapid, no complex equipment needed.[6]Higher sensitivity than colorimetric assays.[6]High accuracy and sensitivity, allows for absolute quantification.[2][11]High specificity and sensitivity, suitable for complex matrices.[8]
Disadvantages Lower sensitivity, potential interference from colored compounds or NADH in samples.[12]Potential interference from fluorescent compounds.Requires derivatization, lower throughput, specialized equipment.[11]Can be affected by ion suppression, requires specialized equipment.

Experimental Protocols and Workflows

Accurate quantification begins with proper sample preparation and adherence to a validated protocol. An sn-Glycerol 3-phosphate standard curve must be generated for each experiment to ensure accurate concentration determination.

G3P_Quantification_Workflow Sample 1. Sample Collection (e.g., Tissue, Cells) Homogenize 2. Homogenization (in ice-cold assay buffer) Sample->Homogenize Deproteinize 3. Deproteinization / Extraction (e.g., Centrifugation, Filtration) Homogenize->Deproteinize Derivatize 4a. Derivatization (For GC-MS) Deproteinize->Derivatize MS Methods Enzymatic 4b. Enzymatic Reaction (Colorimetric/Fluorometric) Deproteinize->Enzymatic Plate Assays Analysis 5. Instrumental Analysis Derivatize->Analysis Data 6. Data Acquisition & Analysis (Standard Curve Interpolation) Analysis->Data Enzymatic->Analysis

Caption: Generalized experimental workflow for G3P quantification.
Protocol for Enzyme-Coupled Colorimetric/Fluorometric Assay

This protocol is a generalized procedure based on commercially available kits.[12][5]

  • Standard Curve Preparation:

    • Reconstitute the sn-Glycerol 3-phosphate standard in high-purity water to create a stock solution (e.g., 100 mM).[5]

    • Perform serial dilutions of the stock solution with assay buffer to create a range of standards (e.g., 0 to 10 nmol/well).[5]

    • Add 50 µL of each standard dilution to separate wells of a 96-well plate.[12]

  • Sample Preparation:

    • Homogenize tissue (~10 mg) or cells (~1x10⁶) in 100-200 µL of ice-cold G3P Assay Buffer.[12][5]

    • Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to pellet insoluble material.[5]

    • Collect the supernatant for analysis. Dilute the sample if necessary to fall within the linear range of the standard curve.

    • Add 1-50 µL of the supernatant to the wells, bringing the final volume to 50 µL with G3P Assay Buffer.[12]

  • Reaction and Measurement:

    • Prepare a Reaction Mix containing G3P Assay Buffer, G3P Enzyme Mix, and the appropriate probe (colorimetric or fluorometric).[12]

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Incubate the plate for 30-40 minutes at 37°C, protected from light.[12][5]

    • Measure the output on a microplate reader: absorbance at ~450 nm for colorimetric assays or fluorescence at Ex/Em = ~540/590 nm for fluorometric assays.[12][6]

  • Data Analysis:

    • Subtract the reading from the zero-standard (blank) well from all standard and sample readings.

    • Plot the standard curve (signal vs. nmol of G3P) and determine the concentration of G3P in the samples by interpolating their corrected signal values.

Protocol for GC-MS Quantification

This protocol is adapted from a published method for the reliable quantification of G3P in plant tissues.[2][11]

  • Standard Preparation:

    • Prepare a stock solution of sn-Glycerol 3-phosphate and an internal standard (e.g., ribitol) in a suitable solvent.

    • Create a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of G3P.

  • Extraction:

    • Homogenize the biological sample in a suitable extraction solvent.

    • Add the internal standard to the extract.

    • Centrifuge to remove debris and collect the supernatant.

  • Derivatization:

    • Evaporate the solvent from the extract and standards to complete dryness under a stream of nitrogen or using a vacuum concentrator.

    • Add a derivatizing agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[11]

    • Incubate at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to allow for the complete formation of trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable GC column and temperature gradient to separate the G3P-TMS derivative from other metabolites.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for G3P-TMS and the internal standard to ensure specificity and sensitivity.[2]

  • Data Analysis:

    • Integrate the peak areas for G3P and the internal standard.

    • Calculate the peak area ratio (G3P/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration for the standards.

    • Determine the concentration of G3P in the samples from the calibration curve.

Conclusion

The validation of G3P quantification is critically dependent on the use of a high-purity sn-Glycerol 3-phosphate standard. For high-throughput screening and relative quantification, enzyme-coupled fluorometric and colorimetric assays offer a convenient and rapid solution.[6] For studies requiring high sensitivity, specificity, and absolute quantification, mass spectrometry-based methods such as GC-MS and LC-MS/MS are the preferred alternatives.[2][10] The choice of method should be guided by the specific research question, sample type, and available instrumentation.

References

A Comparative Kinetic Analysis of sn-Glycerol 3-Phosphate Analogs as Substrates and Inhibitors of Key Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic profiles of various sn-Glycerol 3-phosphate (G3P) analogs with Glycerol-3-Phosphate Dehydrogenase (GPDH) and Glycerol-3-Phosphate Acyltransferase (GPAT), two central enzymes at the intersection of glycolysis, glycerolipid synthesis, and cellular energy metabolism.

This guide provides a detailed comparison of the kinetic parameters of several G3P analogs, offering insights into the substrate specificity and inhibitory potential of these molecules. The data presented is crucial for understanding the structure-activity relationships that govern their interaction with GPDH and GPAT, and for the rational design of novel therapeutics targeting these pathways.

Introduction

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite that links carbohydrate and lipid metabolism. It is primarily synthesized through the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, by glycerol-3-phosphate dehydrogenase (GPDH). G3P then serves as the backbone for the de novo synthesis of all glycerolipids, a process initiated by glycerol-3-phosphate acyltransferase (GPAT). Given their central roles, both GPDH and GPAT are significant targets for drug development in various metabolic diseases. The study of G3P analogs allows for a deeper understanding of the enzymatic mechanisms and can lead to the discovery of potent and selective inhibitors or alternative substrates.

Kinetic Comparison of G3P Analogs with Glycerol-3-Phosphate Dehydrogenase (GPDH)

Glycerol-3-phosphate dehydrogenase (EC 1.1.1.8) is a key enzyme in the glycerol (B35011) phosphate shuttle, which facilitates the transfer of reducing equivalents from the cytoplasm to the mitochondria. The following table summarizes the kinetic parameters of G3P and its analogs as substrates or inhibitors of GPDH.

CompoundEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Ki (µM)Inhibition TypeReference(s)
sn-Glycerol 3-phosphate (G3P)Human Liver0.19178.9 x 10⁴--[1][2]
Ethylene (B1197577) GlycolHuman Liver--3.5 x 10⁻⁵--[1][2]
Dihydroxyacetone Phosphate (DHAP)Not Specified----Competitive[3][4]
Glyceraldehyde 3-phosphateNot Specified----Competitive[3][4]
sn-Glycerol 3-phosphate (G3P)E. coli (Wild Type)---4.4Allosteric Feedback[5]
sn-Glycerol 3-phosphate (G3P)E. coli (Feedback-Resistant)---43Allosteric Feedback[5]

Analysis: The natural substrate, sn-Glycerol 3-phosphate, exhibits robust kinetics with human liver GPDH.[1][2] In stark contrast, the truncated analog, ethylene glycol, is a very poor substrate, as indicated by its extremely low catalytic efficiency (kcat/Km).[1][2] This highlights the critical role of the phosphate moiety and the C1 hydroxyl group for substrate binding and catalysis. Dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate are known competitive inhibitors of GPDH, underscoring the importance of the three-carbon backbone and the phosphate group for active site recognition.[3][4] Interestingly, G3P itself can act as an allosteric feedback inhibitor of the E. coli GPDH, a regulatory mechanism that is less pronounced in a feedback-resistant mutant of the enzyme.[5]

Kinetic Comparison of G3P Analogs with Glycerol-3-Phosphate Acyltransferase (GPAT)

Glycerol-3-phosphate acyltransferase (EC 2.3.1.15) catalyzes the initial and rate-limiting step in glycerolipid synthesis, transferring an acyl group from an acyl-CoA to the sn-1 position of G3P. The substrate specificity of GPAT is crucial for determining the initial composition of glycerolipids.

CompoundEnzyme SourceApparent Km (mM)Inhibition TypeNotesReference(s)
(S)-3,4-Dihydroxybutyl-1-phosphonateRat Liver Mitochondria2.50SubstrateThe microsomal enzyme showed a lower apparent Km of 1.38 mM.[6]
(rac)-3,4-Dihydroxybutyl-1-phosphonateRat Liver Mitochondria & Microsomes-CompetitiveA competitive inhibitor of both mitochondrial and microsomal GPATs.[6]
(rac)-Glyceraldehyde 3-phosphateRat Liver Mitochondria & Microsomes-CompetitiveA competitive inhibitor of both mitochondrial and microsomal GPATs.[6]
(rac)-3-Hydroxy-4-oxobutyl-1-phosphonateRat Liver Mitochondria & Microsomes-CompetitiveA competitive inhibitor of both mitochondrial and microsomal GPATs.[6]
(1S,3S)-1,3,4-Trihydroxybutyl-1-phosphonateRat Liver Mitochondria & Microsomes-CompetitiveA competitive inhibitor of both mitochondrial and microsomal GPATs.[6]
(1R,3S)-1,3,4-Trihydroxybutyl-1-phosphonateRat Liver Mitochondria & Microsomes-CompetitiveA competitive inhibitor of both mitochondrial and microsomal GPATs.[6]
4-Hydroxy-3-oxobutyl-1-phosphonateRat Liver Mitochondria & Microsomes-CompetitiveA much stronger competitive inhibitor of the microsomal enzyme compared to the mitochondrial enzyme.[6]
Phenethyl alcoholRat Liver Mitochondria & Microsomes-NoncompetitiveA noncompetitive inhibitor of both microsomal and mitochondrial acyltransferases.[6]

Analysis: The study of G3P analogs with GPAT reveals important structural requirements for substrate binding and inhibition. (S)-3,4-dihydroxybutyl-1-phosphonate, a phosphonate (B1237965) analog of G3P where the phosphate ester oxygen is replaced by a methylene (B1212753) group, acts as a substrate for both mitochondrial and microsomal GPATs, albeit with a higher apparent Km than what is typically observed for G3P, suggesting that the ester oxygen contributes to binding affinity.[6] Several other phosphonate analogs act as competitive inhibitors, indicating that the phosphonate group is a good mimic of the phosphate group for active site binding.[6] The differential inhibition of mitochondrial and microsomal GPATs by 4-hydroxy-3-oxobutyl-1-phosphonate suggests that structural differences in the active sites of these isozymes can be exploited for the development of selective inhibitors.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of sn-Glycerol 3-phosphate in metabolism and a general workflow for the kinetic analysis of its analogs.

G3P_Metabolism cluster_glycolysis Glycolysis cluster_glycerolipid Glycerolipid Synthesis cluster_shuttle Glycerol-Phosphate Shuttle Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP G3P G3P DHAP->G3P GPDH LPA Lysophosphatidic Acid G3P->LPA GPAT TAG_PL Triacylglycerols & Phospholipids LPA->TAG_PL G3P_cyto G3P (cyto) G3P_mito G3P (mito) G3P_cyto->G3P_mito DHAP_mito DHAP (mito) G3P_mito->DHAP_mito mGPDH DHAP_cyto DHAP (cyto) DHAP_cyto->G3P_cyto cGPDH Kinetic_Workflow A Enzyme & Analog Preparation B Kinetic Assay Design (e.g., Spectrophotometric, Radiometric) A->B C Data Acquisition (Initial Velocity Measurements) B->C D Data Analysis (e.g., Michaelis-Menten, Lineweaver-Burk) C->D E Determination of Kinetic Parameters (Km, Vmax, kcat, Ki) D->E F Comparative Analysis E->F

References

Navigating Kinase Assays: A Comparative Guide to sn-Glycerol 3-Phosphate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate measurement of key metabolites is paramount. This guide provides a comparative analysis of kinase assays involving sn-Glycerol 3-phosphate (sn-G3P), a critical intermediate at the nexus of glycolysis and lipid biosynthesis. We delve into the specificity of these assays, potential cross-reactivities, and performance comparisons with alternative methods, supported by experimental data and detailed protocols.

sn-Glycerol 3-phosphate is a pivotal molecule, and its quantification is often achieved through enzymatic assays that are coupled to spectrophotometric or fluorometric readouts. The primary enzymes involved are Glycerol (B35011) Kinase (GK), which produces sn-G3P from glycerol, and Glycerol-3-Phosphate Dehydrogenase (GPDH), which interconverts sn-G3P and Dihydroxyacetone Phosphate (DHAP). While these assays are powerful, understanding their specificity and potential for interference is crucial for reliable data interpretation.

Comparison of Key Enzymatic Assays

The most common methods for quantifying metabolites related to sn-G3P are coupled enzyme assays. These assays offer a balance of sensitivity and convenience. Below, we compare the principles and potential interferences of assays for Glycerol Kinase, GPDH, and the closely related metabolite, DHAP.

Assay TargetPrincipleDetection MethodPotential for Cross-Reactivity/Interference
Glycerol Kinase (GK) Measures the rate of sn-G3P production from glycerol and ATP. The reaction is typically coupled to the oxidation of NADH by Pyruvate (B1213749) Kinase and Lactate (B86563) Dehydrogenase.Spectrophotometry (decrease in NADH absorbance at 340 nm).[1][2]- Substrate Specificity: Glycerol kinase exhibits high specificity for glycerol, but other diols may act as weak substrates or inhibitors.[3][4]- Enzyme Contamination: Preparations of glycerol kinase may be contaminated with NADH oxidase or catalase, which can interfere with the coupled reaction by consuming NADH or H2O2 (in other assay formats), respectively. The use of high-purity recombinant glycerol kinase can mitigate this issue.[5]
Glycerol-3-Phosphate Dehydrogenase (GPDH) Measures the conversion of sn-G3P to DHAP, with the concomitant reduction of NAD+ to NADH.[6]Spectrophotometry (increase in NADH absorbance at 340 nm).[6]- Endogenous Glycerol: In biological samples, high levels of endogenous glycerol can interfere with assays that rely on the initial conversion of a substrate to glycerol, which is then measured.[7] This is more of a concern for upstream measurements that feed into the GPDH reaction.
Dihydroxyacetone Phosphate (DHAP) DHAP is converted to glyceraldehyde-3-phosphate (GAP) by Triose Phosphate Isomerase (TPI). GAP is then used in a subsequent reaction that produces a fluorescent or colorimetric signal.[8][9][10]Fluorometry (e.g., Ex/Em = 535/587 nm) or Colorimetry.[8][9]- Isomerase Activity: The assay relies on the specific conversion of DHAP to GAP by TPI. The presence of other isomerases that could act on the probe or related molecules could theoretically interfere, though commercial kits are generally optimized for specificity.

Signaling Pathways and Experimental Workflows

To visualize the relationships between these metabolites and the principles of their measurement, the following diagrams are provided.

G3P_Metabolic_Hub Glycolysis Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP snG3P sn-Glycerol 3-Phosphate (sn-G3P) DHAP->snG3P GPDH (NADH -> NAD+) snG3P->DHAP GPDH (NAD+ -> NADH) Lipid_Synthesis Glycerolipid Synthesis snG3P->Lipid_Synthesis Glycerol Glycerol Glycerol->snG3P Glycerol Kinase (ATP -> ADP)

sn-Glycerol 3-Phosphate at the crossroads of metabolism.

The diagram above illustrates the central role of sn-Glycerol 3-phosphate, linking glycolysis with lipid synthesis through the action of Glycerol-3-Phosphate Dehydrogenase (GPDH) and Glycerol Kinase.

Coupled_Enzyme_Assay_Workflow cluster_GK_Assay Glycerol Kinase (GK) Assay Glycerol_ATP Glycerol + ATP GK Glycerol Kinase Glycerol_ATP->GK G3P_ADP sn-G3P + ADP GK->G3P_ADP PK_LDH Pyruvate Kinase & Lactate Dehydrogenase G3P_ADP->PK_LDH ADP is substrate for PK PEP_NADH PEP + NADH PEP_NADH->PK_LDH Pyruvate_NAD Pyruvate + NAD+ PK_LDH->Pyruvate_NAD Measurement1 Measure Absorbance Decrease at 340 nm Pyruvate_NAD->Measurement1

Workflow of a coupled enzyme assay for Glycerol Kinase.

This workflow demonstrates a common method for measuring Glycerol Kinase activity. The production of ADP is coupled to the consumption of NADH, which can be monitored spectrophotometrically.

Experimental Protocols

For researchers looking to implement these assays, the following provides a generalized protocol for a spectrophotometric Glycerol Kinase assay.

Objective: To determine the activity of Glycerol Kinase in a purified enzyme preparation or biological sample.

Principle: The production of ADP by Glycerol Kinase is coupled to the oxidation of NADH through the sequential action of pyruvate kinase and lactate dehydrogenase. The rate of decrease in absorbance at 340 nm is directly proportional to the Glycerol Kinase activity.[2]

Reagents:

  • Assay Buffer: 0.1 M Triethanolamine buffer, pH 7.6

  • ATP Solution: 100 mM

  • Phosphoenolpyruvate (PEP) Solution: 20 mM

  • NADH Solution: 10 mM

  • MgCl2 Solution: 100 mM

  • Glycerol Solution: 1 M

  • Coupling Enzymes: Pyruvate Kinase (approx. 10 units/mL) and Lactate Dehydrogenase (approx. 15 units/mL) in buffer.

  • Enzyme Sample: Purified Glycerol Kinase or clarified biological lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 50 µL ATP Solution

    • 20 µL PEP Solution

    • 20 µL NADH Solution

    • 20 µL MgCl2 Solution

    • 10 µL Coupling Enzymes

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding 20 µL of the Glycerol Solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • To determine the specific activity of your sample, initiate a separate reaction by adding 10 µL of the enzyme sample to the reaction mixture (pre-incubated with all reagents except the sample).

  • Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve.

Data Analysis:

The activity of Glycerol Kinase (in units/mL) can be calculated using the following formula:

Activity (U/mL) = (ΔA340/min * Total Reaction Volume) / (Extinction Coefficient of NADH * Sample Volume * Light Path Length)

Where the extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Conclusion

While direct cross-reactivity of sn-Glycerol 3-phosphate with a broad range of protein kinases is not a commonly reported issue, the specificity of enzymatic assays for sn-G3P and related metabolites is a critical consideration. Interference from other endogenous small molecules and contaminating enzyme activities in reagent preparations are the primary sources of potential inaccuracies. By selecting high-purity reagents, particularly recombinant enzymes, and understanding the principles of the chosen assay, researchers can achieve reliable and reproducible quantification of sn-Glycerol 3-phosphate and its metabolic neighbors. For comparative studies, utilizing assays for related metabolites like DHAP can provide a more complete picture of the metabolic state of a biological system.

References

A Researcher's Guide to Validating Enzyme Activity Using sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enzyme activity is paramount. sn-Glycerol 3-phosphate (G3P) biscyclohexylammonium salt serves as a crucial substrate for key enzymes in metabolic pathways, particularly Glycerol-3-Phosphate Dehydrogenase (GPDH) and Glycerol-3-Phosphate Acyltransferase (GPAT). This guide provides an objective comparison of methodologies for validating the activity of these enzymes using this stable salt, supported by experimental data and detailed protocols.

sn-Glycerol 3-phosphate is a pivotal intermediate in both glycolysis and lipid metabolism. The biscyclohexylammonium salt form offers enhanced stability, making it a reliable reagent for in vitro enzyme assays. This guide will delve into the common spectrophotometric and radiolabeled assays, offering a comparative analysis to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Enzyme Assay Methodologies

The choice of assay for determining GPDH or GPAT activity depends on several factors, including the specific research question, available equipment, and desired throughput. Here, we compare the most prevalent methods using sn-Glycerol 3-phosphate biscyclohexylammonium salt.

Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric Assay (for GPDH) Measures the change in absorbance at 340 nm resulting from the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.Real-time kinetic data, high-throughput adaptable, does not require radioactive materials.Can be prone to interference from other substances that absorb at 340 nm.
Colorimetric Assay (for GPDH) Involves a coupled enzymatic reaction that generates a colored product, which is measured by a spectrophotometer.High sensitivity, suitable for high-throughput screening.Indirect measurement of enzyme activity, may have more steps than a direct spectrophotometric assay.
Radiolabeled Assay (for GPAT) Utilizes radiolabeled sn-Glycerol 3-phosphate (e.g., [³H]G3P) and measures the incorporation of the radiolabel into the lipid product.Highly sensitive and specific, considered a gold standard for acyltransferase activity.Requires handling of radioactive materials, specialized equipment, and disposal procedures. Not suitable for real-time kinetics.
Non-Radiolabeled Assay (for GPAT) Employs non-radioactive methods, such as fluorescently labeled substrates or coupled enzyme systems that produce a detectable signal.Safer than radiolabeled assays, can be adapted for high-throughput screening.May have lower sensitivity compared to radiolabeled methods, potential for interference from assay components.

Quantitative Data Summary

While direct comparative studies of this compound with alternative substrates for GPDH and GPAT are limited, the kinetic parameters for G3P itself are well-established. The following table summarizes typical kinetic values obtained using sn-Glycerol 3-phosphate as a substrate.

EnzymeSubstrateKmVmaxAssay Method
Glycerol-3-Phosphate Dehydrogenase (GPDH)sn-Glycerol 3-phosphate0.074 mM[1]Not specifiedSpectrophotometric
Glycerol-3-Phosphate Acyltransferase (GPAT)sn-Glycerol 3-phosphate1.14 mM[2]57.5 µmol min⁻¹ mg⁻¹[2]Fluorescent Coupled Assay

Note: Km and Vmax values can vary depending on the specific enzyme isoform, source, and assay conditions.

Experimental Protocols

Here, we provide detailed methodologies for the most common assays for GPDH and GPAT activity using this compound.

Spectrophotometric Assay for Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

This protocol is based on the principle of monitoring the change in NADH concentration by measuring absorbance at 340 nm.[1][3]

Materials:

  • This compound

  • NAD+ or NADH

  • Reaction Buffer (e.g., 100 mM Bicine-NaOH, pH 9.0)

  • Enzyme preparation (cell lysate or purified enzyme)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and sn-Glycerol 3-phosphate in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the enzyme preparation to the cuvette.

  • Immediately start monitoring the change in absorbance at 340 nm over time.

  • The rate of change in absorbance is directly proportional to the enzyme activity.

Radiolabeled Assay for Glycerol-3-Phosphate Acyltransferase (GPAT) Activity

This protocol involves the use of radiolabeled G3P to measure its incorporation into a lipid product.[4][5]

Materials:

  • [³H]sn-Glycerol 3-phosphate

  • Acyl-CoA (e.g., palmitoyl-CoA)

  • Reaction Buffer (e.g., 75 mM Tris-HCl, pH 7.5, containing 4 mM MgCl₂)

  • Enzyme preparation (microsomal fraction or purified enzyme)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acyl-CoA, and [³H]sn-Glycerol 3-phosphate.

  • Pre-incubate the enzyme preparation on ice.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate at the desired temperature for a specific time.

  • Stop the reaction by adding an appropriate stop solution (e.g., 1% perchloric acid).

  • Extract the lipid products using an organic solvent (e.g., chloroform).

  • Measure the radioactivity in the organic phase using a scintillation counter.

Visualizing the Pathways

To better understand the enzymatic reactions and experimental workflows, the following diagrams are provided.

GPDH_Reaction G3P sn-Glycerol 3-Phosphate GPDH Glycerol-3-Phosphate Dehydrogenase (GPDH) G3P->GPDH NAD NAD+ NAD->GPDH DHAP Dihydroxyacetone Phosphate NADH NADH + H+ GPDH->DHAP GPDH->NADH

Caption: Enzymatic reaction catalyzed by Glycerol-3-Phosphate Dehydrogenase.

GPAT_Reaction G3P sn-Glycerol 3-Phosphate GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) G3P->GPAT AcylCoA Acyl-CoA AcylCoA->GPAT LPA Lysophosphatidic Acid CoA CoA GPAT->LPA GPAT->CoA

Caption: Enzymatic reaction catalyzed by Glycerol-3-Phosphate Acyltransferase.

Assay_Workflow cluster_spectro Spectrophotometric/Colorimetric Assay cluster_radio Radiolabeled Assay s1 Prepare Reaction Mix (Buffer, Substrate, Cofactor) s2 Add Enzyme s1->s2 s3 Measure Absorbance Change s2->s3 s4 Calculate Activity s3->s4 r1 Prepare Reaction Mix (Buffer, Radiolabeled Substrate, Cofactor) r2 Add Enzyme r1->r2 r3 Incubate & Stop Reaction r2->r3 r4 Extract Product r3->r4 r5 Measure Radioactivity r4->r5 r6 Calculate Activity r5->r6

Caption: General experimental workflows for enzyme activity assays.

Conclusion

This compound is an indispensable tool for the characterization of GPDH and GPAT activity. The choice between spectrophotometric, colorimetric, and radiolabeled assays should be guided by the specific experimental goals and available resources. While direct comparisons with alternative substrates are not extensively documented, the methodologies presented here provide robust and reliable means to validate enzyme activity. For high-throughput screening and real-time kinetic analysis, spectrophotometric and colorimetric assays are advantageous. For the highest sensitivity and specificity, particularly for acyltransferase activity, radiolabeled assays remain the benchmark. By understanding the principles and protocols of each method, researchers can confidently and accurately assess enzyme function in their studies.

References

A Comparative Guide: Commercially Supplied sn-Glycerol 3-Phosphate vs. In-Situ Enzymatic Generation for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagent sourcing can significantly impact experimental outcomes, efficiency, and cost. This guide provides a comprehensive comparison of two common approaches for obtaining sn-Glycerol 3-phosphate (G3P), a critical substrate in numerous biological pathways, particularly in the study of lipid metabolism and related diseases: purchasing commercially available G3P versus generating it in-situ through enzymatic reaction.

This document will delve into the performance, practical considerations, and experimental data associated with each method, offering a clear framework for selecting the optimal approach for your specific research needs.

At a Glance: Key Differences

FeatureCommercially Supplied sn-Glycerol 3-phosphateIn-situ Enzymatic Generation of G3P
Purity & Quality Control High purity with lot-specific analysis available. Potential for minor contaminants from synthesis and degradation products over time.Purity is dependent on the purity of the precursor (glycerol) and the specificity of the enzyme (glycerol kinase). Potential for residual ATP, ADP, and enzyme in the final reaction mixture.
Convenience & Ease of Use Ready to use, requiring only dissolution in an appropriate buffer.Requires an additional enzymatic step, including sourcing and handling of glycerol (B35011) kinase, glycerol, and ATP.
Stability & Shelf-life The free acid form of G3P is prone to instability in solution[1]. Salt forms (e.g., lithium or biscyclohexylammonium salt) offer better stability but should be stored at low temperatures (-20°C) and used promptly after reconstitution.[1]Generated fresh for each experiment, minimizing degradation concerns associated with storage of G3P solutions.
Cost-Effectiveness Higher upfront cost per unit of G3P.Potentially more cost-effective for high-throughput applications, as the precursors (glycerol and ATP) and glycerol kinase can be more economical in bulk.[2]
Flexibility & Control Concentration is fixed by the amount weighed and dissolved.Allows for precise control over the final concentration of G3P by adjusting the initial concentrations of substrates and the reaction time.
Potential for Interference Commercially available glycerol has been found to contain impurities like diethylene glycol in some instances, though this is rare in research-grade reagents.[3] Degradation products could potentially inhibit the enzyme of interest.The presence of ATP, ADP, and the generating enzyme (glycerol kinase) in the reaction mixture could interfere with downstream assays, particularly those that are sensitive to nucleotides or other proteins.

In-Depth Analysis

Purity and Potential Impurities

Commercially available sn-Glycerol 3-phosphate is typically offered at high purity, often exceeding 95-98%.[1] Suppliers provide certificates of analysis detailing the purity and identity of the compound. However, researchers should be aware of the potential for age-related degradation, which can lead to the formation of byproducts that may interfere with sensitive enzymatic assays. The free acid form is particularly susceptible to hydrolysis.[1]

In-situ generation of G3P from glycerol and ATP, catalyzed by glycerol kinase, offers the advantage of a freshly prepared substrate. The purity of the generated G3P is contingent on the purity of the starting materials and the specificity of the glycerol kinase. While this method avoids the issue of G3P degradation during storage, the final reaction mixture will contain residual glycerol, ATP, the byproduct ADP, and the glycerol kinase itself. These components could potentially interfere with the primary enzymatic assay. For instance, many enzymes are sensitive to nucleotide concentrations.

Stability Considerations

The stability of sn-Glycerol 3-phosphate in aqueous solutions is a critical factor for ensuring reproducible experimental results. The free form of G3P is known to be unstable.[1] Commercially available salt forms, such as the lithium or biscyclohexylammonium salt, are more stable as solids. Once reconstituted, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -20°C for a limited time to minimize degradation.[1]

In-situ generation circumvents the concerns of long-term storage of G3P solutions. By producing the substrate immediately before or during the primary assay, the concentration of active G3P is maximized, and the presence of degradation products is minimized.

Cost-Benefit Analysis

For small-scale or infrequent experiments, the convenience of commercially available G3P may outweigh the higher per-unit cost. The direct purchase of the substrate eliminates the need for additional enzymes and reagents, as well as the time required for the generation and purification steps.

However, for high-throughput screening or large-scale enzymatic assays, in-situ generation can be a more economical option. The precursors, glycerol and ATP, are relatively inexpensive, and glycerol kinase can be purchased in bulk or even produced in-house. A holistic cost analysis reveals that enzymatic processes can lead to lower total operational costs by reducing energy consumption and waste.[2]

Experimental Protocols

Standard Protocol for a Glycerol-3-Phosphate Acyltransferase (GPAT) Assay Using Commercial sn-Glycerol 3-phosphate

This protocol is a generalized procedure for measuring GPAT activity. Specific conditions may need to be optimized for the particular GPAT isoform and source.

Materials:

  • GPAT enzyme preparation (e.g., microsomal fraction)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • Commercially available sn-Glycerol 3-phosphate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Stopping solution (e.g., a mixture of chloroform (B151607) and methanol)

  • Scintillation cocktail and counter (if using radiolabeled substrates)

Procedure:

  • Prepare a stock solution of sn-Glycerol 3-phosphate in the assay buffer. It is recommended to prepare this fresh or thaw a frozen aliquot immediately before use.

  • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, BSA, and the desired concentration of acyl-CoA.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the GPAT enzyme preparation and the sn-Glycerol 3-phosphate solution.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Extract the lipid products and quantify the amount of product formed, for example, by liquid scintillation counting if a radiolabeled substrate was used.

Protocol for a GPAT Assay with In-situ Generation of sn-Glycerol 3-phosphate

This protocol incorporates the enzymatic generation of G3P into the GPAT assay workflow.

Materials:

  • GPAT enzyme preparation

  • Acyl-CoA substrate

  • Glycerol

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Glycerol Kinase (GK)

  • Assay Buffer

  • BSA

  • Stopping solution

  • Scintillation cocktail and counter

Procedure:

  • G3P Generation (Pre-incubation or Coupled Assay):

    • Pre-incubation Method: In a separate tube, incubate glycerol, ATP, MgCl₂, and glycerol kinase in the assay buffer at 37°C for a predetermined time (e.g., 30 minutes) to generate G3P. The reaction can be stopped by heat inactivation of the glycerol kinase if necessary, although this may not be required for all downstream applications.

    • Coupled Assay Method: Add glycerol, ATP, MgCl₂, and glycerol kinase directly to the GPAT assay mixture. In this case, G3P is generated concurrently with its utilization by GPAT.

  • In a microcentrifuge tube, prepare the GPAT reaction mixture containing the assay buffer, BSA, and the acyl-CoA substrate.

  • Add the pre-generated G3P solution (from the pre-incubation method) or the components for in-situ generation (for the coupled assay method).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the GPAT reaction by adding the GPAT enzyme preparation.

  • Incubate, stop the reaction, and quantify the product as described in the standard protocol.

Visualizing the Processes

To better understand the biochemical and experimental workflows, the following diagrams are provided.

G3P_Metabolism cluster_generation G3P Generation Pathways Glycerol Glycerol G3P sn-Glycerol 3-phosphate Glycerol->G3P Glycerol Kinase (ATP -> ADP) Lipid_Synthesis Glycerolipid Synthesis G3P->Lipid_Synthesis GPAT, etc. DHAP Dihydroxyacetone phosphate (DHAP) DHAP->G3P G3P Dehydrogenase (NADH -> NAD+) Glycolysis Glycolysis Glycolysis->DHAP

Biochemical pathways for the generation of sn-Glycerol 3-phosphate.

Experimental_Workflow cluster_commercial Commercial G3P Workflow cluster_insitu In-situ Generation Workflow A1 Dissolve Commercial sn-Glycerol 3-phosphate A3 Add G3P to Mix A1->A3 A2 Prepare GPAT Reaction Mix A2->A3 A4 Incubate A3->A4 A5 Stop Reaction & Quantify A4->A5 B1 Prepare G3P Generation Mix (Glycerol, ATP, GK) B2 Incubate to Generate G3P B1->B2 B4 Add Generated G3P to GPAT Mix B2->B4 B3 Prepare GPAT Reaction Mix B3->B4 B5 Incubate B4->B5 B6 Stop Reaction & Quantify B5->B6

Comparison of experimental workflows for GPAT assays.

Logical_Comparison cluster_pros_commercial Advantages cluster_cons_commercial Disadvantages cluster_pros_insitu Advantages cluster_cons_insitu Disadvantages Start Choice of G3P Source Commercial Commercial sn-Glycerol 3-phosphate Start->Commercial InSitu In-situ Enzymatic Generation Start->InSitu C_Pro1 High Purity & QC Commercial->C_Pro1 C_Pro2 Convenience Commercial->C_Pro2 C_Con1 Higher Cost Commercial->C_Con1 C_Con2 Potential for Degradation Commercial->C_Con2 I_Pro1 Cost-Effective for High-Throughput InSitu->I_Pro1 I_Pro2 Fresh Substrate InSitu->I_Pro2 I_Con1 Potential for Interference InSitu->I_Con1 I_Con2 Additional Steps InSitu->I_Con2

Logical comparison of the two approaches for obtaining G3P.

Conclusion and Recommendations

The decision to use commercially supplied sn-Glycerol 3-phosphate or to generate it in-situ is multifaceted and depends on the specific requirements of the research.

Commercially supplied sn-Glycerol 3-phosphate is recommended for:

  • Low-throughput or occasional experiments where convenience and ease of use are paramount.

  • Assays that are highly sensitive to the presence of ATP, ADP, or additional proteins , where the purity of the substrate is the primary concern.

  • Initial exploratory studies to establish assay conditions before optimizing for cost and scale.

In-situ enzymatic generation of G3P is recommended for:

  • High-throughput screening and large-scale enzymatic assays where cost-effectiveness is a major consideration.[2]

  • Experiments where the freshness of the substrate is critical to avoid potential issues with degradation products.

  • Kinetic studies where precise control over substrate concentration is necessary.

Ultimately, the optimal choice will be a balance between convenience, cost, and the specific demands of the experimental system. For critical applications, it may be prudent to perform a small-scale pilot experiment to compare both methods and assess any potential interference from the components of the in-situ generation system.

References

The Gold Standard for G3P Validation: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of sn-Glycerol 3-phosphate (G3P) is paramount. This essential metabolite sits (B43327) at the crossroads of glycolysis, glycerolipid synthesis, and cellular signaling. This guide provides an objective comparison of analytical methods for G3P validation, highlighting the superior performance of using isotopically labeled G3P as an internal standard in mass spectrometry-based approaches.

This document delves into a comparison of three primary methodologies for the quantitative analysis of sn-Glycerol 3-phosphate: Gas Chromatography-Mass Spectrometry (GC-MS) with an isotopically labeled internal standard, GC-MS with a non-isotopic internal standard, and colorimetric assays. While each method offers distinct advantages, the use of a stable isotope-labeled internal standard, such as ¹³C₃-sn-Glycerol 3-phosphate, in conjunction with mass spectrometry, emerges as the most robust and reliable approach for validating G3P quantification.

Performance Comparison of G3P Quantification Methods

The choice of analytical method for G3P quantification significantly impacts the accuracy, sensitivity, and reliability of the results. The following table summarizes the key performance characteristics of the three compared methods.

Performance MetricGC-MS with Isotopically Labeled ISGC-MS with Non-Isotopic ISColorimetric Assay
Principle Isotope Dilution Mass SpectrometryInternal Standard CalibrationEnzymatic reaction leading to a colored product
Specificity Very HighHighModerate to High
Linearity (R²) >0.99>0.99>0.98
Limit of Detection (LOD) Low (ng/mL range)Low (ng/mL range)Moderate (µM or nmol/well range)
Limit of Quantification (LOQ) Low (ng/mL range)Low (ng/mL range)Moderate (µM or nmol/well range)
Accuracy (% Recovery) Excellent (typically 95-105%)Good to Excellent (can be matrix-dependent)Good (can be affected by interfering substances)
Precision (%RSD) Excellent (<5%)Good (<10-15%)Good to Moderate (5-15%)
Matrix Effect Compensation ExcellentGoodProne to interference

The Superiority of Isotope Dilution Mass Spectrometry

The use of an isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass, is considered the gold standard for quantitative analysis in mass spectrometry.[1] This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for variations that can occur during sample preparation, derivatization, injection, and ionization, as the internal standard and the analyte behave almost identically throughout the entire analytical process.[1] This leads to superior accuracy and precision compared to methods that rely on non-isotopic internal standards or external calibration.

Non-isotopic internal standards, such as ribitol (B610474), can be a cost-effective alternative and provide good quantification.[2][3][4][5] However, their physicochemical properties are not identical to G3P, which can lead to differences in extraction efficiency and derivatization yields, potentially compromising accuracy.

Colorimetric assays offer a simpler and higher-throughput option that does not require sophisticated instrumentation like a mass spectrometer. These assays are based on the enzymatic conversion of G3P, which ultimately leads to the production of a colored or fluorescent product.[6] However, they are more susceptible to interference from other components in the sample matrix, which can affect the accuracy of the results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the experimental protocols for the three compared methods.

GC-MS with Isotopically Labeled Internal Standard (¹³C₃-sn-Glycerol 3-phosphate)

This protocol is based on the principles of isotope dilution GC-MS.

1. Sample Preparation:

  • Homogenize biological samples (e.g., tissues, cells) in a suitable ice-cold extraction solvent.

  • Spike the homogenate with a known amount of ¹³C₃-sn-Glycerol 3-phosphate internal standard.

  • Perform a liquid-liquid extraction to separate the polar metabolites, including G3P.

  • Dry the aqueous phase under a stream of nitrogen.

2. Derivatization:

  • Derivatize the dried extract to make G3P volatile for GC analysis. A common method is silylation using an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3][4][5]

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Separate the G3P derivative from other components on a suitable GC column.

  • Detect the analyte and the internal standard using the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring specific ions for both the native (¹²C) and labeled (¹³C) G3P.

4. Quantification:

  • Calculate the ratio of the peak area of the native G3P to the peak area of the ¹³C₃-G3P internal standard.

  • Determine the concentration of G3P in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of G3P and the internal standard.

GC-MS with Non-Isotopic Internal Standard (Ribitol)

This protocol is adapted from a published method for G3P quantification in plant tissues.[2][3][4][5]

1. Sample Preparation:

  • Homogenize the sample in a methanol:chloroform:water mixture.

  • Add a known amount of ribitol as the internal standard.

  • Centrifuge to separate the phases and collect the polar phase.

  • Dry the polar phase.

2. Derivatization:

  • Derivatize the dried extract with MSTFA with 1% trimethylchlorosilane (TMCS) by incubating at 65°C.[2]

3. GC-MS Analysis:

  • Analyze the derivatized sample by GC-MS in SIM mode.

  • Monitor quantifier and qualifier ions for both G3P and ribitol. For example, quantifier ions could be m/z 299 for G3P and m/z 217 for ribitol.[2]

4. Quantification:

  • Generate a standard curve by analyzing known concentrations of G3P and ribitol.

  • Calculate the G3P concentration in the samples based on the peak area ratio of G3P to ribitol and the standard curve.

Colorimetric Assay

This protocol is based on commercially available G3P assay kits.

1. Sample Preparation:

  • Homogenize tissues or cells in the provided assay buffer.

  • Centrifuge to remove insoluble material and collect the supernatant.

2. Assay Procedure:

  • Prepare a standard curve with known concentrations of G3P.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mix, which typically contains G3P oxidase and a probe.

  • Incubate at room temperature or 37°C for a specified time to allow for color development.

3. Measurement:

  • Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

4. Quantification:

  • Subtract the blank reading from all measurements.

  • Determine the G3P concentration in the samples from the standard curve.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the central role of G3P in metabolism and the analytical workflows.

G3P_Metabolic_Hub Glycolysis Glycolysis DHAP DHAP Glycolysis->DHAP G3P sn-Glycerol 3-Phosphate DHAP->G3P GPD1 Glycerolipid_Synthesis Glycerolipid Synthesis (e.g., Phospholipids, Triglycerides) G3P->Glycerolipid_Synthesis Glycerol_Shuttle Glycerol Phosphate Shuttle (Mitochondrial Respiration) G3P->Glycerol_Shuttle

Figure 1: sn-Glycerol 3-phosphate as a central hub in cellular metabolism.

Validation_Workflow_Comparison cluster_MS Mass Spectrometry Based Methods cluster_IS_Types Internal Standard Types cluster_Colorimetric Colorimetric Assay Sample_Prep_MS Sample Preparation (Homogenization, Extraction) Spiking Spiking with Internal Standard Sample_Prep_MS->Spiking Derivatization Derivatization (e.g., Silylation) Spiking->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Quant_MS Quantification (Peak Area Ratio) GC_MS_Analysis->Quant_MS Isotopic_IS Isotopically Labeled G3P (e.g., 13C-G3P) Non_Isotopic_IS Non-Isotopic Analog (e.g., Ribitol) Sample_Prep_Color Sample Preparation (Homogenization in Assay Buffer) Reaction_Setup Reaction Setup in Plate (Samples, Standards, Reagents) Sample_Prep_Color->Reaction_Setup Incubation Incubation (Color Development) Reaction_Setup->Incubation Absorbance_Measurement Absorbance Measurement Incubation->Absorbance_Measurement Quant_Color Quantification (Standard Curve) Absorbance_Measurement->Quant_Color Start Start: G3P Quantification cluster_MS cluster_MS Start->cluster_MS cluster_Colorimetric cluster_Colorimetric Start->cluster_Colorimetric

Figure 2: Comparative workflow for G3P quantification methods.

References

Comparative Guide to sn-Glycerol 3-Phosphate Phosphorothioate and Alternative Acyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sn-Glycerol 3-phosphate phosphorothioate (B77711) and other inhibitors of key enzymes in the glycerolipid biosynthesis pathway, namely Glycerol-3-Phosphate Acyltransferase (GPAT) and Lysophosphatidic Acid Acyltransferase (LPAAT). This document is intended to assist researchers in selecting the appropriate tools for studying lipid metabolism and developing novel therapeutics.

Introduction to Glycerolipid Synthesis and Key Enzyme Targets

Glycerolipid synthesis is a fundamental metabolic pathway responsible for the production of triglycerides for energy storage and phospholipids (B1166683) for membrane structure. The pathway is initiated by the acylation of sn-glycerol 3-phosphate. Two key enzymes in this pathway are:

  • Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the first committed step, the transfer of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA)[1][2][3][4][5].

  • Lysophosphatidic Acid Acyltransferase (LPAAT): Catalyzes the subsequent acylation of LPA at the sn-2 position to form phosphatidic acid (PA), a central intermediate in the synthesis of all glycerophospholipids[6].

Given their crucial roles, GPAT and LPAAT are significant targets for studying metabolic diseases such as obesity, diabetes, and hepatic steatosis[1][2].

Comparative Analysis of Inhibitors

This section compares sn-Glycerol 3-phosphate phosphorothioate with other known inhibitors of GPAT.

sn-Glycerol 3-Phosphate Phosphorothioate
  • Mechanism of Action: This analog of the natural substrate, sn-glycerol 3-phosphate, acts as a competitive substrate for GPAT. It is incorporated into the phospholipid synthesis pathway, leading to the formation of a phosphorothioate analog of phosphatidic acid[7]. This incorporation can disrupt the normal synthesis and metabolism of phospholipids. In Escherichia coli, it has been shown to be bactericidal by inhibiting macromolecular synthesis and altering phospholipid composition[8]. Kinetic analysis with E. coli enzymes showed that the apparent Km for the incorporation of the phosphorothioate derivative into phospholipids was 0.8 mM, compared to 0.4 mM for the natural substrate, sn-glycerol 3-phosphate. The Vmax for the phosphorothioate analog was approximately half that of the phosphate (B84403) derivative[7].

FSG67 (2-(nonylsulfonamido)benzoic acid)
  • Mechanism of Action: FSG67 is a small molecule inhibitor of mitochondrial GPAT[2][9]. It was designed to mimic the phosphate group of glycerol-3-phosphate and the long saturated chain of palmitoyl-CoA[9]. It has been shown to reduce the production of LPA[9].

  • Inhibitory Activity: FSG67 has demonstrated inhibitory effects on GPAT activity in various studies. In assays using isolated mouse mitochondrial GPAT, FSG67 exhibited an IC50 of 30.2 μM for total mitochondrial GPAT and 42.1 μM for the NEM-insensitive GPAT1 isoform[10]. Another study reported an IC50 of 24.7 ± 2.1 μM on isolated mitochondrial GPATs[9].

Other Acyltransferase Inhibitors

Several other analogs of glycerol-3-phosphate have been identified as competitive inhibitors of both mitochondrial and microsomal GPAT activity. These include (rac)-3,4-dihydroxybutyl-1-phosphonate, (rac)-glyceraldehyde 3-phosphate, and others. An isosteric analog of dihydroxyacetone phosphate, 4-hydroxy-3-oxobutyl-1-phosphonate, was found to be a much stronger competitive inhibitor of the microsomal enzyme than the mitochondrial one.

Data Presentation

Inhibitor/AnalogTarget Enzyme(s)Mechanism of ActionQuantitative DataOrganism/System
sn-Glycerol 3-Phosphate Phosphorothioate GPATCompetitive SubstrateApparent Km = 0.8 mM; Vmax ≈ 50% of natural substrateE. coli[7]
FSG67 Mitochondrial GPAT (GPAT1 and GPAT2)Small Molecule InhibitorIC50 = 30.2 μM (total mitochondrial GPAT); IC50 = 42.1 μM (GPAT1)Mouse mitochondria[10]
FSG67 Mitochondrial GPATSmall Molecule InhibitorIC50 = 24.7 ± 2.1 μMIsolated mitochondrial GPATs[9]
(rac)-3,4-Dihydroxybutyl-1-phosphonate Mitochondrial and Microsomal GPATCompetitive InhibitorNot specifiedRat liver mitochondria and microsomes
(rac)-Glyceraldehyde 3-phosphate Mitochondrial and Microsomal GPATCompetitive InhibitorNot specifiedRat liver mitochondria and microsomes
4-Hydroxy-3-oxobutyl-1-phosphonate Microsomal GPAT (stronger) and Mitochondrial GPATCompetitive InhibitorNot specifiedRat liver mitochondria and microsomes

Experimental Protocols

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is adapted from studies on GPAT inhibition[11][12].

Materials:

  • Tris-HCl buffer (75 mmol/l, pH 7.5)

  • MgCl2 (4 mmol/l)

  • Bovine Serum Albumin (BSA), fatty acid-free (1 mg/ml)

  • Dithiothreitol (DTT) (1 mmol/l)

  • NaF (8 mmol/l)

  • [³H]glycerol 3-phosphate (800 μmol/l)

  • Palmitoyl-CoA (80 μmol/l)

  • N-ethylmaleimide (NEM) (2 mmol/l) for distinguishing GPAT isoforms

  • Membrane protein isolates (10–30 μg)

  • Inhibitor stock solution (e.g., FSG67 or sn-Glycerol 3-phosphate phosphorothioate)

  • Chloroform/Methanol (2:1, v/v)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl2, BSA, DTT, NaF, and [³H]glycerol 3-phosphate.

  • To distinguish NEM-sensitive and -resistant GPAT activity, pre-incubate the membrane protein on ice for 15 minutes in the presence or absence of 2 mmol/l NEM.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Initiate the reaction by adding 10–30 μg of the pre-incubated membrane protein. The final reaction volume is typically 200 μl.

  • Incubate the reaction at room temperature for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

  • Centrifuge to separate the phases and collect the lower organic phase containing the radiolabeled lipid product.

  • Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the GPAT activity and the inhibitory effect of the compound. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

This protocol is based on a substrate competition assay[13].

Materials:

  • Assay buffer

  • Lysophospholipid stock solution (e.g., LPC, LPE, LPS at 200 µM)

  • Arachidonoyl-CoA stock solution (60 µM in methanol)

  • Fatty acid-free BSA (1.25 mM)

  • Microsomal protein fraction (10 µg)

  • Internal standard mixture for LC-MS/MS analysis

  • Inhibitor stock solution

Procedure:

  • Prepare a reaction mixture with final concentrations of 10 µg total microsomal protein, 3 µM of the desired lysophospholipid, 3 µM arachidonoyl-CoA, and 12.5 µM BSA in the assay buffer to a total volume of 200 µl.

  • Add the desired concentration of the inhibitor to the reaction mixture.

  • Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.

  • Terminate the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Analyze the formation of the product (phosphatidic acid or other phospholipids) by a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), using an internal standard for quantification.

  • Determine the LPAAT activity and the percentage of inhibition by the compound.

Mandatory Visualization

Glycerolipid_Synthesis_Pathway cluster_inhibitors Inhibitors G3P sn-Glycerol 3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT AcylCoA1 Acyl-CoA AcylCoA1->LPA PA Phosphatidic Acid (PA) LPA->PA LPAAT AcylCoA2 Acyl-CoA AcylCoA2->PA DAG Diacylglycerol (DAG) PA->DAG PL Phospholipids PA->PL TAG Triacylglycerol (TAG) DAG->TAG G3PP sn-Glycerol 3-Phosphate Phosphorothioate G3PP->G3P Competes with FSG67 FSG67 FSG67->G3P Inhibits GPAT

Caption: Inhibition points in the glycerolipid synthesis pathway.

Experimental_Workflow_GPAT_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RM Prepare Reaction Mix ([3H]G3P, Palmitoyl-CoA, etc.) INC Incubate Reaction Mix with Membrane Proteins and Inhibitor RM->INC MP Isolate Membrane Proteins MP->INC IN Prepare Inhibitor Dilutions IN->INC EXT Lipid Extraction INC->EXT SC Scintillation Counting EXT->SC CALC Calculate % Inhibition and IC50 SC->CALC

Caption: Workflow for GPAT inhibition assay.

References

Safety Operating Guide

sn-Glycerol 3-phosphate biscyclohexylammonium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sn-Glycerol 3-phosphate biscyclohexylammonium salt is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

I. Hazard Identification and Safety Precautions

Before handling, it is essential to be aware of the potential hazards associated with this compound. While safety data sheets (SDSs) may vary slightly in their classifications, a conservative approach should always be taken.

Potential Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.[2]

  • Very toxic to aquatic life with long-lasting effects.[2]

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Laboratory coat

  • In cases of significant dust generation, a NIOSH-approved respirator is recommended.[3]

II. Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation: Keep this waste stream separate from other chemical wastes to prevent inadvertent and potentially hazardous reactions. In particular, store it away from strong acids and oxidizing agents.[4]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid.[5] If possible, use the original product container, provided it is in good condition.[4]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 29849-82-9

    • Associated hazards (e.g., "Irritant," "Harmful," "Environmental Hazard")

    • The date when waste was first added to the container (accumulation start date)

III. On-site Storage and Handling

All hazardous waste must be stored safely and securely within the laboratory prior to its removal.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.[4][5][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Storage Conditions: The SAA should be a secure area, away from drains, sources of ignition, and high-traffic areas. The container should be kept closed except when adding waste.[6][7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray to mitigate any potential leaks or spills.[5]

IV. Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][6][8]

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific procedures for hazardous waste disposal, which are typically managed by the Environmental Health & Safety (EH&S) department.

  • Arrange for Pickup: Once the waste container is full, or in accordance with your institution's waste accumulation time limits, contact your EH&S department to schedule a pickup.[6]

  • Final Disposal: The collected waste will be transported to an approved and licensed hazardous waste disposal facility for final treatment, which may include incineration or other specialized methods.[9]

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material to avoid creating dust, and place it into the labeled hazardous waste container.[1] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

Quantitative Data Summary

ParameterValueReference
CAS Number 29849-82-9[1]
Molecular Formula C3H9O6P · 2C6H13N[3]
Molecular Weight 370.42 g/mol [2]
Appearance White powder
Solubility 50 mg/mL in water
Storage Temperature -20°C[3]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Preparation & Collection cluster_1 On-Site Management cluster_2 Disposal & Emergency start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store secondary Use Secondary Containment store->secondary spill Spill Occurs store->spill ehs Contact EH&S for Waste Pickup secondary->ehs final_disposal Disposal at Approved Facility ehs->final_disposal spill->ehs No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling sn-Glycerol 3-phosphate biscyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling sn-Glycerol 3-phosphate biscyclohexylammonium salt, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side-shields, chemical safety goggles, or a face shield[1][2][3][4].To prevent eye contact which can cause serious irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation[1].
Skin and Body Protection Laboratory coat or other suitable protective clothing[1][3][4].To protect skin from accidental splashes or contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 (US) or equivalent respirator is recommended[1][2][3].To prevent inhalation which may cause respiratory tract irritation[1].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step guidance outlines the safe operational workflow and disposal protocol for this compound.

Experimental Protocol: Safe Handling Workflow

  • Preparation and Inspection:

    • Before handling, ensure that all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation[1].

    • Ensure an eyewash station and safety shower are readily accessible[1].

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing[1].

    • When weighing or transferring the powder, do so carefully to avoid creating dust.

    • After handling, wash hands thoroughly with soap and water[1].

    • Do not eat, drink, or smoke in the area where the chemical is handled[1].

  • In Case of Accidental Release:

    • Ensure adequate ventilation and wear appropriate PPE[1].

    • For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1].

    • Absorb solutions with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal[4].

Disposal Plan

  • All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous waste.

  • Place waste in a clearly labeled, sealed container.

  • Dispose of the contents and the container at an approved waste disposal facility, following all local, state, and federal regulations[1]. Do not allow the product to enter drains or waterways[1].

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of safely handling this compound from receipt to disposal.

A Receiving and Storage Store at -20°C in a tightly sealed container. B Preparation Don PPE. Work in a ventilated area. A->B C Handling Weighing and preparing solutions. Avoid dust. B->C D Experimentation Use in designated research protocols. C->D H Spill/Exposure Event C->H Spill E Decontamination Clean work surfaces and equipment. D->E F Waste Collection Collect all contaminated materials. D->F D->H Exposure G Disposal Dispose of as hazardous waste per regulations. E->G F->G I First Aid & Emergency Procedures Follow SDS guidelines. H->I I->E Post-Incident

Caption: Workflow for safe handling of this compound.

References

×

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sn-Glycerol 3-phosphate biscyclohexylammonium salt

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